Product packaging for Pigment orange 16(Cat. No.:CAS No. 6505-28-8)

Pigment orange 16

Cat. No.: B021492
CAS No.: 6505-28-8
M. Wt: 620.7 g/mol
InChI Key: DMPXHEMGDYKSFL-UHFFFAOYSA-N
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Description

Pigment orange 16, also known as this compound, is a useful research compound. Its molecular formula is C34H32N6O6 and its molecular weight is 620.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N6O6 B021492 Pigment orange 16 CAS No. 6505-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O6/c1-21(41)31(33(43)35-25-11-7-5-8-12-25)39-37-27-17-15-23(19-29(27)45-3)24-16-18-28(30(20-24)46-4)38-40-32(22(2)42)34(44)36-26-13-9-6-10-14-26/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXHEMGDYKSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863890
Record name C.I. Pigment Orange 16
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Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
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CAS No.

6505-28-8
Record name Pigment Orange 16
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Record name C.I. 21160
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Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
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Record name C.I. Pigment Orange 16
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Record name 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]
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Record name PIGMENT ORANGE 16
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Foundational & Exploratory

Pigment Orange 16 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Pigment Orange 16 (C.I. 21160). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical knowledge of this organic pigment.

Chemical Identity and Structure

This compound is a disazo pigment belonging to the diarylide chemical class.[1] Its vibrant orange to reddish-orange color is a result of the extensive conjugated system of double bonds within its molecular structure, specifically the two azo groups (-N=N-) acting as chromophores.

The chemical structure and identifying information for this compound are provided below.

Chemical Structure Diagram:

Caption: Chemical Structure of this compound.

IdentifierValue
IUPAC Name 2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide[2]
CAS Number 6505-28-8[1][3][4]
C.I. Name This compound[4]
C.I. Number 21160[1][4]
Molecular Formula C34H32N6O6[1][2][3][4]
Molecular Weight 620.65 g/mol [3][4]
Chemical Class Diarylide (Disazo)[1]

Physicochemical Properties

This compound is a reddish-orange powder known for its high color strength.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Physical State Orange powder[5][6]
Color Brilliant orange to reddish-orange[4]
Melting Point Stable, does not exhibit a sharp melting point.[4]
Boiling Point 810.2 °C at 760 mmHg (Predicted)[7]
Density 1.26 - 1.40 g/cm³[5][6]
Solubility Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.[4]
Oil Absorption 30-45 g/100g [8]
pH Value 6.0 - 7.5

Spectral Properties

Experimental Protocols: Synthesis

The synthesis of this compound is a classic example of a diazo coupling reaction. The general manufacturing method involves the diazotization of 3,3'-dimethoxybenzidine (B85612), followed by the coupling of the resulting tetraazonium salt with two equivalents of acetoacetanilide (B1666496) (3-Oxo-N-phenylbutanamide).[4]

A detailed, two-stage laboratory-scale synthesis protocol derived from patent literature is provided below.

Stage 1: Tetrazotization of 3,3'-Dimethoxybenzidine

  • In a suitable reaction vessel, create a slurry of 3,3'-dimethoxybenzidine in water.

  • Add hydrochloric acid and stir until the amine is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the tetraazonium salt and should be used immediately in the next stage.

Stage 2: Coupling Reaction

  • In a separate vessel, dissolve acetoacetanilide in a dilute aqueous solution of sodium hydroxide.

  • Adjust the pH of the acetoacetanilide solution to between 5 and 6 by adding acetic acid.

  • Cool this solution to 10-15 °C.

  • Slowly add the cold tetraazonium salt solution from Stage 1 to the acetoacetanilide solution with vigorous stirring.

  • An orange precipitate of this compound will form.

  • The reaction mixture is then heated to 85-95 °C and held at this temperature for 30-45 minutes to complete the reaction and control the pigment's particle size.

  • The mixture is then cooled, and the solid pigment is isolated by filtration.

  • The filter cake is washed with water to remove residual salts and unreacted starting materials.

  • The final product is dried and crushed to obtain a fine orange powder.

Synthesis Workflow Diagram:

cluster_0 Stage 1: Tetrazotization cluster_1 Stage 2: Coupling A Slurry of 3,3'-Dimethoxybenzidine in Water and HCl B Cooling to 0-5 °C A->B C Slow addition of Sodium Nitrite Solution B->C D Tetraazonium Salt Solution C->D H Coupling Reaction: Addition of Tetraazonium Salt D->H Immediate Use E Solution of Acetoacetanilide in NaOH(aq) F pH Adjustment to 5-6 with Acetic Acid E->F G Cooling to 10-15 °C F->G G->H I Heating to 85-95 °C H->I J Isolation and Purification: Filtration, Washing, Drying I->J K Final Product: This compound J->K

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile pigment used in a variety of industries due to its strong color, good opacity, and cost-effectiveness. Its primary applications include:

  • Printing Inks: It is extensively used in water-based, solvent-based, and offset printing inks.[4][6] It is particularly useful for adjusting the shade of yellow pigments like C.I. Pigment Yellow 12.[4]

  • Plastics and Rubber: this compound is used to color a wide range of plastics, including PVC, PE, and EVA, as well as rubber products.[8]

  • Paints and Coatings: It finds application in industrial paints, decorative water-based and solvent-based paints, and powder coatings.[9]

  • Textile Printing: The pigment is also used for coloring textiles through printing processes.[4][6]

Fastness Properties

The performance and durability of a pigment are determined by its fastness properties. The table below summarizes the resistance of this compound to various environmental and chemical factors.

Fastness PropertyRating (1-5 scale, 5=excellent)
Light Fastness 3-5
Heat Resistance Up to 180 °C
Water Resistance 5
Oil Resistance 4
Acid Resistance (5% HCl) 4-5
Alkali Resistance (5% NaOH) 4-5
Alcohol Resistance 3

Toxicological and Safety Information

This compound has low acute toxicity. The available toxicological data is summarized below.

Toxicological EndpointValue
Oral LD50 (Rat) > 2000 mg/kg bw
Dermal LD50 (Rat) > 2000 mg/kg bw
Skin Irritation Non-irritant
Eye Irritation Non-irritant

Safety Precautions:

When handling this compound powder, it is recommended to use appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, to avoid inhalation and contact with skin and eyes. Ensure adequate ventilation in the workspace.

Conclusion

This compound is a commercially important diarylide orange pigment with a well-established synthesis process. Its strong color, good fastness to many media, and versatility make it a valuable colorant in the ink, plastic, and coating industries. While it exhibits moderate light and heat fastness, its overall performance profile ensures its continued use in a wide array of applications. This guide has provided a detailed technical overview of its chemical and physical properties to support its use in research and development.

References

An In-depth Technical Guide to Pigment Orange 16 (CAS No. 6505-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Orange 16 (PO16), identified by CAS number 6505-28-8 and Colour Index number 21160, is a prominent member of the diarylide class of organic pigments.[1][2][3] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and toxicological profile. While primarily utilized in industrial applications such as inks, coatings, and plastics for its vibrant reddish-orange hue and cost-effectiveness, its properties and potential impurities are of interest to a scientific audience for analytical and safety assessment purposes.[4][5][6][7] This document consolidates available quantitative data, details its manufacturing protocol, and presents logical workflows for its synthesis and application, adhering to a rigorous scientific standard.

Chemical and Physical Properties

This compound is a disazo compound characterized by a complex molecular structure.[1] Its chemical name is 2,2'-[[3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl]bis(azo)]bis(3-oxo-N-phenylbutanamide).[8] The pigment's performance and application suitability are dictated by its physical and chemical resistance properties, which are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6505-28-8[2][3][8]
C.I. Number 21160[1][2][3]
Molecular Formula C₃₄H₃₂N₆O₆[1][2][8]
Molecular Weight 620.65 g/mol [1][2][9]
Physical Form Orange Powder[2]
Density 1.26 - 1.51 g/cm³[10]
pH Value (10% slurry) 5.0 - 7.5[3]
Oil Absorption 28 - 54 g/100g [3]
Heat Stability 170 - 200 °C[3][10]
Solubility Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.[1][11]
Table 2: Fastness and Resistance Properties of this compound
PropertyRating (1-5 or 1-8 Scale)Reference
Light Fastness (Coatings) 5 (on 1-8 scale)[6]
Light Fastness (Plastics) 6 (on 1-8 scale)[6]
Water Resistance 4-5 (on 1-5 scale)[3][6]
Oil Resistance 4-5 (on 1-5 scale)[3][10]
Acid Resistance (5% HCl) 3-5 (on 1-5 scale)[3][10]
Alkali Resistance (5% NaOH) 3-5 (on 1-5 scale)[3][10]
Alcohol Resistance 3-5 (on 1-5 scale)[2][10]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The general methodology, derived from patent literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound (C.I. 21160) via the diazotization of 3,3'-dimethoxybenzidine (B85612) followed by coupling with N-phenylacetoacetamide.

Materials:

  • 3,3'-Dimethoxybenzidine

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • N-phenylacetoacetamide (Acetoacetanilide)

  • Sodium Hydroxide (B78521) (NaOH)

  • Acetic Acid

  • Ice

  • Water

  • Dispersant (optional)

Procedure:

  • Preparation of the Diazo Component: a. Create a slurry by mixing 3,3'-dimethoxybenzidine with water and hydrochloric acid. b. Cool the slurry to 0-2°C using an ice bath. c. Prepare an aqueous solution of sodium nitrite. d. Slowly add the sodium nitrite solution to the cooled slurry while maintaining the temperature below 2°C to facilitate the diazotization reaction, forming the diazonium salt solution.

  • Preparation of the Coupling Component: a. In a separate vessel, dissolve N-phenylacetoacetamide and sodium hydroxide in water. b. Adjust the temperature of this solution to 10-15°C. c. Add acetic acid to the solution to adjust the pH to a value between 5 and 6.

  • Azo Coupling Reaction: a. Slowly add the diazonium salt solution (from step 1) to the coupling component solution (from step 2). b. The coupling reaction occurs, leading to the formation of the crude this compound precipitate.

  • Finishing and Isolation: a. Heat the resulting mixture to 90-95°C and hold at this temperature for approximately 30-40 minutes to promote pigment crystallization and stabilization. b. Allow the mixture to cool to below 60°C. c. Isolate the solid pigment via suction filtration. d. Wash the filter cake thoroughly with water to remove residual salts and impurities. e. Dry the pigment in an oven. f. The dried pigment is then crushed and milled to achieve the desired particle size.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps A 3,3'-Dimethoxybenzidine S1 Step 1: Diazotization (0-2°C) A->S1 B HCl / H₂SO₄ B->S1 C NaNO₂ C->S1 D N-phenylacetoacetamide S2 Step 2: Coupling Solution Prep (pH 5-6) D->S2 E NaOH E->S2 S3 Step 3: Azo Coupling S1->S3 Diazonium Salt S2->S3 Coupling Component S4 Step 4: Heat Treatment (90-95°C) S3->S4 S5 Step 5: Filtration & Washing S4->S5 S6 Step 6: Drying & Milling S5->S6 P Final Product: This compound S6->P Applications_Diagram PO16 This compound (PO16) Inks Printing Inks PO16->Inks Plastics Plastics & Rubber PO16->Plastics Coatings Paints & Coatings PO16->Coatings Offset Offset Inks Inks->Offset Key Property: Good Tinting Strength WaterBased Water-Based Inks Inks->WaterBased Key Property: Good Tinting Strength SolventBased Solvent-Based Inks Inks->SolventBased Key Property: Good Tinting Strength Packaging Packaging Inks Inks->Packaging Key Property: Good Tinting Strength PVC PVC Plastics->PVC Key Property: Cost-Effectiveness PE PE Plastics->PE Key Property: Cost-Effectiveness Rubber Rubber Plastics->Rubber Key Property: Cost-Effectiveness Industrial Industrial Paints Coatings->Industrial Key Property: Bright Hue Decorative Decorative Paints Coatings->Decorative Key Property: Bright Hue

References

An In-depth Technical Guide to SINCRO: A Dual-Function STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula provided in the topic, C34H32N6O6, does not correspond to the compound SINCRO. Based on its chemical name, N-{3-[(1,4'-bipiperidin)-1'-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide, the correct molecular formula for SINCRO is C30H44N6O, with a molecular weight of approximately 504.71 g/mol . This guide will focus on the compound SINCRO.

Abstract

SINCRO (STING-mediated interferon-inducing and cytotoxic reagent) is a novel, synthetic small molecule that has emerged as a promising candidate in the field of cancer immunotherapy. It exhibits a unique dual-function mechanism, acting as both an activator of the STING (Stimulator of Interferator Genes) pathway to elicit an innate immune response and as a direct cytotoxic agent against cancer cells through a STING-independent mechanism. This technical guide provides a comprehensive overview of SINCRO, including its physicochemical properties, detailed mechanisms of action, and protocols for its synthesis and biological evaluation.

Physicochemical Properties of SINCRO

A summary of the known physicochemical properties of SINCRO is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological activity.

PropertyValueReference
Molecular Formula C30H44N6OCalculated
Molecular Weight 504.71 g/mol [1]
Appearance Not specified
Solubility Not specified
Melting Point Not specified
pKa Not specified

Further experimental characterization is required to fully elucidate the physicochemical properties of SINCRO.

Mechanism of Action

SINCRO's anticancer activity is attributed to two distinct mechanisms: STING-dependent immune activation and STING-independent cytotoxicity.

STING-Dependent Type I Interferon Induction

SINCRO is a potent agonist of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral and antitumor response. Upon entering the cell, SINCRO is thought to be internalized via endocytosis and localizes within the endosome/lysosome.[1] It then activates STING, leading to the phosphorylation of TBK1 and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, primarily IFN-β.[1] The secreted IFN-β then acts in an autocrine and paracrine manner to upregulate interferon-stimulated genes (ISGs), which have antiviral and antiproliferative effects, and to promote the recruitment and activation of various immune cells, including dendritic cells and T cells, to the tumor microenvironment.

STING_Pathway SINCRO-Mediated STING Signaling Pathway cluster_cell Tumor Cell cluster_nucleus Nucleus SINCRO SINCRO Endosome Endosome SINCRO->Endosome Endocytosis STING STING Endosome->STING Activation TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Dimerization IFN-β Gene IFN-β Gene p-IRF3 (dimer)->IFN-β Gene Translocation & Transcription IFN-β mRNA IFN-β mRNA IFN-β Gene->IFN-β mRNA IFN-β (secreted) IFN-β (secreted) IFN-β mRNA->IFN-β (secreted) Translation & Secretion Immune Cells Immune Cells IFN-β (secreted)->Immune Cells Recruitment & Activation

SINCRO activates the STING pathway, leading to IFN-β production.
STING-Independent Cytotoxicity

In addition to its immune-stimulatory effects, SINCRO directly induces cancer cell death in a manner that is independent of STING signaling.[1] This cytotoxic activity is not associated with the induction of DNA double-strand breaks or the cleavage of caspase-3, suggesting a non-apoptotic cell death mechanism.[1] The precise molecular targets and pathways involved in SINCRO's STING-independent cytotoxicity are still under investigation.

Cytotoxicity_Workflow SINCRO's Dual Anticancer Mechanism cluster_sting_dependent STING-Dependent Pathway cluster_sting_independent STING-Independent Pathway SINCRO SINCRO STING Activation STING Activation SINCRO->STING Activation Direct Cytotoxicity Direct Cytotoxicity SINCRO->Direct Cytotoxicity IFN-β Production IFN-β Production STING Activation->IFN-β Production Immune Cell Recruitment & Activation Immune Cell Recruitment & Activation IFN-β Production->Immune Cell Recruitment & Activation Tumor Regression Tumor Regression Immune Cell Recruitment & Activation->Tumor Regression Non-Apoptotic Cell Death Non-Apoptotic Cell Death Direct Cytotoxicity->Non-Apoptotic Cell Death Non-Apoptotic Cell Death->Tumor Regression

SINCRO promotes tumor regression through two distinct pathways.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of SINCRO, based on standard laboratory techniques.

Synthesis of SINCRO

The synthesis of SINCRO, N-{3-[(1,4'-bipiperidin)-1'-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide, is a multi-step process that can be achieved through established organic chemistry reactions. A plausible synthetic route involves the coupling of key intermediates.

Materials:

  • Appropriate starting materials and reagents (e.g., substituted picolinic acid, bipiperidine derivatives, piperazine (B1678402) derivatives)

  • Solvents (e.g., DMF, DCM)

  • Coupling agents (e.g., HATU, EDC/HOBt)

  • Bases (e.g., DIPEA)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Synthesis of the picolinamide (B142947) core: The substituted picolinic acid can be synthesized or obtained commercially.

  • Synthesis of the side chains: The bipiperidine and piperazine side chains are synthesized or procured.

  • Amide coupling: The picolinic acid core is coupled with the bipiperidine-containing amine using a suitable coupling agent and base in an appropriate solvent.

  • Purification: The crude product is purified by column chromatography to yield the final compound, SINCRO.

  • Characterization: The structure and purity of the synthesized SINCRO are confirmed by NMR and mass spectrometry.

IFN-β Induction Assay

This assay quantifies the ability of SINCRO to induce the production of IFN-β in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., B16F1 mouse melanoma cells)

  • Cell culture medium and supplements

  • SINCRO

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers for IFN-β and a housekeeping gene, SYBR Green or TaqMan probe)

  • qRT-PCR instrument

  • ELISA kit for IFN-β (optional, for protein quantification)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of SINCRO. Include a vehicle control (e.g., DMSO) and a positive control (e.g., poly(I:C)).

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the relative expression of IFN-β mRNA, normalized to a housekeeping gene.

  • Data Analysis: Calculate the fold change in IFN-β mRNA expression for SINCRO-treated cells compared to the vehicle control.

Cytotoxicity Assay

This assay measures the direct cytotoxic effect of SINCRO on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • SINCRO

  • Cell viability reagent (e.g., MTT, WST-1, or a commercial cytotoxicity kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of SINCRO. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of SINCRO relative to the vehicle control. Determine the IC50 value (the concentration of SINCRO that inhibits cell growth by 50%).

Conclusion and Future Directions

SINCRO represents a promising new class of anticancer agents with a novel dual mechanism of action. Its ability to both stimulate an antitumor immune response via the STING pathway and directly kill cancer cells offers a multi-pronged attack on tumors. Further research is warranted to fully characterize its physicochemical properties, elucidate the precise molecular mechanisms of its STING-independent cytotoxicity, and evaluate its efficacy and safety in preclinical and clinical settings. The development of SINCRO and similar dual-function molecules may provide a new platform for effective cancer therapy, potentially overcoming some of the limitations of current immunotherapies.

References

An In-Depth Technical Guide to the Synthesis of C.I. Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Precursors: Initial inquiries regarding the synthesis of Pigment Orange 16 (P.O. 16) sometimes mention 2,4-dinitroaniline (B165453) as a potential precursor. However, the established industrial synthesis and chemical structure of C.I. This compound (C.I. 21160) confirm that it is a disazo pigment derived from the diazotization of 3,3'-dimethoxybenzidine (B85612) (also known as dianisidine), which is then coupled with two equivalents of acetoacetanilide (B1666496) . This guide will focus exclusively on this validated synthetic pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is a classic example of azo pigment production, a cornerstone of the colorant industry. The process unfolds in two primary stages:

  • Diazotization: A primary aromatic amine, 3,3'-dimethoxybenzidine, is converted into a bis-diazonium salt. This reaction is conducted in an acidic medium at low temperatures with the addition of sodium nitrite (B80452). The resulting diazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation.

  • Azo Coupling: The bis-diazonium salt solution is then gradually added to a solution of the coupling component, acetoacetanilide. This electrophilic aromatic substitution reaction forms the characteristic azo linkages (-N=N-), which are the chromophores responsible for the pigment's color.

Following the coupling reaction, the pigment is typically subjected to a heat treatment to improve its crystalline structure and pigmentary properties, such as lightfastness and tinctorial strength. The final product is then isolated through filtration, washed, dried, and crushed.

Quantitative Data for Synthesis

The following tables summarize the quantitative data for the synthesis of this compound, derived from established patent literature. These values provide a basis for scaling the reaction for both laboratory and industrial production.

Reactant Stoichiometry and Ratios
ComponentRoleMass Ratio (relative to Dianisidine)Molar Ratio (approx.)
3,3'-DimethoxybenzidineDiazo Component1.01.0
Sulfuric AcidAcidic Medium0.8 - 1.22.0 - 3.0
Sodium NitriteDiazotizing Agent0.6 - 0.82.1 - 2.8
AcetoacetanilideCoupling Component1.55 - 1.752.1 - 2.4
Sodium Hydroxide (B78521)Base for CouplingVaries (to dissolve coupler)N/A
Emulsifier (e.g., SF-1)Additive0.08 - 0.12N/A

Table 1: Summary of reactant mass and molar ratios for the synthesis of this compound.[1]

Reaction Conditions
StageParameterValue Range
Diazotization Temperature0 - 5 °C
Reaction Time55 - 65 minutes
Coupling Temperature10 - 15 °C
pH9.5 - 10.5
Heat Treatment Temperature85 - 95 °C
Duration30 - 45 minutes
Post-Treatment Stirring Time25 - 35 minutes
Cooling Temperature< 60 °C

Table 2: Key reaction parameters for the different stages of this compound synthesis.[1]

Experimental Protocol

This protocol is a generalized procedure based on patent literature and is intended for research and development purposes.[1][2] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 3,3'-Dimethoxybenzidine (Dianisidine)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Acetoacetanilide

  • Sodium Hydroxide

  • Sulfamic Acid (for quenching excess nitrite)

  • Deionized Water

  • Ice

Step 1: Preparation of the Bis-Diazonium Salt Solution (Tetrazotization)
  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 100 parts by weight of 3,3'-dimethoxybenzidine and 1000 parts of water.

  • Stir the mixture to form a slurry.

  • Slowly and carefully add 80-120 parts of concentrated sulfuric acid to the slurry while maintaining vigorous stirring. The temperature will increase; allow the mixture to stir for approximately 1 hour.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of 60-80 parts of sodium nitrite in 300 parts of water.

  • Add the sodium nitrite solution dropwise to the cold dianisidine sulfate (B86663) slurry over a period of 1-2 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Continue to stir the reaction mixture at 0-5 °C for 55-65 minutes to ensure complete diazotization.

  • After the reaction time, add a small amount of sulfamic acid (approx. 1 part) to quench any excess nitrous acid. Stir for an additional 15 minutes. The resulting solution is the bis-diazonium salt, which should be used immediately.

Step 2: Preparation of the Coupling Solution
  • In a separate reaction vessel, dissolve an appropriate amount of sodium hydroxide in water.

  • Add 155-175 parts of acetoacetanilide to the sodium hydroxide solution and stir until completely dissolved.

  • Adjust the temperature of the coupling solution to 10-15 °C.

  • If required, an emulsifier can be added at this stage.

Step 3: Azo Coupling Reaction
  • Slowly add the cold bis-diazonium salt solution from Step 1 into the coupling solution from Step 2 with vigorous stirring. The addition should be controlled to maintain the reaction temperature and pH.

  • A bright orange precipitate of this compound will form immediately.

  • After the addition is complete, continue to stir the reaction mixture for a predetermined time to ensure the reaction goes to completion.

Step 4: Post-Treatment and Isolation
  • Heat the pigment slurry to 85-95 °C and maintain this temperature for 30-45 minutes with continuous stirring. This step aids in crystal growth and improves pigment properties.

  • After the heat treatment, allow the slurry to stir for an additional 25-35 minutes.

  • Cool the mixture to below 60 °C.

  • Isolate the pigment by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at a suitable temperature (e.g., 80-90 °C).

  • The dried pigment is then crushed and milled to the desired particle size.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical structures and the overall workflow of the synthesis process.

Caption: Reactants and Product Structures

Synthesis_Workflow start Start Materials: 3,3'-Dimethoxybenzidine Sulfuric Acid, Water diazotization Step 1: Tetrazotization - Add NaNO2 solution - Temp: 0-5 °C start->diazotization Slurry formation and cooling coupling Step 3: Azo Coupling - Add Diazonium salt to Coupler - pH: 9.5-10.5 diazotization->coupling Bis-Diazonium Salt Solution coupler_prep Step 2: Coupler Preparation - Dissolve Acetoacetanilide  in NaOH solution - Temp: 10-15 °C coupler_prep->coupling heat_treatment Step 4: Heat Treatment - Heat slurry to 85-95 °C coupling->heat_treatment Crude Pigment Slurry isolation Step 5: Isolation - Filtration - Washing heat_treatment->isolation drying Step 6: Drying & Milling isolation->drying end_product Final Product: This compound drying->end_product

References

An In-depth Technical Guide to the Synthesis of Pigment Orange 16 via 3,3'-Dimethoxybenzidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Orange 16, also known as C.I. 21160, is a disazo pigment widely utilized in the manufacturing of printing inks, plastics, and paints for its vibrant reddish-orange hue.[1][2] The synthesis of this pigment is a classic example of diazo coupling, a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical transformation: the coupling of tetrazotized 3,3'-dimethoxybenzidine (B85612) with acetoacetanilide (B1666496). This document outlines the reaction mechanism, detailed experimental protocols derived from established patent literature, and a summary of the pigment's physicochemical properties. The guide is intended to provide researchers and professionals with a thorough understanding of the synthesis and characteristics of this compound.

Introduction

This compound belongs to the diarylide class of organic pigments.[3] Diarylide pigments are characterized by a molecular structure containing two azo groups (-N=N-).[4] The synthesis of these pigments involves the tetrazotization of an aromatic diamine, in this case, 3,3'-dimethoxybenzidine (also known as dianisidine), followed by a coupling reaction with two equivalents of a coupling agent, acetoacetanilide.[5] The resulting molecule possesses a large conjugated system of electrons, which is responsible for its ability to absorb light in the visible region and thus exhibit a strong color. This compound is particularly valued for its good tinting strength and opacity.[6]

Chemical Synthesis

The synthesis of this compound is a two-stage process:

  • Tetrazotization of 3,3'-Dimethoxybenzidine: 3,3'-Dimethoxybenzidine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the two primary amino groups of the benzidine (B372746) derivative into highly reactive tetrazonium salt groups.

  • Azo Coupling: The resulting tetrazonium salt solution is then slowly added to a solution of the coupling component, acetoacetanilide, under controlled pH conditions. The acetoacetanilide couples at its active methylene (B1212753) group to form the final disazo pigment, this compound.

Reaction Mechanism

The overall reaction can be visualized as follows:

G cluster_0 Tetrazotization cluster_1 Azo Coupling 3,3'-Dimethoxybenzidine 3,3'-Dimethoxybenzidine Tetrazonium Salt Tetrazonium Salt 3,3'-Dimethoxybenzidine->Tetrazonium Salt  2 NaNO2, 4 HCl  0-5 °C This compound This compound Tetrazonium Salt->this compound  2x Acetoacetanilide  Controlled pH Acetoacetanilide Acetoacetanilide Acetoacetanilide->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are generalized procedures based on common methods described in the patent literature.[7][8] Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Materials and Reagents
  • 3,3'-Dimethoxybenzidine (Dianisidine)

  • Hydrochloric Acid (37%)

  • Sodium Nitrite

  • Acetoacetanilide

  • Sodium Hydroxide

  • Acetic Acid

  • Urea (B33335) (optional, for quenching excess nitrous acid)

  • Distilled Water

  • Ice

Protocol 1: Tetrazotization of 3,3'-Dimethoxybenzidine
  • In a jacketed glass reactor, prepare a slurry of 3,3'-dimethoxybenzidine in distilled water and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C using a circulating chiller and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in distilled water and cool the solution.

  • Slowly add the cold sodium nitrite solution to the 3,3'-dimethoxybenzidine slurry, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the tetrazonium salt and should be used immediately in the next step.

  • (Optional) A small amount of urea can be added to destroy any excess nitrous acid.

Protocol 2: Azo Coupling Reaction
  • In a separate, larger reactor, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

  • Cool this solution to 10-15 °C.

  • Adjust the pH of the acetoacetanilide solution to a weakly acidic or neutral range (pH 5-7) using acetic acid.

  • Slowly add the cold tetrazonium salt solution from Protocol 1 to the acetoacetanilide solution with vigorous stirring.

  • Maintain the temperature and pH of the reaction mixture throughout the addition. The formation of a thick, orange precipitate indicates the formation of this compound.

  • After the addition is complete, the reaction mixture is typically heated to 85-95 °C for a period of time to promote pigment crystallization and improve its properties.[7][8]

  • The pigment is then isolated by filtration, washed thoroughly with water to remove salts and unreacted starting materials, and dried in an oven.

Experimental Workflow

G cluster_tetrazotization Tetrazotization Stage cluster_coupling Coupling Stage cluster_workup Work-up Stage A Slurry Preparation: 3,3'-Dimethoxybenzidine, HCl, Water B Cooling to 0-5 °C A->B C Slow Addition of NaNO2 Solution B->C D Stirring for 30-60 min C->D G Slow Addition of Tetrazonium Salt Solution D->G E Coupling Agent Preparation: Acetoacetanilide, NaOH, Water F pH Adjustment (Acetic Acid) E->F F->G H Heating and Aging G->H I Filtration H->I J Washing with Water I->J K Drying J->K L This compound Powder K->L

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
C.I. NameThis compound[9]
C.I. Number21160[9]
CAS Number6505-28-8[9]
Molecular FormulaC₃₄H₃₂N₆O₆[9]
Molecular Weight620.65 g/mol [5]
AppearanceOrange Powder[10]
Density1.26 - 1.5 g/cm³[6][10]
Oil Absorption35-55 ml/100g[6]
Performance and Fastness Properties

The performance of a pigment is crucial for its application. The following table lists some of the fastness properties of this compound.

PropertyRating (1-5 scale, 5=excellent)Reference
Light Fastness3-4[10]
Heat Resistance180 °C[10]
Water Resistance5[10]
Oil Resistance4[10]
Acid Resistance4[10]
Alkali Resistance4[10]
Alcohol Resistance3[10]
Spectroscopic Data

Detailed and publicly available spectroscopic data (NMR, IR, UV-Vis) for this compound is scarce in the scientific literature. Characterization of the final product would typically involve the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: Due to the low solubility of pigments, obtaining high-quality NMR spectra can be challenging. However, in suitable deuterated solvents, ¹H NMR would show signals corresponding to the aromatic protons of the biphenyl (B1667301) and phenylamide moieties, the methoxy (B1213986) groups, and the methyl groups of the acetoacetyl part. ¹³C NMR would provide information on all the unique carbon atoms in the molecule.

  • FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide and ketone groups, C=C stretching of the aromatic rings, and the N=N stretching of the azo groups.

  • UV-Vis Spectroscopy: In a suitable solvent or as a solid dispersion, the UV-Vis spectrum of this compound would show strong absorption in the visible region, which is responsible for its orange color. The λmax would be indicative of the extent of the conjugated π-electron system.

Conclusion

The synthesis of this compound through the tetrazotization of 3,3'-dimethoxybenzidine and subsequent coupling with acetoacetanilide is a well-established industrial process. This guide has provided a detailed overview of the underlying chemistry, a composite experimental protocol based on existing literature, and a summary of the pigment's known properties. While the general synthetic pathway is clear, a notable gap exists in the public domain regarding detailed analytical and spectroscopic characterization data for this pigment. Further research to publish such data would be of significant value to the scientific community, enabling better quality control and a deeper understanding of the structure-property relationships of this commercially important colorant.

References

An In-depth Technical Guide to the Spectral Properties of Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectral properties of Pigment Orange 16 (C.I. 21160), a disazo pigment widely used in inks and coatings. It is intended for researchers, scientists, and professionals in chemical and materials science. This document details the available spectral data from UV-Visible and Raman spectroscopy, outlines detailed experimental protocols for these analytical techniques, and presents visualized diagrams of the pigment's synthesis and the analytical workflow. All quantitative data is summarized in tables for clarity and comparative analysis.

Introduction

This compound (PO16) is an organic pigment belonging to the diarylide (or disazo) chemical class.[1] Identified by the Colour Index name C.I. 21160 and CAS number 6505-28-8, it is known for producing a brilliant, reddish-orange shade.[2][3] Its molecular structure, characterized by a large system of conjugated double bonds including two azo groups (-N=N-), is the primary determinant of its color and spectral characteristics.

This guide focuses on the core spectral properties of PO16, which are fundamental to its identification, quality control, and the study of its behavior in various matrices. It is critical to distinguish this compound from Reactive Orange 16 (C.I. 17757), a sulfonated reactive azo dye with a different chemical structure, CAS number (20262-58-2), and spectral properties.[4][5] This document pertains exclusively to C.I. 21160.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for understanding its behavior during sample preparation for spectral analysis.

PropertyValueReference(s)
C.I. Name This compound (P.O. 16) / 21160[1][2]
CAS Number 6505-28-8[2][6]
Chemical Family Disazo / Diarylide[1][7]
Molecular Formula C₃₄H₃₂N₆O₆[2][6]
Molecular Weight 620.65 g/mol [2]
Appearance Deep orange powder[2]
Solubility Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.[7]

Spectral Properties

The spectral properties of this compound arise from its molecular structure, specifically the interaction of electromagnetic radiation with its conjugated π-electron system.

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange color of PO16 is due to its strong absorption of light in the blue-green region of the visible spectrum (approximately 450-500 nm). The remaining wavelengths are reflected, resulting in the observed orange hue. While specific absorption maxima (λmax) in various solvents are not extensively detailed in the reviewed literature, the absorption is attributed to the π→π* electronic transitions within the conjugated azo chromophores.

Fluorescence Spectroscopy
Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for the identification of organic pigments, including PO16.[8][10] It provides a unique vibrational fingerprint based on the inelastic scattering of monochromatic light. Analysis of azo pigments often reveals characteristic bands in the 1700-900 cm⁻¹ region.

Raman Shift Region (cm⁻¹)Tentative Vibrational AssignmentReference(s)
1700 - 1300C=O stretching, aromatic ring vibrations[8]
1598Aromatic ring vibrations[8]
Not SpecifiedN=N (azo) stretching, Amide bands[8]

Methodologies and Experimental Protocols

Detailed and replicable protocols are crucial for obtaining high-quality spectral data. The following sections outline standardized procedures for the spectral analysis of this compound.

Protocol for UV-Visible Spectroscopy

This protocol describes the measurement of the absorbance spectrum of a this compound solution.

  • Solvent Selection: Due to its insolubility in water and ethanol, a suitable solvent must be chosen. Concentrated sulfuric acid is a known solvent, but for less destructive analysis, a high-boiling point organic solvent in which PO16 shows some solubility should be tested (e.g., DMSO, DMF).

  • Sample Preparation:

    • Accurately weigh a small amount of dry PO16 powder.

    • Dissolve the pigment in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a dilute solution from the stock (e.g., 4 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.0 A.U.).[11]

  • Instrumentation and Calibration:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank/reference.

    • Perform a baseline correction with the blank cuvette across the desired wavelength range (e.g., 200-800 nm).[12]

  • Data Acquisition:

    • Rinse and fill a matching quartz cuvette with the pigment solution.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan. The instrument will record absorbance as a function of wavelength.[13]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[11]

Protocol for Raman Spectroscopy

This protocol is designed for the identification of this compound in its solid state.

  • Sample Preparation:

    • Place a small amount of the dry PO16 powder onto a clean glass microscope slide.[8]

    • Alternatively, press the powder into a small pellet.

    • If analyzing the pigment in situ (e.g., in a paint film), focus the microscope directly on the area of interest.

  • Instrumentation:

    • Use a dispersive micro-Raman spectrometer equipped with a microscope.[8]

    • Select an appropriate excitation laser. A 785 nm diode laser is often preferred for organic pigments to minimize fluorescence interference.[8][14]

  • Data Acquisition:

    • Set the laser power to a low level (e.g., 10-20 mW) to avoid thermal degradation of the sample.[14]

    • Focus the laser onto the sample using the microscope objective.

    • Set the spectral range for data collection (e.g., 100-2000 cm⁻¹).[9]

    • Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second acquisition, 10 averages).[14]

    • Collect the Raman spectrum.

  • Data Processing:

    • If necessary, perform a baseline correction to remove any residual fluorescence background.[14]

    • Identify the wavenumbers (in cm⁻¹) of the characteristic Raman peaks.

    • Compare the resulting spectrum to a reference library or published spectra for positive identification.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the chemical synthesis of this compound and a general workflow for its spectral analysis.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Final Product Dianisidine 3,3'-Dimethoxybenzidine (Dianisidine) Diazotization Diazotization (NaNO₂, Acid, <2°C) Dianisidine->Diazotization Step 1 Acetoanilide Acetoacetanilide Coupling Coupling Reaction Acetoanilide->Coupling Step 2 Diazonium Tetrazotized Dianisidine Salt Diazotization->Diazonium PO16 This compound Coupling->PO16 Diazonium->Coupling Step 2

Caption: Chemical synthesis pathway of this compound.[2][15][16]

G cluster_techniques Spectroscopic Techniques Sample This compound Sample (Solid or Solution) Prep Sample Preparation (Dissolution / Mounting) Sample->Prep UVVis UV-Visible Spectroscopy Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence Raman Raman Spectroscopy Prep->Raman Acquisition Data Acquisition (Spectrum Recording) UVVis->Acquisition Fluorescence->Acquisition Raman->Acquisition Analysis Data Analysis (Peak Identification, Comparison) Acquisition->Analysis

Caption: General experimental workflow for spectral analysis.

Conclusion

This guide has consolidated the available spectral information for this compound (C.I. 21160). While specific UV-Vis and fluorescence data are sparse in the literature, Raman spectroscopy stands out as a definitive method for its characterization. The provided experimental protocols offer a standardized basis for researchers to obtain reliable and reproducible spectral data. The visualized workflows further clarify the pigment's synthesis and the logical steps involved in its analysis. Accurate spectral characterization is paramount for the quality control, application development, and scientific study of this important organic pigment.

References

Pigment Orange 16: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 16 (C.I. 21160), a disazo diarylide pigment, is valued for its vibrant reddish-orange hue and is utilized in various applications, including printing inks, plastics, and coatings.[1][2] For researchers and professionals in fields such as drug development, where precise formulation and understanding of compound behavior are critical, a thorough knowledge of a pigment's solubility characteristics in organic solvents is paramount. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside a detailed experimental protocol for determining its solubility, addressing a notable gap in currently accessible quantitative data.

Core Concepts in Pigment Solubility

Pigments, by definition, are generally insoluble in the media they color.[2] Their utility lies in their ability to be dispersed as fine, solid particles. However, absolute insolubility is a theoretical concept, and even pigments exhibit some degree of solubility in various solvents. This limited solubility can influence critical properties of a formulation, such as stability, bleed, and migration.

Factors influencing the solubility of an organic pigment like this compound include:

  • Chemical Structure of the Pigment: The molecular structure, including the presence of polar and non-polar groups, dictates its affinity for different solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent are key determinants of its ability to dissolve the pigment.

  • Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature.

  • Crystalline Structure: The crystal lattice energy of the pigment must be overcome by the solvent-solute interactions for dissolution to occur.

Solubility Profile of this compound

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound.

Organic Solvent/Solvent ClassSolubility/Resistance DataSource(s)
WaterInsoluble[2]
EthanolInsoluble; Resistance Rating: 3, 3-4, 5[3][4][5][6]
Ethyl AcetateResistance Rating: 3[3][4]
XyleneResistance Rating: 2-3[4]
Methyl Ethyl Ketone (MEK)Resistance Rating: 3[4]
White SpiritResistance Rating: 3[4]
EstersResistance Rating: 4[7]
BenzeneResistance Rating: 3-4[7]
KetonesResistance Rating: 3-4[7]
Concentrated Sulfuric AcidSoluble (with decomposition)[2]

Note: The resistance ratings are a measure of the pigment's stability to bleeding or discoloration upon exposure to the solvent and are inversely related to solubility. A higher rating suggests lower solubility.

Experimental Protocol for Determining Quantitative Solubility

Given the absence of precise quantitative data, the following detailed experimental protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved solid.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade, e.g., acetone, toluene, ethyl acetate, isopropanol, etc.)

  • Analytical balance (± 0.0001 g)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

Methodology:

  • Preparation of Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is sparingly soluble to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

  • Sample Analysis:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved pigment to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining suspended particles.

    • Dilute the filtered, saturated solution with the respective pure solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the equation derived from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Prepare Stock Solution (Known Concentration) B Serial Dilutions A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D L Determine Concentration from Calibration Curve D->L E Add Excess this compound to Vials F Add Known Volume of Organic Solvent E->F G Equilibrate in Shaker Bath (Constant Temperature) F->G H Centrifuge and Separate Supernatant G->H I Filter Supernatant H->I J Dilute Saturated Solution I->J K Measure Absorbance J->K K->L M Calculate Solubility L->M

Caption: Experimental workflow for quantitative solubility determination.

Logical Relationship of Solubility Factors

The interplay of various factors determines the solubility of this compound in a given organic solvent. This relationship can be visualized as a logical pathway.

G cluster_pigment Pigment Properties cluster_solvent Solvent Properties cluster_conditions External Conditions P_Structure Molecular Structure Interaction Solute-Solvent Interactions P_Structure->Interaction P_Crystal Crystal Lattice Energy P_Crystal->Interaction S_Polarity Polarity S_Polarity->Interaction S_Hbond Hydrogen Bonding S_Hbond->Interaction S_Size Molecular Size S_Size->Interaction Temp Temperature Temp->Interaction Solubility Solubility Interaction->Solubility

Caption: Factors influencing pigment solubility.

Conclusion

While precise, quantitative solubility data for this compound in organic solvents remains elusive in public-domain literature, the available semi-quantitative resistance ratings consistently indicate very low solubility. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. A comprehensive understanding of the factors influencing solubility, as outlined, is crucial for the effective formulation and application of this pigment in research and development settings.

References

Crystal Structure Analysis of Pigment Orange 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Orange 16 (P.O. 16), a disazo pigment, is valued for its vibrant orange hue and is utilized in various industrial applications, including printing inks, plastics, and coatings. A thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for optimizing its performance characteristics such as color strength, lightfastness, and thermal stability. This technical guide provides a comprehensive overview of the methodologies and challenges associated with the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound has not been identified at the time of this publication, this document outlines the theoretical and practical approaches for its determination, drawing parallels from the analyses of structurally similar organic pigments.

Introduction

The correlation between the three-dimensional arrangement of molecules in a crystal lattice and the macroscopic properties of a pigment is a fundamental principle in materials science. For organic pigments like this compound (C₃₄H₃₂N₆O₆), factors such as molecular conformation, intermolecular interactions (e.g., hydrogen bonding and π-π stacking), and polymorphic form dictate its coloristic and performance attributes. The determination of a pigment's crystal structure provides invaluable insights for quality control, new pigment design, and formulation development.

However, the inherent properties of organic pigments, namely their low solubility and tendency to form small, imperfect crystals, present significant challenges to traditional crystallographic techniques.[1][2][3] This guide will detail the experimental workflows and analytical methods required to overcome these obstacles.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and conditions for crystallization experiments.

PropertyValueReference
Chemical Formula C₃₄H₃₂N₆O₆--INVALID-LINK--
Molecular Weight 620.65 g/mol --INVALID-LINK--
C.I. Name This compoundGeneric
C.I. Number 21160Generic
CAS Number 6505-28-8Generic
Physical Appearance Deep orange powderGeneric
Solubility Insoluble in water and ethanolGeneric

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of an organic pigment like this compound is a multi-step process that begins with obtaining single crystals or a highly crystalline powder, followed by diffraction experiments and data analysis.

Synthesis and Crystallization

The primary challenge in the crystallographic analysis of organic pigments is the growth of high-quality crystals suitable for single-crystal X-ray diffraction (SCXRD).[1][3] Due to the pigment's insolubility, conventional solution-based crystallization methods are often ineffective.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Identify a solvent or solvent system in which this compound exhibits slight solubility at elevated temperatures. Potential solvents include high-boiling point organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or chlorinated benzenes.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the pigment in the chosen solvent by heating and stirring.

  • Filtration: Filter the hot solution through a pre-warmed glass frit to remove any insoluble impurities.

  • Slow Evaporation: Transfer the filtered solution to a clean vessel, cover it loosely to allow for slow solvent evaporation, and place it in a vibration-free environment.

  • Crystal Harvesting: Monitor the vessel for crystal growth over several days to weeks. Once suitable crystals have formed, they can be carefully harvested.[4]

Alternative Crystallization Techniques:

  • Slow Cooling: A saturated solution is prepared at a high temperature and then slowly cooled to induce crystallization.[4]

  • Vapor Diffusion: A solution of the pigment is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the pigment solution reduces its solubility, promoting crystal growth.

  • Sublimation: While less common for larger organic molecules, sublimation under high vacuum can sometimes yield single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Should suitable single crystals be obtained, SCXRD is the definitive method for crystal structure determination.

Experimental Protocol: SCXRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

Powder X-ray Diffraction (PXRD)

Given the difficulty in growing single crystals, powder X-ray diffraction (PXRD) is a more commonly employed technique for the analysis of organic pigments.[6][7] While it may not always yield a complete crystal structure solution ab initio, it is invaluable for phase identification, polymorphism screening, and quality control.

Experimental Protocol: PXRD Data Collection

  • Sample Preparation: A fine powder of the pigment is packed into a sample holder. Care must be taken to minimize preferred orientation of the crystallites.[7]

  • Data Collection: The sample is placed in a powder diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This "fingerprint" can be compared to databases to identify known crystalline phases.

  • Structure Solution from Powder Data: In favorable cases, with high-quality data, it is possible to solve a crystal structure from powder diffraction data using advanced computational methods.[8][9]

Data Presentation: Hypothetical Crystallographic Data for this compound

If a crystal structure for this compound were to be determined, the data would be presented in a standardized format as shown in Table 2. The values presented here are hypothetical and for illustrative purposes only, based on typical data for similar organic pigments.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5
b (Å) 8.9
c (Å) 25.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 2750
Z 4
Calculated Density (g/cm³) 1.49
R-factor (%) 5.2

Table 2: Hypothetical Crystallographic Data for this compound

Challenges in Crystal Structure Analysis

The crystallographic study of organic pigments is often hindered by several factors:

  • Poor Crystallinity: Pigments are often produced as nanocrystalline powders, leading to broad diffraction peaks and low-quality data.[1]

  • Polymorphism: Organic molecules can often crystallize in multiple forms (polymorphs), each with a distinct crystal structure and different physical properties, including color.[1][10][11] Identifying and characterizing all polymorphs is crucial.

  • Twinning and Defects: Crystals of organic pigments can be prone to twinning and other crystal defects, which can complicate the interpretation of diffraction data.[1]

Visualization of the Analytical Workflow

The general workflow for the crystal structure analysis of an organic pigment is depicted in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_analysis Data Analysis & Structure Solution cluster_output Output synthesis Pigment Synthesis crystallization Crystallization (Slow Evaporation, etc.) synthesis->crystallization scxrd Single-Crystal X-Ray Diffraction (SCXRD) crystallization->scxrd Suitable Single Crystals Obtained pxrd Powder X-Ray Diffraction (PXRD) crystallization->pxrd Crystalline Powder Obtained data_processing_sc SCXRD Data Processing (Unit Cell, Space Group) scxrd->data_processing_sc data_processing_pxrd PXRD Data Analysis (Phase ID, Polymorphism) pxrd->data_processing_pxrd structure_solution_sc Structure Solution & Refinement (SCXRD) data_processing_sc->structure_solution_sc final_structure Final Crystal Structure (CIF File, Atomic Coordinates) structure_solution_sc->final_structure structure_solution_pxrd Structure Solution from Powder Data (ab initio) data_processing_pxrd->structure_solution_pxrd structure_solution_pxrd->final_structure

References

The Thermal Stability of Diarylide Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diarylide pigments, a prominent class of organic colorants. Diarylide pigments are widely utilized across various industries, including inks, coatings, plastics, and textiles, owing to their brilliant yellow, orange, and red hues, and good overall performance properties. However, their thermal stability is a critical parameter that dictates their suitability for high-temperature applications and has significant implications for product quality, safety, and regulatory compliance. This document delves into the factors influencing the thermal stability of these pigments, their degradation mechanisms, and the methodologies for their evaluation.

Introduction to Diarylide Pigments and Thermal Stability

Diarylide pigments are disazo colorants synthesized from the coupling of a tetra-azotized benzidine (B372746) derivative with two equivalents of a coupling agent, typically an acetoacetanilide (B1666496) or a pyrazolone (B3327878) derivative. The specific substituents on the benzidine and coupler moieties determine the final color and properties of the pigment.

Thermal stability refers to a pigment's ability to resist chemical and physical changes upon exposure to elevated temperatures.[1] For diarylide pigments, this is a crucial characteristic, particularly in applications such as plastics processing, powder coatings, and high-temperature curing inks, where processing temperatures can be substantial.[2] Insufficient thermal stability can lead to a range of undesirable effects, including:

  • Color Shift: A change in the pigment's hue, chroma, or lightness.

  • Loss of Tinctorial Strength: A reduction in the pigment's coloring power.

  • Degradation: The chemical breakdown of the pigment molecule, which can result in the formation of potentially hazardous substances.[3]

A significant concern with the thermal degradation of many diarylide pigments is the cleavage of the azo bonds, which can release aromatic amines.[4] In the case of pigments derived from 3,3'-dichlorobenzidine (B165656) (DCB), thermal decomposition at temperatures exceeding 200°C can liberate this compound, which is a known carcinogen.[3]

Factors Influencing Thermal Stability

The thermal stability of a diarylide pigment is not an intrinsic, singular value but is influenced by a combination of factors:

  • Chemical Structure: The inherent molecular structure of the pigment is the primary determinant of its thermal stability. The nature and position of substituent groups on both the benzidine and the coupler components can significantly impact the molecule's stability. Intramolecular and intermolecular hydrogen bonding can also play a role in enhancing thermal resistance.[5]

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same pigment can exhibit varying thermal stabilities. The crystal lattice energy and molecular packing within the crystal can influence the temperature at which decomposition begins.

  • Particle Size and Distribution: While not a direct chemical factor, the physical form of the pigment can have an effect. Finer particles have a larger surface area, which can potentially lead to earlier thermal degradation.

  • Application Medium (e.g., Polymer Matrix): The surrounding medium in which the pigment is dispersed plays a critical role. Interactions between the pigment and the polymer, as well as the thermal stability of the polymer itself, can influence the overall heat resistance of the final colored product.[6] The presence of additives, such as stabilizers or antioxidants, in the formulation can also affect the pigment's performance at elevated temperatures.

  • Heating Time and Atmosphere: The duration of heat exposure and the presence or absence of oxygen are crucial. Prolonged heating, even at temperatures below the rapid decomposition point, can lead to gradual degradation. The presence of oxygen can promote oxidative degradation pathways.

Quantitative Data on Thermal Stability

The thermal stability of diarylide pigments is typically evaluated by determining the temperature at which a significant change in color occurs or at which decomposition begins. This is often referred to as the "heat resistance" or "heat fastness" and is usually specified for a given duration of exposure (e.g., 10 minutes). The following table summarizes available quantitative data for several common diarylide pigments.

C.I. Pigment NameC.I. NumberChemical FormulaHeat Resistance (°C)Melting Point (°C)Notes
Pigment Yellow 12 21090C₃₂H₂₆Cl₂N₆O₄180 - 200[7]~320[8]Suitable for applications where processing temperatures do not exceed 200°C.
Pigment Yellow 13 21100C₃₆H₃₄Cl₂N₆O₄~210347 - 351Offers slightly better heat resistance than Pigment Yellow 12.
Pigment Yellow 14 21095C₃₄H₃₀Cl₂N₆O₄~200[9]336[9]Used in polyolefins with a heat resistance up to 200°C.[9]
Pigment Yellow 83 21108C₃₆H₃₂Cl₄N₆O₈~200[10]>300 (decomposes)Good heat resistance and is often used in plastics and coatings.[11]

Note: The stated heat resistance values can vary depending on the specific grade of the pigment, the application medium, and the test methodology.

Experimental Protocols for Assessing Thermal Stability

The determination of the thermal stability of pigments is conducted using standardized analytical techniques. The most common methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and heat stability testing in a specific application medium according to ISO or ASTM standards.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature of the pigment.

Methodology:

  • A small, precisely weighed sample of the pigment (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • A small, weighed sample of the pigment is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to thermal events. For pigments, an endothermic peak may indicate melting, while an exothermic peak following the main melt could indicate decomposition.

Heat Stability in a Stoving Medium (Based on ISO 787-21)

Principle: This method assesses the heat stability of a pigment by observing the color change after it has been dispersed in a binder and subjected to a specific temperature for a defined period.[12]

Methodology:

  • Preparation of the Mill Base: A dispersion is made by mixing the pigment under test with a suitable stoving binder (e.g., an alkyd-melamine resin system) and solvent. A similar dispersion is prepared with a standard pigment of the same type for comparison.

  • Application: The pigmented binder is applied to a suitable substrate (e.g., a metal panel) to create a uniform film.

  • Stoving (Curing): The coated panels are placed in a thermostatically controlled oven and heated at a series of specified temperatures (e.g., 120°C, 140°C, 160°C, 180°C, 200°C) for a fixed duration (e.g., 30 minutes).

  • Evaluation: After cooling, the color of the test panel is compared with the standard panel at each temperature. The heat stability is reported as the maximum temperature at which there is no significant color difference between the test pigment and the standard. The color difference (ΔE*) can be quantified using a spectrophotometer.

Visualization of Pathways and Workflows

Thermal Degradation Pathway of Diarylide Pigments

The primary thermal degradation pathway for diarylide pigments derived from 3,3'-dichlorobenzidine involves the homolytic cleavage of the azo bonds. This results in the formation of radical species that can then abstract hydrogen atoms to form aromatic amines, including the carcinogenic 3,3'-dichlorobenzidine.

Thermal_Degradation_Pathway Diarylide_Pigment Diarylide Pigment (e.g., Pigment Yellow 12) Heat Heat (> 200°C) Azo_Bond_Cleavage Homolytic Azo Bond Cleavage Diarylide_Pigment->Azo_Bond_Cleavage Heat->Azo_Bond_Cleavage Initiation Radical_Intermediates Radical Intermediates Azo_Bond_Cleavage->Radical_Intermediates Hydrogen_Abstraction Hydrogen Abstraction Radical_Intermediates->Hydrogen_Abstraction DCB 3,3'-Dichlorobenzidine (DCB) Hydrogen_Abstraction->DCB Other_Amines Other Aromatic Amines (from coupler) Hydrogen_Abstraction->Other_Amines

Caption: Simplified thermal degradation pathway of a DCB-based diarylide pigment.

Experimental Workflow for Heat Stability Testing

The following diagram illustrates a typical workflow for assessing the thermal stability of a diarylide pigment in a plastic matrix.

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Thermal Processing cluster_analysis Analysis cluster_evaluation Evaluation Pigment Diarylide Pigment Mixing Compounding (e.g., Twin-Screw Extruder) Pigment->Mixing Polymer Polymer Resin (e.g., HDPE) Polymer->Mixing Injection_Molding Injection Molding at Varying Temperatures Mixing->Injection_Molding Color_Measurement Colorimetric Measurement (Spectrophotometer, ΔE*) Injection_Molding->Color_Measurement TGA_DSC TGA / DSC Analysis Injection_Molding->TGA_DSC Py_GC_MS Pyrolysis-GC/MS of Degradation Products Injection_Molding->Py_GC_MS Data_Analysis Data Analysis and Comparison to Standard Color_Measurement->Data_Analysis TGA_DSC->Data_Analysis Py_GC_MS->Data_Analysis Report Determination of Heat Stability Limit Data_Analysis->Report

Caption: Workflow for evaluating the thermal stability of diarylide pigments in plastics.

Conclusion

The thermal stability of diarylide pigments is a multifaceted property of critical importance for their industrial application. While generally offering good heat resistance for many uses, their application in high-temperature processes requires careful consideration of the specific pigment's chemical structure, the processing conditions, and the medium in which it is used. The potential for thermal degradation to form hazardous byproducts, such as 3,3'-dichlorobenzidine, from certain diarylide pigments necessitates a thorough understanding and evaluation of their thermal behavior. Standardized testing methodologies, including TGA, DSC, and application-specific tests, are essential for ensuring product quality, safety, and regulatory compliance. Future research and development in this area will likely focus on the design of novel diarylide pigments with enhanced thermal stability and a more favorable safety profile.

References

In-Depth Technical Guide: Lightfastness Properties of Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness properties of Pigment Orange 16 (C.I. 21160). It is intended for researchers, scientists, and professionals in fields where the stability of organic pigments is of critical importance. This document compiles available data on its lightfastness ratings, details relevant experimental methodologies for assessing pigment permanence, and illustrates the experimental workflow and a generalized photodegradation pathway.

Core Properties of this compound

This compound is a disazo pigment known for its bright, reddish-orange shade.[1][2] It finds application in various industries, including inks, plastics, and coatings.[3][4] Chemically, it is identified as 2,2'-[[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl]bis(azo)]bis[3-oxo-N-phenylbutanamide], with the molecular formula C₃₄H₃₂N₆O₆.[5]

Quantitative Lightfastness Data

The lightfastness of a pigment indicates its resistance to fading or changing color upon exposure to light. This property is commonly evaluated using the Blue Wool Scale (BWS), where a higher number signifies better lightfastness (typically on a scale of 1 to 8).[6][7] The following table summarizes the reported lightfastness and other fastness properties of this compound from various sources. It is important to note that testing conditions can vary between suppliers, leading to some variation in reported values.

PropertyRating ScaleReported Value(s)Application Medium
Lightfastness Blue Wool Scale (1-8)4-5[4], 5[8], 6[8], 7[9], 7-8 (Full Shade)[10]Coatings, Plastics, Inks
Heat Resistance °C170[11], 180[3][4][8][9], 200[8], 280[10]General
Water Resistance Scale (1-5)4[11], 5[1][2][3][8]General
Oil Resistance Scale (1-5)4[11], 4-5[1]General
Acid Resistance Scale (1-5)3[11], 4[3][4][8], 5[1][2][9]General
Alkali Resistance Scale (1-5)3[11], 4[3][4][8], 5[1][2][9][10]General

Experimental Protocols for Lightfastness Testing

The evaluation of a pigment's lightfastness is conducted using standardized methodologies to ensure reproducibility and comparability of results. The most widely recognized standard for artists' materials is ASTM D4303, which often incorporates the Blue Wool Scale for rating.[12][13]

Principle of Lightfastness Testing

A sample of the pigment, incorporated into a specific medium (e.g., paint, plastic), is exposed to a controlled, intense light source that simulates natural sunlight.[14] Concurrently, a set of standardized blue wool textile strips, with known and varying degrees of lightfastness (BWS 1-8), are exposed under the identical conditions.[6] The lightfastness rating of the pigment is determined by identifying which blue wool strip shows a similar degree of fading as the test sample.[6]

Generalized Experimental Protocol (based on ASTM D4303 and Blue Wool Scale)
  • Sample Preparation:

    • The this compound is dispersed into the desired vehicle (e.g., acrylic emulsion, linseed oil, PVC resin) at a standardized concentration.

    • The dispersion is then applied as a uniform film onto a suitable substrate (e.g., paper, plastic plaque).

    • A portion of each sample is masked to serve as an unexposed reference.

  • Exposure Apparatus:

    • A xenon arc lamp is typically used as the light source, as its spectral output closely mimics that of natural sunlight.[14]

    • The apparatus allows for the control of irradiance, temperature, and humidity to simulate specific environmental conditions.[13]

  • Exposure Conditions:

    • Samples and Blue Wool Scale standards are placed inside the exposure chamber.

    • Typical irradiance levels are set, for example, at 0.35 W/m²/nm at 340 nm.[13]

    • Relative humidity is maintained at a constant level, often around 55 ± 5%.[13]

    • The black panel temperature is also controlled, for instance, at 63 ± 2°C.[15]

    • The total radiant exposure is predetermined to simulate a significant period of indoor illumination.[13]

  • Evaluation:

    • Periodically, or at the end of the test period, the exposed portion of the sample is compared to the masked, unexposed portion.

    • The color change is visually assessed and compared to the fading of the co-exposed Blue Wool standards.

    • The lightfastness rating is assigned based on the Blue Wool strip that exhibits a similar degree of color change.

    • For more quantitative analysis, a spectrophotometer or colorimeter can be used to measure the color difference (ΔE*) between the exposed and unexposed areas, as described in ASTM D2244.[13]

Visualizations

Experimental Workflow for Lightfastness Testing```dot

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Disperse this compound in Vehicle B Apply Uniform Film to Substrate A->B C Mask a Portion of the Sample B->C D Place Sample and Blue Wool Standards in Xenon Arc Chamber C->D E Set and Control Irradiance, Temperature, and Humidity D->E F Expose for Predetermined Duration E->F G Compare Exposed and Unexposed Portions F->G H Compare Sample Fading to Blue Wool Standards G->H J Quantitative Measurement (ΔE*) via Spectrophotometry G->J I Assign Lightfastness Rating (BWS 1-8) H->I H->I J->I

Caption: A generalized pathway for the photodegradation of disazo pigments.

References

Toxicological Profile of Pigment Orange 16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Number: 21160 | CAS Number: 6505-28-8 | Chemical Formula: C₃₄H₃₂N₆O₆

This technical guide provides a comprehensive overview of the toxicological profile of Pigment Orange 16 (C.I. 21160), a disazo pigment belonging to the diarylide family. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and inform handling procedures.

Executive Summary

Chemical and Physical Properties

PropertyValue
Synonyms Dianisidine Orange, Permanent Orange G
Molecular Weight 620.65 g/mol
Physical State Orange powder
Solubility Insoluble in water and ethanol

Toxicological Data

Acute Toxicity

This compound demonstrates low acute toxicity in animal studies.

TestSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg bw[4]
LD₅₀RatOral> 2400 mg/kg bw[1]
LD₅₀RatOral> 5000 mg/kg bw[5]
LD₅₀RatDermal> 2000 mg/kg bw[6]
Skin and Eye Irritation

The pigment is not considered to be an irritant to the skin or eyes.

TestSpeciesResultReference
Skin IrritationRabbitNot irritating[1]
Eye IrritationRabbitNot irritating[1]
Sub-acute Toxicity

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

StudySpeciesDose LevelsNOAELKey FindingsReference
28-day OralRat0, 100, 300, 1000 mg/kg/day1000 mg/kg/dayNo deaths or treatment-related adverse effects observed.[4]
Genotoxicity

This compound has not shown evidence of mutagenic or clastogenic activity in standard in vitro tests.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and without S9Negative[7][8]
In Vitro Chromosomal AberrationChinese Hamster Lung (CHL/IU) cellsWith and without S9Negative[4]
Carcinogenicity

There is no direct evidence to suggest that this compound itself is carcinogenic. However, the primary concern stems from its metabolic breakdown product, 3,3'-dimethoxybenzidine (B85612).[1][2][3]

The National Toxicology Program (NTP) has conducted carcinogenesis studies on 3,3'-dimethoxybenzidine dihydrochloride (B599025) in rats. Oral administration in drinking water led to an increased incidence of tumors in various organs, including the Zymbal gland, skin, intestine, and urinary bladder.[1][9] Based on this sufficient evidence in experimental animals, 3,3'-dimethoxybenzidine is listed as "reasonably anticipated to be a human carcinogen".[1][2]

Metabolism and Toxicokinetics

The azo bonds in this compound can be cleaved by azoreductases, enzymes present in intestinal microflora and to a lesser extent in the liver.[10] This metabolic process releases 3,3'-dimethoxybenzidine.

PO16 This compound Metabolism Azo Reduction (Intestinal Microbiota, Liver Azoreductases) PO16->Metabolism DMOB 3,3'-Dimethoxybenzidine Metabolism->DMOB

Metabolism of this compound.

Signaling Pathways in Carcinogenicity of 3,3'-Dimethoxybenzidine

The carcinogenicity of 3,3'-dimethoxybenzidine is believed to be initiated by its metabolic activation into reactive electrophilic species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately disrupting normal cellular signaling pathways and promoting tumorigenesis.

cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects DMOB 3,3'-Dimethoxybenzidine MetabolicActivation Metabolic Activation (e.g., N-oxidation, N-acetylation) DMOB->MetabolicActivation ReactiveIntermediates Reactive Electrophilic Intermediates MetabolicActivation->ReactiveIntermediates DNAAdducts DNA Adduct Formation ReactiveIntermediates->DNAAdducts Binds to DNA Mutations Mutations in DNA (e.g., in p53, Ras) DNAAdducts->Mutations SignalingDisruption Disruption of Cellular Signaling Pathways (e.g., cell cycle, apoptosis) Mutations->SignalingDisruption Tumorigenesis Tumorigenesis SignalingDisruption->Tumorigenesis

Proposed Carcinogenic Signaling Pathway of 3,3'-Dimethoxybenzidine.

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)
  • Test Species: Rat (e.g., Sprague-Dawley).

  • Administration: A single oral dose of the test substance is administered by gavage.

  • Dose Levels: A limit test at 2000 mg/kg body weight is typically performed.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: Determination of the LD₅₀ value or assessment of acute toxic effects at the limit dose.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction are combined in a soft agar (B569324) and poured onto a minimal agar plate.

  • Dose Levels: At least five different concentrations of the test substance are used.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

cluster_prep Preparation TestSubstance Test Substance (this compound) Mix Mix Components in Soft Agar TestSubstance->Mix Bacteria Bacterial Strain (e.g., S. typhimurium) Bacteria->Mix S9 S9 Mix (for metabolic activation) S9->Mix optional Plate Pour onto Minimal Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count

Ames Test Experimental Workflow.
In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells.[11][12][13][14]

  • Method: Cells are exposed to the test substance for a short (e.g., 3-6 hours) or continuous (e.g., 18-24 hours) period, both with and without metabolic activation (S9).

  • Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared for chromosome analysis.

  • Analysis: At least 200 metaphases per concentration are scored for structural chromosomal aberrations.

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Conclusion

This compound exhibits a low level of acute toxicity and is not a skin or eye irritant. It is not genotoxic in in vitro assays. The primary toxicological concern is its potential to be metabolized to 3,3'-dimethoxybenzidine, a substance classified as "reasonably anticipated to be a human carcinogen". Risk assessment for this compound should therefore consider the potential for this metabolic conversion and subsequent exposure to 3,3'-dimethoxybenzidine. Appropriate handling procedures to minimize dust inhalation and skin contact are recommended to limit potential exposure.

References

The Environmental Shadow of Color: An In-depth Technical Guide to the Environmental Impact of Benzidine-Based Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental and toxicological impact of benzidine-based pigments. These pigments, once widely used for their vibrant and stable colors, are now recognized as a significant environmental and health concern due to their potential to degrade into carcinogenic aromatic amines, primarily benzidine (B372746) and its congeners. This document details their degradation pathways, toxicological effects, and the analytical and experimental methodologies used to assess their impact.

Introduction

Benzidine-based pigments are a class of organic colorants derived from benzidine or its substituted analogs, such as 3,3'-dichlorobenzidine (B165656). Their application spans various industries, including textiles, printing inks, plastics, and paper.[1] While the pigments themselves are generally considered to have low bioavailability, their environmental persistence and potential for degradation into hazardous substances are of primary concern.[2] The metabolic cleavage of the azo bond in these pigments can release benzidine, a known human carcinogen, and other toxic aromatic amines.[3][4] This biotransformation can occur under anaerobic conditions, such as those found in sediments and the mammalian gut, mediated by microbial azoreductases.[3][5]

Environmental Fate and Degradation

The environmental fate of benzidine-based pigments is largely dictated by their low water solubility and susceptibility to degradation under specific conditions. While resistant to aerobic biodegradation, these pigments can be transformed under anaerobic conditions, leading to the release of their constituent aromatic amines.[6][7]

Abiotic Degradation

Photodegradation of benzidine has been observed, with identified intermediates including 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl.[8][9] Thermal degradation of diarylide yellow pigments at temperatures above 200°C can also release 3,3'-dichlorobenzidine.[10]

Biodegradation

The primary pathway for the biodegradation of benzidine-based azo dyes is the reductive cleavage of the azo bond (-N=N-) by microbial azoreductases. This process is particularly significant in anaerobic environments like wastewater treatment sludge and the human intestinal tract.[6][7] The resulting aromatic amines, such as benzidine, are more mobile and bioavailable than the parent pigment. Some of these amines can be further degraded under aerobic conditions.[7]

Toxicological Profile

The toxicity of benzidine-based pigments is intrinsically linked to the carcinogenicity of their degradation products. Benzidine is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program.[4][11]

Carcinogenicity

Occupational exposure to benzidine is strongly associated with an increased risk of bladder cancer.[12] Animal studies have demonstrated that benzidine and its metabolites can induce tumors in various organs, including the liver, mammary gland, and Zymbal's gland.[13] The carcinogenicity of benzidine-based dyes themselves has also been established in animal models.[11] For instance, C.I. Direct Black 38 has been shown to cause liver, mammary, colon, and urinary bladder cancer in rodents.[11]

Genotoxicity

Benzidine and its metabolites are genotoxic, capable of forming DNA adducts that can lead to mutations and initiate carcinogenesis.[4] Studies have shown that benzidine can induce DNA damage in human lymphocytes, with the mechanism likely involving the generation of reactive oxygen species (ROS).[8]

Other Toxicological Effects

Chronic exposure to 3,3'-dichlorobenzidine in animals has been shown to affect the gastrointestinal, respiratory, and central nervous systems.[14] Oral exposure to benzidine in animal studies has resulted in effects on the liver and kidneys.[15]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of benzidine and related compounds.

Table 1: Acute Toxicity Data for Benzidine and Related Compounds

CompoundTest SpeciesRoute of ExposureLD50 ValueReference
BenzidineRatOral309 mg/kg[15]
BenzidineMouseOral214 mg/kg[15]
Pigment Yellow 12RatOral>11,000 mg/kg bw
Pigment Yellow 13RatInhalation (4h)LC50 >4448 mg/m³[16]
Possibly PR 38RatDermalLD50 >2000 mg/kg bw[16]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Benzidine (Oral Exposure)

SpeciesDurationSystemNOAEL (mg/kg/day)LOAEL (mg/kg/day)EffectReference
Rat (Sprague-Dawley)6 weeksHepatic-5.3Bile duct hyperplasia[17]
Rat (Sprague-Dawley)6 weeksRenal-5.3Proteinaceous casts in tubules[17]
Mouse (BALB/c)LifetimeHepatic3.75.6Not specified[17]
Mouse (BALB/c)LifetimeHematological7.210.7Hemosiderosis of the spleen[17]
MouseLifetimeReproductive-7.2Ovarian atrophy[15]

Table 3: Environmental Concentrations of Benzidine

Sample MatrixLocationConcentrationReference
Industrial Wastewater EffluentTextile Dyeing FactoriesAverage 3.5 µg/L[6]
Industrial Wastewater EffluentLeather FactoryAverage 0.25 µg/L[6]
Industrial Wastewater EffluentFoundryUp to 10 µg/L[6]
Groundwater (on-site)Former Dye Manufacturer240 µg/L[14]
Groundwater (off-site)Former Dye Manufacturer19 µg/L[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for In Vitro Azo Dye Reduction by Intestinal Microbiota

This protocol is based on methodologies described for studying the metabolism of azo dyes by gut bacteria.[5][11][18][19][20]

Objective: To determine the rate of reductive cleavage of a benzidine-based pigment by a pure culture of an intestinal anaerobe.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer

  • Centrifuge

  • Pure culture of an intestinal anaerobic bacterium (e.g., Bacteroides fragilis)

  • Brain Heart Infusion (BHI) broth

  • Phosphate (B84403) buffer (0.4 M, pH 7.4)

  • Benzidine-based pigment solution

  • Flavin mononucleotide (FMN) solution

  • Trichloroacetic acid (TCA) solution (6%)

Procedure:

  • Culture Preparation: Inoculate 500 mL of BHI broth with the anaerobic bacterium and incubate anaerobically at 37°C for 17-19 hours.

  • Cell Harvesting: Centrifuge the culture at 20,000 x g for 20 minutes. Wash the cell pellet anaerobically with 0.4 M phosphate buffer (pH 7.4).

  • Cell Suspension: Resuspend the bacterial pellet in 25-40 mL of the same phosphate buffer.

  • Reaction Setup: In anaerobic tubes, combine the bacterial cell suspension, the benzidine-based pigment solution, and FMN solution (as an electron carrier). A control tube without the bacterial suspension should be prepared.

  • Incubation: Incubate the tubes at 37°C.

  • Sampling and Analysis: At various time points, withdraw an aliquot from each tube. Stop the reaction by adding an equal volume of 6% TCA. Centrifuge to pellet the cells.

  • Quantification: Measure the absorbance of the supernatant at the maximum wavelength of the pigment using a spectrophotometer. The decrease in absorbance over time indicates the reduction of the azo dye.

Protocol for Biodegradation Testing (based on OECD Guideline 301C)

This protocol outlines the "Modified MITI Test (I)" for assessing the ready biodegradability of a benzidine-based pigment.[20][21][22][23]

Objective: To evaluate the aerobic biodegradability of a benzidine-based pigment by measuring oxygen consumption.

Materials:

  • Closed respirometer system

  • Activated sludge from a wastewater treatment plant

  • Mineral medium as specified in OECD 301

  • Test pigment, finely ground

  • Reference substance (e.g., sodium benzoate)

Procedure:

  • Inoculum Preparation: Prepare an activated sludge inoculum as described in the OECD 301C guideline. This involves cultivating a mixed microbial population from multiple sources.

  • Test Setup: Add the mineral medium, the prepared inoculum, and the test pigment (at a concentration of 100 mg/L) to the respirometer flasks.

  • Controls: Prepare blank controls containing only the inoculum and mineral medium, and reference controls containing the inoculum, mineral medium, and the reference substance.

  • Incubation: Incubate the flasks at 25 ± 1°C in the dark for 28 days with continuous stirring.

  • Oxygen Consumption Measurement: Monitor the oxygen consumption in each flask continuously using the respirometer.

  • Data Analysis: Calculate the percentage of biodegradation as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.

Protocol for Analysis of Benzidine in Wastewater (based on EPA Method 605)

This protocol describes the determination of benzidine in wastewater using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[24][25]

Objective: To quantify the concentration of benzidine in a wastewater sample.

Materials:

Procedure:

  • Sample Preservation: Collect wastewater samples in glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Adjust the pH to 2-7 with sulfuric acid and store at 4°C in the dark.

  • Extraction: Extract a 1-L sample with chloroform in a separatory funnel.

  • Acid Back-Extraction: Back-extract the chloroform layer with acid to remove interferences.

  • Neutralization and Re-extraction: Neutralize the acid extract and re-extract with chloroform.

  • Concentration and Solvent Exchange: Concentrate the final chloroform extract and exchange the solvent to methanol using a rotary evaporator.

  • HPLC Analysis: Inject an aliquot of the concentrated extract into the HPLC system.

  • Quantification: Identify and quantify benzidine by comparing the retention time and detector response to that of a known benzidine standard.

Signaling Pathways and Experimental Workflows

Benzidine-Induced Carcinogenesis Signaling Pathway

Benzidine-induced carcinogenesis is a multi-step process involving metabolic activation and the subsequent disruption of cellular signaling pathways. Key pathways implicated include the aryl hydrocarbon receptor (AhR) signaling and the p53 tumor suppressor pathway.

Benzidine_Carcinogenesis cluster_Metabolism Metabolic Activation cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Signaling Pathway Disruption Benzidine Benzidine-Based Pigment AzoReduction Azo Reductase (Gut Microbiota) Benzidine->AzoReduction Cleavage Benzidine_Metabolite Benzidine AzoReduction->Benzidine_Metabolite Oxidation CYP450 / Peroxidase Benzidine_Metabolite->Oxidation AhR Aryl Hydrocarbon Receptor (AhR) Benzidine_Metabolite->AhR Activation Reactive_Metabolite Reactive Metabolites (e.g., N-hydroxy-N'-acetylbenzidine) Oxidation->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS Generation p53 p53 Activation DNA_Adducts->p53 DNA Damage Signal Tumorigenesis Tumorigenesis DNA_Adducts->Tumorigenesis Mutation ROS->p53 Oxidative Stress CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Tumorigenesis Inhibition Apoptosis->Tumorigenesis Inhibition

Caption: Metabolic activation of benzidine-based pigments and subsequent disruption of cellular signaling pathways leading to tumorigenesis.

Experimental Workflow for Assessing Environmental Impact

The following diagram illustrates a typical workflow for evaluating the environmental impact of a benzidine-based pigment.

Experimental_Workflow cluster_Characterization Pigment Characterization cluster_Degradation Degradation Studies cluster_Toxicity Toxicity Assessment cluster_Analysis Environmental Analysis Pigment Benzidine-Based Pigment Sample Purity Purity Analysis (HPLC) Pigment->Purity Structure Structural Elucidation (NMR, MS) Pigment->Structure Biodegradation Biodegradation Assay (OECD 301C) Pigment->Biodegradation Photodegradation Photodegradation Study Pigment->Photodegradation Degradation_Products Identification of Degradation Products (GC-MS, LC-MS) Biodegradation->Degradation_Products Photodegradation->Degradation_Products Acute_Toxicity Acute Toxicity Testing (LD50, LC50) Degradation_Products->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Degradation_Products->Genotoxicity Carcinogenicity Carcinogenicity Studies (Animal Models) Degradation_Products->Carcinogenicity Risk_Assessment Environmental Risk Assessment Carcinogenicity->Risk_Assessment Wastewater Wastewater Sample Collection Analysis Benzidine Analysis (EPA Method 605) Wastewater->Analysis Analysis->Risk_Assessment

Caption: A logical workflow for the comprehensive environmental impact assessment of benzidine-based pigments.

Conclusion

The use of benzidine-based pigments poses a significant environmental and human health risk due to their potential to degrade into carcinogenic aromatic amines. This guide has provided a detailed overview of the environmental fate, toxicology, and analytical methodologies associated with these compounds. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals in mitigating the risks associated with these pigments and in the development of safer alternatives. Continued research into the precise mechanisms of toxicity and the development of effective remediation strategies are essential to address the legacy of these once-pervasive colorants.

References

Methodological & Application

Application Notes and Protocols: Pigment Orange 16 Dispersion for Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Orange 16 in polymer composites. This document details the pigment's properties, methodologies for its dispersion, and protocols for evaluating the performance of the resulting colored polymer composites.

Introduction to this compound

This compound (P.O. 16) is a disazo pigment that provides a bright, reddish-orange shade.[1][2][3] It is widely used in the coloration of various materials, including plastics, inks, and coatings, due to its good tinting strength and cost-effectiveness.[2][4] Chemically, it is identified as C.I. 21160 and has the CAS number 6505-28-8.[5][6] Its molecular formula is C₃₄H₃₂N₆O₆.[6][7] While it offers vibrant coloration, its fastness properties, such as lightfastness and heat stability, are moderate, making it suitable for applications where extreme durability is not the primary requirement.[5]

Properties of this compound

A summary of the key physical, chemical, and fastness properties of this compound is presented in the table below. These properties are crucial for determining the suitability of the pigment for specific polymer systems and processing conditions.

Table 1: General Properties of this compound
PropertyValueSource(s)
Chemical and Physical Properties
C.I. NameThis compound[5][6]
C.I. Number21160[5][6]
CAS Number6505-28-8[5][6]
Molecular FormulaC₃₄H₃₂N₆O₆[6][7]
Molecular Weight620.65 g/mol [6][7]
Density1.26 - 1.51 g/cm³[2][6]
Oil Absorption35 - 55 ml/100g[5][8]
Fastness Properties (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)
Heat Stability (in Plastics)180 - 240 °C[5][9]
Lightfastness (Full Shade)4 - 6[5]
Lightfastness (Reduced Shade)3 - 5[8]
Water Resistance4 - 5[5][6]
Oil Resistance4[5][6]
Acid Resistance3 - 4[5][6]
Alkali Resistance3 - 4[5][6]
Migration Resistance3 - 4[9]

Dispersion of this compound in Polymer Composites

Proper dispersion of this compound is critical to achieving optimal color strength, uniformity, and maintaining the mechanical properties of the host polymer. The most common method for incorporating pigments into thermoplastics is through the production of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin.

Logical Workflow for Pigment Dispersion

The following diagram illustrates the general workflow for dispersing this compound in a polymer matrix.

Dispersion_Workflow Workflow for this compound Dispersion cluster_preparation Material Preparation cluster_processing Processing cluster_final_product Final Product Manufacturing P1 This compound M1 Pre-mixing of Components P1->M1 P2 Polymer Carrier (e.g., PP, PE) P2->M1 P3 Dispersing Aids (e.g., Waxes) P3->M1 M2 Compounding in Twin-Screw Extruder M1->M2 M3 Pelletizing the Masterbatch M2->M3 F1 Blending Masterbatch with Natural Polymer M3->F1 F2 Final Processing (e.g., Injection Molding, Film Extrusion) F1->F2 F3 Colored Polymer Composite F2->F3

Caption: General workflow for dispersing this compound in polymers.

Experimental Protocols

This section provides detailed protocols for the preparation of a this compound masterbatch and the subsequent evaluation of the colored polymer composite. Polypropylene (B1209903) (PP) is used as an example polymer.

Protocol for Masterbatch Preparation

This protocol describes the preparation of a 40% this compound masterbatch in a polypropylene carrier using a co-rotating twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Polypropylene (PP) powder or pellets (carrier resin)

  • Dispersing agent (e.g., polyethylene (B3416737) wax)

  • Gravimetric feeders

  • Co-rotating twin-screw extruder

  • Strand pelletizer

  • Cooling bath

Procedure:

  • Pre-mixing:

    • Dry the this compound and PP carrier resin in an oven at 80°C for 2 hours to remove any residual moisture.

    • In a high-speed mixer, blend the components according to the formulation: 40% this compound, 58% PP carrier resin, and 2% dispersing agent by weight. Mix for 5-10 minutes to ensure a homogeneous pre-mix.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for a PP-based masterbatch is:

      • Feed zone: 40-60°C

      • Zone 1: 160°C

      • Zone 2: 180°C

      • Zone 3: 190°C

      • Zone 4: 190°C

      • Die: 185°C

    • Set the screw speed to 200-300 rpm.

    • Feed the pre-mixed material into the extruder using a gravimetric feeder at a constant rate.

    • The molten polymer and pigment mixture is extruded through a strand die.

  • Pelletizing:

    • The extruded strands are passed through a water cooling bath.

    • The cooled and solidified strands are fed into a pelletizer to produce masterbatch pellets.

    • Collect and dry the masterbatch pellets.

Protocol for Preparation of Colored Polymer Composites

This protocol describes the production of colored PP samples with a final pigment concentration of 1% using the prepared masterbatch.

Materials and Equipment:

  • This compound masterbatch (40%)

  • Natural polypropylene (PP) pellets

  • Injection molding machine or film extruder

Procedure:

  • Blending:

    • Calculate the required amount of masterbatch and natural PP to achieve a 1% final pigment concentration. For example, to produce 1 kg of the final composite, you will need 25 g of the 40% masterbatch and 975 g of natural PP.

    • Tumble blend the masterbatch pellets and natural PP pellets for 15-20 minutes to ensure a uniform mixture.

  • Processing:

    • Feed the blended material into an injection molding machine or film extruder.

    • Set the processing parameters according to the requirements of the specific grade of PP. A typical injection molding temperature profile for PP is 190-230°C.

    • Produce test specimens (e.g., tensile bars, impact test specimens, color plaques) for subsequent evaluation.

Performance Evaluation Protocols

This section details the experimental protocols for evaluating the quality of the pigment dispersion and the performance of the final colored polymer composite.

Dispersion Quality Assessment: Filter Pressure Value (FPV) Test

The FPV test is a standardized method (DIN EN 13900-5) to determine the dispersion quality of a pigment in a polymer. It measures the pressure increase caused by pigment agglomerates clogging a filter screen. A lower FPV indicates better dispersion.

Experimental Workflow for FPV Test

FPV_Test_Workflow Workflow for Filter Pressure Value (FPV) Test cluster_preparation Sample Preparation cluster_testing Testing cluster_analysis Data Analysis S1 Prepare a blend of masterbatch and natural polymer T1 Extrude the blend through a laboratory extruder S1->T1 T2 Melt passes through a filter screen of a defined mesh size T1->T2 T3 Record the pressure increase upstream of the filter over time T2->T3 A1 Calculate the Filter Pressure Value (FPV) T3->A1 A2 Compare FPV values to assess dispersion quality A1->A2

Caption: Workflow for the Filter Pressure Value (FPV) test.

Colorimetric Analysis

Colorimetric analysis is performed to quantify the color of the polymer composite.

Procedure:

  • Use a spectrophotometer to measure the CIE Lab* color values of the prepared color plaques.

  • Calculate the color difference (ΔE*) between different batches or against a standard to ensure color consistency.

Lightfastness Testing

Lightfastness is the resistance of the colored material to fading or changing color upon exposure to light.

Procedure (based on ISO 4892-2): [2][10]

  • Place the colored polymer specimens in a xenon-arc weatherometer.[2]

  • Expose the samples to a controlled cycle of light and dark periods, temperature, and humidity, simulating outdoor or indoor light exposure.

  • Periodically remove the samples and measure their color change (ΔE*) compared to an unexposed reference sample.

  • The lightfastness is rated on a blue wool scale (1-8), where a higher number indicates better resistance to fading.[10]

Heat Stability Testing

Heat stability determines the temperature at which the pigment starts to degrade or change color in the polymer matrix.

Procedure:

  • Prepare a series of colored polymer samples.

  • Expose each sample to a specific temperature in an oven or injection molding machine for a fixed dwell time (e.g., 5 minutes). The temperatures should be in increasing increments (e.g., 180°C, 200°C, 220°C, 240°C).

  • After cooling, measure the color change (ΔE*) of each sample compared to a sample processed at the lowest temperature.

  • The heat stability is the highest temperature at which no significant color change occurs.

Migration Resistance Testing

Migration testing evaluates the tendency of the pigment to move from the colored polymer to the surface of the material or into a material in contact with it.

Procedure:

  • Place a sample of the colored polymer in contact with an uncolored polymer (e.g., white PVC).

  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours) under a defined pressure.

  • After the test period, separate the samples and visually assess the uncolored polymer for any staining.

  • The degree of staining is rated on a greyscale from 1 to 5, where 5 indicates no migration.

Effects on Polymer Properties

The addition of this compound can influence the mechanical and rheological properties of the host polymer.

Table 2: Potential Effects of this compound on Polymer Properties
PropertyPotential EffectExplanation
Mechanical Properties
Tensile StrengthMay slightly increase or decreaseCan act as a reinforcing filler at low concentrations, but agglomerates can act as stress concentrators, reducing strength.[11]
Impact StrengthMay decreasePigment particles can act as crack initiation sites, reducing the material's toughness.[11]
HardnessMay increaseThe presence of solid pigment particles can increase the surface hardness of the composite.
Rheological Properties
ViscosityMay increaseThe addition of solid particles to a polymer melt generally increases its viscosity.[12] The extent of the increase depends on the pigment concentration and the quality of dispersion.

Conclusion

This compound is a versatile and cost-effective colorant for a wide range of polymer composites. Successful application of this pigment requires careful consideration of its properties and the implementation of appropriate dispersion and processing techniques. The protocols provided in these application notes offer a framework for the effective use and evaluation of this compound in polymer systems. It is recommended to perform specific testing for each polymer and application to ensure optimal performance and quality of the final product.

References

Application Notes and Protocols for Pigment Orange 16 in Water-Based Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 16 (P.O. 16), chemically identified as Dianisidine Orange, is an organic pigment widely utilized in the formulation of printing inks.[1] Its vibrant reddish-orange hue, combined with good transparency in resin-based systems, makes it a suitable candidate for various printing applications, including water-based inks for packaging.[1][2] These application notes provide a comprehensive guide for the incorporation of this compound into water-based ink formulations, detailing experimental protocols and expected performance characteristics. The information is intended for researchers and scientists in materials science, chemistry, and formulation development.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for successful ink formulation. Key physicochemical data are summarized in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 21160
CAS Number 6505-28-8
Chemical Formula C34H32N6O6
Molecular Weight 620.65 g/mol
Appearance Orange Powder
Density 1.40 g/cm³
Oil Absorption 35-45 ml/100g
pH 6.5-7.5
Heat Resistance 180 °C

Water-Based Ink Formulation

The formulation of a stable and high-performing water-based ink with this compound involves the careful selection and proportioning of several key components. A typical formulation consists of the pigment, a dispersing agent, a binder, a rheology modifier, and various additives to control properties such as foaming and wetting.

Key Components
  • Pigment: this compound provides the color. The concentration will depend on the desired color strength and opacity.

  • Dispersant: A polymeric dispersant is recommended to ensure the effective wetting and stabilization of the pigment particles in the aqueous medium, preventing agglomeration.[3][4]

  • Binder: A water-based acrylic emulsion is a common choice for ink formulations, offering good adhesion to various substrates and durability.[5][6]

  • Rheology Modifier: These are used to control the viscosity and flow characteristics of the ink, which is critical for printability.[7][8]

  • Additives:

    • Defoamer: To prevent the formation of foam during mixing and printing.

    • Wetting Agent/Surfactant: To reduce the surface tension of the ink and improve its ability to wet the substrate.[9]

Example Formulation

The following table provides a starting point formulation for a water-based ink using this compound. Optimization will be necessary based on specific application requirements and printing processes.

ComponentExample ProductPurposeConcentration (% by weight)
This compound-Colorant15.0
Polymeric DispersantDisperbyk®-199Pigment Dispersion & Stabilization5.0
Water-based Acrylic EmulsionJoncryl® seriesBinder / Film Former45.0
Rheology ModifierRheovis® seriesViscosity Control1.5
Defoamer-Foam Control0.5
Wetting Agent-Substrate Wetting0.5
Deionized Water-Solvent32.5

Experimental Protocols

Preparation of Pigment Dispersion (Millbase)

This protocol describes the preparation of a concentrated pigment dispersion, which will be subsequently let down into the final ink formulation.

Materials and Equipment:

  • This compound

  • Polymeric Dispersant

  • Deionized Water

  • High-speed disperser with a saw-tooth blade

  • Bead mill with 0.8-1.2 mm grinding media (e.g., zirconium oxide beads)

  • Analytical balance

  • Beaker

Procedure:

  • In a beaker, combine the deionized water and the polymeric dispersant.

  • Stir the mixture at a low speed until the dispersant is fully dissolved.

  • Gradually add the this compound powder to the solution while slowly increasing the speed of the high-speed disperser to approximately 1000 rpm to wet the pigment and avoid excessive dust.

  • Once all the pigment is added, increase the disperser speed to 2000-3000 rpm and mix for 30-45 minutes to create a pre-dispersion.

  • Transfer the pre-dispersion to a bead mill.

  • Mill the dispersion until the desired particle size is achieved (typically a median particle size of less than 200 nm for inkjet applications).[10] This may take 2-4 hours, depending on the equipment and formulation.

  • Monitor the particle size periodically during milling.

Final Ink Formulation

Materials and Equipment:

  • This compound Dispersion (from section 4.1)

  • Water-based Acrylic Emulsion

  • Rheology Modifier

  • Defoamer

  • Wetting Agent

  • Deionized Water

  • Low-speed overhead stirrer

  • Beaker

Procedure:

  • In a clean beaker, add the this compound dispersion.

  • While stirring at a low speed (e.g., 300-500 rpm), slowly add the water-based acrylic emulsion.

  • Continue stirring for 15-20 minutes until the mixture is homogeneous.

  • In a separate container, pre-dilute the rheology modifier with a portion of the remaining deionized water if required by the manufacturer.

  • Slowly add the rheology modifier to the ink mixture and continue stirring. The viscosity will increase.

  • Add the defoamer and wetting agent dropwise while stirring.

  • Add the remaining deionized water to adjust the final viscosity and solids content.

  • Continue stirring for another 20-30 minutes to ensure all components are thoroughly mixed.

  • Allow the ink to rest for at least one hour before characterization to allow any entrapped air to escape.

Characterization of Water-Based Ink

Particle Size Analysis

Method: Dynamic Light Scattering (DLS) is a suitable technique for measuring the particle size distribution of the pigment in the ink.

Protocol:

  • Ensure the DLS instrument is calibrated and functioning correctly.

  • Dilute a small sample of the ink with deionized water to the appropriate concentration for the instrument.

  • Place the diluted sample in a clean cuvette.

  • Perform the measurement according to the instrument's operating procedure.

  • Record the Z-average particle size and the Polydispersity Index (PDI).

Viscosity Measurement

Method: A rotational viscometer or a flow cup (e.g., Zahn cup) can be used to measure the viscosity of the ink.

Protocol (Rotational Viscometer):

  • Select an appropriate spindle and rotational speed for the expected viscosity of the ink.

  • Calibrate the viscometer.

  • Place a sufficient amount of the ink in the sample cup.

  • Lower the spindle into the ink to the correct immersion depth.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25 °C).

  • Start the rotation and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Colorimetric Analysis

Method: A spectrophotometer can be used to measure the color of the printed ink in the CIELAB (Lab*) color space.

Protocol:

  • Apply a uniform film of the ink onto a standardized substrate (e.g., coated paper).

  • Allow the ink to dry completely.

  • Calibrate the spectrophotometer using a white standard.

  • Measure the L, a, and b* values of the printed ink sample at several locations.

  • Calculate the average L, a, and b* values.

Expected Performance Data

The following table summarizes the expected range of performance data for a well-formulated water-based ink using this compound.

ParameterTest MethodExpected Value
Particle Size (Z-average) Dynamic Light Scattering150 - 300 nm
Viscosity (at 25 °C) Rotational Viscometer20 - 50 cP (for flexographic printing)
pH pH meter8.0 - 9.0
Colorimetric Data (on coated paper) Spectrophotometer (CIELAB)L: 60-70, a: 50-60, b*: 40-50
Lightfastness (BWS) Xenon Arc Weatherometer4-5

Visualizations

experimental_workflow cluster_prep Pigment Dispersion Preparation cluster_ink Final Ink Formulation start_prep Start mix_dispersant Mix Dispersant & Water start_prep->mix_dispersant add_pigment Add this compound mix_dispersant->add_pigment high_speed_dispersion High-Speed Dispersion (Pre-mix) add_pigment->high_speed_dispersion bead_mill Bead Milling high_speed_dispersion->bead_mill dispersion_qc Dispersion Quality Control (Particle Size) bead_mill->dispersion_qc end_prep Stable Pigment Dispersion dispersion_qc->end_prep start_ink Start with Dispersion end_prep->start_ink Transfer Dispersion add_binder Add Acrylic Emulsion start_ink->add_binder add_rheology Add Rheology Modifier add_binder->add_rheology add_additives Add Defoamer & Wetting Agent add_rheology->add_additives adjust_viscosity Adjust with Water add_additives->adjust_viscosity final_mix Final Mixing adjust_viscosity->final_mix end_ink Finished Water-Based Ink final_mix->end_ink

Caption: Experimental workflow for water-based ink formulation.

logical_relationship cluster_components Ink Components P This compound D Dispersant P->D Stabilization Ink Water-Based Ink P->Ink D->Ink B Binder (Acrylic Emulsion) B->P Encapsulation B->Ink R Rheology Modifier R->Ink R->Ink Controls Flow A Additives (Defoamer, Wetting Agent) A->Ink W Water W->Ink

References

Application of Pigment Orange 16 in Industrial Coatings: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Pigment Orange 16 (PO 16) in industrial coatings. This information is intended to guide researchers and formulators in leveraging the properties of this pigment for various coating applications.

This compound, a disazo pyrazolone (B3327878) organic pigment, offers a vibrant, reddish-orange shade.[1][2] It is recognized for its high color strength and good opacity.[3][4] While its primary application is often cited in the printing ink industry, it is also recommended for a range of industrial coatings, including automotive finishes, powder coatings, and decorative paints.[3][5][6][7]

Physicochemical and Fastness Properties

This compound exhibits moderate to good fastness properties, though these can vary depending on the specific grade and the formulation in which it is used. It generally shows good resistance to chemicals like acids and alkalis.[1][5] However, its lightfastness and weather resistance may not be suitable for all exterior applications, and its heat stability can be a limiting factor in high-temperature baking systems.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
C.I. NameThis compound-
C.I. Number21160-
CAS Number6505-28-8-
Chemical ClassDisazo-
Molecular FormulaC34H32N6O6-
Density1.26 - 1.51g/cm³
Oil Absorption28 - 55ml/100g
pH Value6.0 - 9.0-

Note: The values presented are a range compiled from multiple sources and can vary between different commercial grades.[1][3][8][9][10]

Table 2: Fastness Properties of this compound (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)

PropertyRating
Light Fastness (Full Shade)5 - 8
Light Fastness (Tint)4 - 7
Heat Resistance170 - 200 (°C)
Water Resistance4 - 5
Acid Resistance (5% HCl)3 - 5
Alkali Resistance (5% NaOH)3 - 5
Ethanol Resistance3 - 5
Xylene Resistance3 - 4
Migration Resistance3 - 5

Note: Fastness properties can be influenced by the binder system, pigment concentration, and presence of other additives.[1][3][5][9][10]

Application in Industrial Coatings

This compound is a cost-effective choice for applications where high chroma and good opacity are desired, and exceptional light and weather fastness are not critical.[9]

Recommended Applications:

  • General Industrial Coatings: Suitable for coatings on machinery, equipment, and other industrial goods intended for interior or limited exterior exposure.

  • Powder Coatings: Can be used in powder coating formulations, though its heat stability should be considered for the curing cycle.[6]

  • Decorative Paints: Recommended for both water-based and solvent-based decorative paints for interior use.[6]

Considerations for Formulation:

  • Dispersion: Proper dispersion is crucial to achieve optimal color strength, gloss, and stability. High-speed dispersers are commonly used.

  • Binder Compatibility: this compound is generally compatible with a variety of binder systems, including alkyd, acrylic, and polyurethane resins. However, compatibility testing is always recommended.

  • Flocculation: As with many organic pigments, there can be a tendency for flocculation, which can be mitigated by the use of appropriate dispersing agents.

Experimental Protocols

The following are generalized protocols for evaluating this compound in a solvent-based industrial coating system. These should be adapted based on specific formulation requirements and available equipment.

1. Protocol for Pigment Dispersion and Millbase Preparation

  • Objective: To achieve a stable and finely dispersed pigment concentrate (millbase).

  • Equipment: High-speed disperser with a Cowles blade, laboratory balance, grinding gauge (e.g., Hegman gauge).

  • Materials: this compound, binder resin solution, solvent(s), dispersing agent.

  • Procedure:

    • Weigh the binder resin solution and solvent(s) into a suitable container.

    • Under slow agitation, add the dispersing agent and mix until homogeneous.

    • Gradually add the weighed amount of this compound to the liquid components while slowly increasing the speed of the disperser.

    • Once all the pigment is added, increase the disperser speed to create a vortex (doughnut effect) without incorporating excessive air.

    • Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed the recommended limit for the binder and solvent system.

    • Periodically take a sample and check the fineness of grind using a grinding gauge. Continue dispersion until the desired fineness is achieved (typically 6-7 Hegman for many industrial coatings).

    • Once the desired fineness is reached, reduce the speed and add the remaining let-down components of the millbase, if any. Mix until uniform.

2. Protocol for Coating Formulation and Application

  • Objective: To prepare a finished coating and apply it to a substrate for testing.

  • Equipment: Laboratory mixer, film applicator (e.g., Bird applicator), test panels (e.g., steel, aluminum).

  • Procedure:

    • In a separate container, prepare the let-down portion of the coating, which typically includes the remaining binder, solvents, and any performance additives.

    • Under slow agitation, add the prepared millbase to the let-down portion.

    • Mix thoroughly until the coating is homogeneous.

    • Adjust the viscosity of the coating to the desired range for the intended application method using appropriate solvents.

    • Apply the coating to standardized test panels at a specified wet film thickness using a film applicator.

    • Allow the coated panels to flash-off and then cure according to the binder manufacturer's recommendations (e.g., air dry, bake at a specific temperature and time).

3. Protocol for Performance Testing

  • Objective: To evaluate the key performance properties of the coating containing this compound.

  • Methods: The following ASTM standard test methods are commonly used for evaluating coatings:

    • Color Measurement (ASTM D2244): Use a spectrophotometer to measure the Lab* color values of the cured coating and compare them to a standard.

    • Gloss (ASTM D523): Measure the specular gloss of the coating at 20° and/or 60° angles using a gloss meter.

    • Opacity (Contrast Ratio) (ASTM D2805): Apply the coating over a black and white substrate and measure the reflectance over each area to calculate the contrast ratio.

    • Chemical Resistance (ASTM D1308): Spot test the coating with various chemicals (e.g., acids, alkalis, solvents) for a specified duration and evaluate for any changes in appearance.

    • Lightfastness and Weatherability (ASTM G154/G155): Expose coated panels to accelerated weathering conditions in a QUV or Xenon arc chamber and periodically evaluate for color change and gloss retention.

Workflow and Visualization

The following diagrams illustrate the typical workflow for evaluating a pigment in an industrial coating and the key decision points in the formulation process.

Pigment_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Dispersion cluster_2 Phase 3: Application & Curing cluster_3 Phase 4: Performance Testing Start Define Project Requirements Pigment_Selection Pigment Selection (PO 16) Start->Pigment_Selection TDS_Review Review Technical Data Pigment_Selection->TDS_Review Formulation_Dev Develop Test Formulation TDS_Review->Formulation_Dev Dispersion Pigment Dispersion Formulation_Dev->Dispersion Grind_Check Fineness of Grind Check Dispersion->Grind_Check Let_Down Let-Down & Viscosity Adjustment Grind_Check->Let_Down Application Coating Application Let_Down->Application Curing Curing (Air Dry / Bake) Application->Curing Physical_Tests Physical Tests (Gloss, Opacity) Curing->Physical_Tests Resistance_Tests Resistance Tests (Chemical, Weather) Curing->Resistance_Tests Color_Analysis Color Analysis Curing->Color_Analysis Data_Evaluation Data Evaluation & Reporting Physical_Tests->Data_Evaluation Resistance_Tests->Data_Evaluation Color_Analysis->Data_Evaluation

Caption: Pigment evaluation workflow from initial selection to final performance analysis.

Formulation_Decision_Tree Start Start Formulation Binder Select Binder System (e.g., Alkyd, Acrylic) Start->Binder Solvent Choose Solvent Package Binder->Solvent Letdown Prepare Let-Down (Remaining Binder, Additives) Binder->Letdown Dispersant Select Dispersing Agent Solvent->Dispersant Millbase Prepare Millbase (Pigment, Binder, Solvent, Dispersant) Dispersant->Millbase Combine Combine Millbase & Let-Down Millbase->Combine Letdown->Combine Final Final Coating Combine->Final

Caption: Decision-making process for formulating an industrial coating with this compound.

References

Application Notes and Protocols: Pigment Orange 16 for Coloring PVC and PE Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pigment Orange 16 (P.O. 16) in the coloration of Polyvinyl Chloride (PVC) and Polyethylene (PE) plastics. This document outlines the pigment's key performance characteristics, offers detailed experimental protocols for its evaluation, and presents visual workflows for its application and quality control.

This compound, a disazo pigment, is a reddish-orange colorant recognized for its high color strength and cost-effectiveness.[1] It finds application in various polymers, including PVC, PE, and EVA.[1][2] Its utility in plastics is, however, subject to its specific performance attributes, particularly its moderate heat and light stability.

Physicochemical and Performance Data

The following tables summarize the key quantitative data for this compound, compiled from various sources. These properties are critical for determining its suitability for specific PVC and PE applications.

Table 1: General Properties of this compound

PropertyValueSource
Chemical NameDisazo[1]
C.I. NameThis compound[3]
C.I. Number21160[1][3]
CAS Number6505-28-8[1][3]
Molecular FormulaC₃₄H₃₂N₆O₆[1][4]
Density1.28 - 1.51 g/cm³[4][5]
Oil Absorption28 - 55 g/100g [2][3][5]
pH Value6.0 - 9.0[1][2][5]

Table 2: Performance Characteristics of this compound in Plastics

PropertyRating/ValueTest ConditionsSource
Heat Stability180 - 200°CVaries by application[1][2][3][4][6]
Lightfastness (Full Shade)4 - 7 (on 1-8 scale)[1][2][5]
Lightfastness (Reduced Tint)4 - 7 (on 1-8 scale)[3][5]
Migration Resistance3 - 5 (on 1-5 scale)[1][2][5]
Acid Resistance4 - 5 (on 1-5 scale)5% HCl[1][2][5][7]
Alkali Resistance4 - 5 (on 1-5 scale)5% NaOH[1][2][5][7]
Water Resistance5 (on 1-5 scale)[3][4][6]
Solvent Resistance (Ethanol)3 - 5 (on 1-5 scale)[3][5][7]
Solvent Resistance (Xylene)3 - 4 (on 1-5 scale)[3][7]

Experimental Protocols

Detailed methodologies for evaluating the key performance characteristics of this compound in PVC and PE are provided below.

Protocol for Determination of Heat Stability

Objective: To determine the maximum temperature at which this compound remains stable in a given plastic matrix without significant color change.

Materials and Equipment:

  • This compound

  • PVC or PE resin

  • Two-roll mill or laboratory extruder

  • Hydraulic press with heating and cooling capabilities

  • Colorimeter or spectrophotometer

  • Control (uncolored) plastic plaques

Procedure:

  • Compounding: Prepare a masterbatch by dispersing a known concentration of this compound into the PVC or PE resin using a two-roll mill or a laboratory extruder. A typical concentration is 1% pigment by weight.

  • Molding: Compression mold the compounded material into thin plaques (e.g., 2 mm thickness) at a series of increasing temperatures (e.g., 180°C, 190°C, 200°C, 210°C, 220°C). The dwell time at each temperature should be consistent (e.g., 5 minutes).

  • Color Measurement: Allow the plaques to cool to room temperature. Measure the color of each plaque using a colorimeter or spectrophotometer, obtaining the CIELAB values (L, a, b*).

  • Analysis: Calculate the color difference (ΔEab) between the plaque molded at the lowest temperature (reference) and those molded at higher temperatures. The heat stability is the highest temperature at which the color change remains within an acceptable tolerance (e.g., ΔEab < 3).

Protocol for Assessment of Lightfastness

Objective: To evaluate the resistance of this compound to color fading upon exposure to light.

Materials and Equipment:

  • Colored PVC or PE plaques prepared as in Protocol 2.1

  • Xenon arc weather-ometer

  • Blue Wool Scale (for reference)

  • Colorimeter or spectrophotometer

Procedure:

  • Sample Preparation: Cut each colored plaque into two halves. One half will be the unexposed control, and the other will be exposed to light.

  • Exposure: Place the test samples in a xenon arc weather-ometer, which simulates natural sunlight. The exposure conditions should be standardized (e.g., according to ISO 4892-2 or ASTM G155).

  • Evaluation: Periodically remove the samples and compare the color of the exposed portion to the unexposed control. The degree of fading is assessed visually and instrumentally.

  • Rating: The lightfastness is rated on a scale of 1 to 8, with 1 being very poor and 8 being excellent, by comparing the color change to that of the Blue Wool Scale standards exposed under the same conditions.

Protocol for Evaluation of Migration Resistance

Objective: To determine the tendency of this compound to migrate from a colored plastic to a material in contact with it.

Materials and Equipment:

  • Colored PVC or PE plaques

  • White, uncolored PVC or PE plaques

  • Oven

  • Weight (to ensure uniform contact)

  • Colorimeter or spectrophotometer

Procedure:

  • Sample Assembly: Place a colored plaque in direct contact with a white, uncolored plaque of the same polymer.

  • Incubation: Place the assembled plaques in an oven at a specified temperature (e.g., 80°C for flexible PVC) for a set period (e.g., 24 hours) under a constant weight to ensure intimate contact.

  • Assessment: After the incubation period, separate the plaques and visually inspect the white plaque for any color transfer.

  • Quantification: Measure the color of the white plaque using a colorimeter or spectrophotometer to quantify the extent of color migration. The migration resistance is typically rated on a scale of 1 to 5, where 5 indicates no migration.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to the application and quality control of this compound in plastics.

Pigment_Incorporation_Workflow Resin PVC/PE Resin Weighing Weighing Resin->Weighing Pigment This compound Pigment->Weighing Additives Additives (Stabilizers, etc.) Additives->Weighing Premixing Premixing Weighing->Premixing Compounding Compounding (Extrusion/Milling) Premixing->Compounding Masterbatch Colored Masterbatch Compounding->Masterbatch Molding Molding (Injection/Blow) Masterbatch->Molding FinalProduct Final Colored Plastic Product Molding->FinalProduct QC_Testing_Flowchart Start Incoming this compound Visual Visual Inspection (Color, Texture) Start->Visual Dispersion Dispersion Test Visual->Dispersion Fail Fail Visual->Fail No ColorStrength Color Strength Analysis Dispersion->ColorStrength Dispersion->Fail No Performance Performance Testing ColorStrength->Performance ColorStrength->Fail No Heat Heat Stability Performance->Heat Yes Light Lightfastness Performance->Light Yes Migration Migration Resistance Performance->Migration Yes Performance->Fail No Pass Pass Heat->Pass Light->Pass Migration->Pass

References

Application Note: Spectrophotometric Analysis of Pigment Orange 16 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pigment Orange 16 (C.I. 21160) is a diarylide azo pigment characterized by its brilliant orange to reddish-orange hue.[1] Its chemical formula is C₃₄H₃₂N₆O₆ and it has a molecular weight of 620.65 g/mol .[1][2] This pigment is widely utilized in the manufacturing of paints, printing inks, plastics, and rubber products.[1][3] Given its prevalent use, a reliable method for the quantitative analysis of this compound concentration is essential for quality control, formulation development, and research applications.

This application note provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte at a specific wavelength.[4][5] Due to the pigment's insolubility in common solvents like water and ethanol, this protocol utilizes Dimethylformamide (DMF) as a suitable solvent for creating solutions for analysis.[1][6]

Principle of the Method

The concentration of this compound in a DMF solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[4][6]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and the parameters for its spectrophotometric determination.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide[2]
C.I. NameThis compound[1]
C.I. Number21160[1]
CAS Number6505-28-8[1]
Molecular FormulaC₃₄H₃₂N₆O₆[1][2]
Molecular Weight620.65 g/mol [1][2]
AppearanceDeep orange powder[1]
SolubilityInsoluble in water and ethanol; Soluble in concentrated sulfuric acid.[1]

Table 2: Parameters for Spectrophotometric Analysis

ParameterValue/RangeNotes
SolventDimethylformamide (DMF)High-purity, spectrophotometric grade DMF should be used.
Wavelength of Maximum Absorbance (λmax)To be determined experimentally (expected range: 450-500 nm)Scan a standard solution from 400 to 600 nm to identify the λmax.
Linearity RangeTo be determined experimentallyTypically, a range with an absorbance between 0.1 and 1.0 is desirable.
Path Length (l)1 cm (standard cuvette)Ensure cuvettes are clean and optically matched.

Experimental Protocols

1. Materials and Equipment

  • This compound (analytical standard)

  • Dimethylformamide (DMF), spectrophotometric grade

  • UV-Vis Spectrophotometer

  • 100 mL volumetric flasks (Class A)

  • Pipettes (various sizes, calibrated)

  • Quartz or glass cuvettes (1 cm path length)

  • Analytical balance (± 0.0001 g)

  • Sonicator (optional, for aiding dissolution)

2. Preparation of Stock Standard Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of DMF to the flask.

  • Swirl the flask to dissolve the pigment. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Once the pigment is completely dissolved, add DMF to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock standard solution.

3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock standard solution with DMF.

  • For example, to prepare 10, 8, 6, 4, and 2 mg/L standards, pipette 10, 8, 6, 4, and 2 mL of the 100 mg/L stock solution into separate 100 mL volumetric flasks and dilute to the mark with DMF.

  • Mix each solution thoroughly.

4. Determination of Maximum Absorbance Wavelength (λmax)

  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Use DMF as a blank to zero the spectrophotometer.

  • Take one of the mid-range working standard solutions (e.g., 6 mg/L) and scan its absorbance from 400 nm to 600 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in DMF. All subsequent absorbance measurements should be performed at this wavelength.

5. Construction of the Calibration Curve

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using a DMF blank.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before taking the measurement.

  • Record the absorbance values for each standard.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis) for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.

6. Analysis of an Unknown Sample

  • Prepare the unknown sample by dissolving it in DMF. If the sample is in a solid matrix, an appropriate extraction method may be required.

  • Dilute the sample with DMF as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Measure the absorbance of the prepared unknown sample at the λmax.

  • Calculate the concentration of this compound in the diluted sample using the equation from the linear regression of the calibration curve.

  • Multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis weigh Weigh this compound dissolve Dissolve in DMF weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Standards stock->dilute scan Determine λmax dilute->scan measure Measure Absorbance of Standards scan->measure calibrate Construct Calibration Curve measure->calibrate analyze Analyze Unknown Sample calibrate->analyze

Caption: Experimental workflow for spectrophotometric analysis.

G cluster_law Beer-Lambert Law: A = εbc cluster_components Components Abs Absorbance (A) Conc Concentration (c) Abs->Conc is directly proportional to epsilon ε (Molar Absorptivity) epsilon->Abs b b (Path Length) b->Abs

Caption: Relationship between absorbance and concentration.

References

Application Note: Characterization of Pigment Orange 16 using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Orange 16 (P.O. 16), also known as C.I. 21160, is a diarylide azo pigment widely utilized in the manufacturing of printing inks, plastics, and paints for its vibrant reddish-orange hue.[1] Chemically, it is a complex organic molecule with the formula C₃₄H₃₂N₆O₆.[2][3][4] The precise and non-destructive identification of such pigments is crucial for quality control in industrial processes, as well as in the fields of art conservation and forensic science. Raman spectroscopy emerges as a powerful analytical technique for this purpose, offering high chemical specificity and requiring minimal to no sample preparation.[5][6] This application note details the use of Raman spectroscopy for the comprehensive characterization of this compound.

Principle of Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference is known as the Raman shift. The Raman shift is specific to the vibrational modes of the molecules in the sample, providing a unique spectral fingerprint for identification.

Characterization of this compound

The Raman spectrum of this compound exhibits a series of characteristic peaks that are indicative of its diarylide azo structure. The spectrum is typically dominated by strong bands corresponding to the stretching vibrations of the aromatic rings and the azo (-N=N-) group.

A representative Raman spectrum of this compound is available in the Infrared and Raman Users Group (IRUG) spectral database under the reference code ROD00696.[7] Analysis of this spectrum reveals key vibrational bands that can be used for its unambiguous identification. The interpretation of these bands can be aided by comparison with the spectra of structurally similar diarylide pigments.

Data Presentation: Raman Spectral Data for this compound

The following table summarizes the prominent Raman peaks observed for this compound, with tentative assignments based on the analysis of its structure and comparison with related diarylide azo pigments.

Raman Shift (cm⁻¹)Tentative Vibrational Mode Assignment
~1605Aromatic C=C stretching (from biphenyl (B1667301) and phenyl rings)
~1575Aromatic C=C stretching
~1480Azo (-N=N-) stretching
~1390C-H bending / Amide III
~1270C-N stretching / Amide III
~1180C-H in-plane bending
~1120C-N stretching
~995Ring breathing mode
~830C-H out-of-plane bending

Applications

The ability to rapidly and accurately identify this compound using Raman spectroscopy has several important applications:

  • Quality Control: Manufacturers of pigments, inks, and plastics can use Raman spectroscopy to ensure the chemical identity and purity of their products.

  • Art Conservation: Conservators can identify the pigments used in artworks without the need for destructive sampling, aiding in the development of appropriate conservation strategies.

  • Forensic Science: The identification of pigments in trace evidence, such as paint chips or textile fibers, can provide crucial links in criminal investigations.

  • Research and Development: Researchers can use Raman spectroscopy to study the properties of new pigment formulations and to monitor their stability and degradation under various conditions.

Experimental Protocol: Raman Analysis of this compound

This protocol provides a general guideline for the Raman spectroscopic analysis of this compound powder.

1. Instrumentation

  • A research-grade Raman microscope equipped with a visible or near-infrared laser source (e.g., 532 nm, 633 nm, or 785 nm). A 785 nm laser is often preferred for organic pigments to minimize fluorescence.[8]

  • A high-resolution spectrometer with a cooled CCD detector.

  • Microscope objectives (e.g., 10x, 20x, 50x).

  • Software for data acquisition and processing.

2. Sample Preparation

  • For bulk powder analysis, a small amount of the pigment can be placed on a clean microscope slide.[9]

  • Gently press the powder with a clean coverslip to create a relatively flat surface for analysis.[9]

  • For in-situ analysis of the pigment in a matrix (e.g., a paint film), no sample preparation is typically required.

3. Data Acquisition

  • Laser Selection: Choose a laser wavelength that provides a good Raman signal while minimizing fluorescence. For orange pigments, a 785 nm laser is often a good starting point.[10]

  • Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., a silicon wafer).

  • Focusing: Place the sample on the microscope stage and bring the pigment particles into focus using the microscope objective.

  • Acquisition Parameters:

    • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW at the sample).

    • Integration Time: Set an appropriate integration time (e.g., 1-10 seconds).

    • Accumulations: Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.

    • Spectral Range: Acquire spectra over a range that covers the characteristic vibrational modes of the pigment (e.g., 200 cm⁻¹ to 1800 cm⁻¹).

4. Data Processing and Analysis

  • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to the acquired spectra.

  • Baseline Correction: Perform a baseline correction to remove any broad fluorescence background.

  • Peak Identification: Identify the positions of the characteristic Raman peaks for this compound.

  • Spectral Matching: Compare the acquired spectrum to a reference spectrum from a database (e.g., the IRUG database) for positive identification.

Workflow for this compound Characterization

G cluster_0 Sample Preparation cluster_1 Raman Analysis cluster_2 Data Processing & Identification Sample Obtain this compound Sample Prepare Place on Microscope Slide Sample->Prepare Calibrate Calibrate Spectrometer Prepare->Calibrate Acquire Acquire Raman Spectrum Calibrate->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Database Identify->Compare Result This compound Identified Compare->Result

Caption: Experimental workflow for the characterization of this compound using Raman spectroscopy.

References

Application Note: Thermal Analysis of Pigment Orange 16 using TGA/DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Orange 16 (C.I. 21160) is a disazo diarylide pigment widely utilized in the manufacturing of printing inks, plastics, and other colored materials.[1][2][3] Its chemical structure, characterized by two azo groups (-N=N-), largely determines its coloristic properties and its stability. The thermal behavior of this pigment is a critical parameter, directly influencing its processing conditions, performance, and stability in final applications. Elevated temperatures during processing, such as in plastic extrusion or ink drying, can lead to thermal decomposition, resulting in color shifts, loss of properties, and the potential formation of degradation by-products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques used to characterize the thermal stability and transitions of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, residual mass, and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

This application note provides a detailed protocol for the thermal analysis of this compound using TGA and DSC to determine its thermal stability and decomposition profile.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition characteristics of this compound.

a. Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Accurately weigh 5-10 mg of the pigment powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum). Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

b. Instrument Setup and Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Atmosphere:

    • Purge Gas: Nitrogen (or another inert gas like Argon) to prevent oxidative decomposition.

    • Flow Rate: 20-50 mL/min.

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

This protocol is designed to identify thermal transitions such as melting and decomposition, and to determine the associated enthalpy changes.

a. Sample Preparation:

  • Accurately weigh 3-7 mg of the fine this compound powder into a clean, tared aluminum DSC pan.

  • Hermetically seal the pan to contain any volatiles that may be released during heating. If studying decomposition where gas release is significant, a pinhole lid may be used, but this should be noted in the experimental details.

b. Instrument Setup and Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min. The upper-temperature limit is chosen to be within the primary decomposition range observed in TGA without exceeding the operational limits of standard aluminum pans.

  • Atmosphere:

    • Purge Gas: Nitrogen.

    • Flow Rate: 20-50 mL/min.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Data Acquisition: Record the heat flow as a function of temperature and time.

Expected Results and Data Presentation

The thermal analysis of this compound is expected to reveal its decomposition pattern. As a diarylide azo pigment, the primary decomposition mechanism is anticipated to be the cleavage of the azo bonds. The following table summarizes the expected quantitative data based on typical thermal behavior for this class of pigments and available heat stability data.[2][4][5][6]

ParameterExpected Value/RangeTechniqueDescription
TGA
Onset of Decomposition (Tonset)180 - 240 °CTGAThe temperature at which significant mass loss begins. This is a key indicator of thermal stability.
Peak Decomposition Temp (Tpeak)250 - 350 °CTGA (DTG)The temperature at which the rate of mass loss is at its maximum, indicating the main decomposition step.
Mass Loss (Main Step)40 - 60 %TGAThe percentage of mass lost during the primary decomposition, corresponding to the cleavage of azo bonds and subsequent fragmentation.
Residual Mass @ 800 °C20 - 40 %TGAThe remaining mass at the end of the experiment, likely a carbonaceous residue.
DSC
Thermal EventExothermic PeakDSCA sharp exothermic peak corresponding to the energy released during the decomposition of the pigment.
Peak Temperature250 - 350 °CDSCThe temperature at the apex of the exothermic peak, which should correlate with the Tpeak from TGA.

Note: The data presented in this table are representative values for diarylide azo pigments and are intended for illustrative purposes. Actual experimental results may vary based on the specific grade of this compound and the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation sample This compound Powder grind Grind if Necessary sample->grind weigh_tga Weigh 5-10 mg for TGA grind->weigh_tga weigh_dsc Weigh 3-7 mg for DSC grind->weigh_dsc tga TGA Analysis (30-800°C @ 10°C/min, N2) weigh_tga->tga dsc DSC Analysis (30-400°C @ 10°C/min, N2) weigh_dsc->dsc tga_data TGA Curve (Mass vs. Temp) DTG Curve (d(Mass)/dt vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data quantify Quantify Key Parameters (Tonset, Tpeak, Mass Loss, Enthalpy) tga_data->quantify dsc_data->quantify interpret Interpret Results (Stability, Decomposition Profile) quantify->interpret

Caption: Experimental workflow for TGA/DSC analysis.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable techniques for characterizing the thermal properties of this compound. The protocols detailed in this application note provide a robust framework for determining the pigment's thermal stability, decomposition temperatures, and associated energetic changes. This information is crucial for establishing appropriate processing parameters in various industrial applications, ensuring product quality and performance, and for conducting further research into the degradation mechanisms of azo pigments. The expected results indicate that this compound exhibits thermal stability up to approximately 180-240 °C, beyond which it undergoes significant exothermic decomposition.

References

Application Note: HPLC Method for Purity Analysis of C.I. Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Orange 16 (C.I. 21160) is a disazo pigment widely utilized in the manufacturing of printing inks, plastics, and paints due to its vibrant reddish-orange hue.[1] The purity of this compound is a critical parameter that influences its performance characteristics, including color strength, heat stability, and lightfastness. Furthermore, controlling the levels of impurities is essential to ensure product quality and safety.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of C.I. This compound and the separation of its potential process-related impurities. The method is designed for use by researchers, scientists, and quality control analysts in industrial and research settings.

Principle of the Method

This method employs reverse-phase HPLC with a photodiode array (PDA) detector to separate the main this compound component from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. The PDA detector allows for the monitoring of absorbances at multiple wavelengths, ensuring optimal detection of the main pigment and its impurities. Quantification is performed by comparing the peak area of the main component to that of a reference standard.

Potential Impurities

The manufacturing process of this compound involves the diazotization of 3,3'-dimethoxybenzidine (B85612) followed by its coupling with acetoacetanilide.[2][3] Based on this synthesis route, potential impurities may include:

  • Unreacted Starting Materials:

    • 3,3'-Dimethoxybenzidine

    • Acetoacetanilide

  • Intermediates and Byproducts:

    • Incompletely diazotized intermediates

    • Products from side reactions

    • Isomeric coupling products

Experimental Protocols

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Dimethylformamide (DMF), HPLC grade.

  • Acetonitrile, HPLC grade.

  • Ammonium acetate (B1210297), analytical grade.

  • Water, HPLC grade.

Preparation of Solutions

Mobile Phase A: 10 mM Ammonium acetate in water. Mobile Phase B: Acetonitrile.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of DMF, using sonication if necessary to ensure complete dissolution.

  • Dilute to the mark with DMF to obtain a stock solution of 100 µg/mL.

  • Further dilute an aliquot of the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 of the Standard Solution Preparation.

HPLC Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient 0-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA Detector, monitor at 254 nm and 485 nm (or λmax)

Note: The gradient and detection wavelength should be optimized based on the specific column and impurity profile.

Data Presentation

The purity of the this compound sample is calculated using the area normalization method, assuming that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of hypothetical quantitative data is presented in the table below.

Peak IDRetention Time (min)Peak AreaArea %
Impurity 13.5150000.5
Impurity 25.2300001.0
This compound 12.8 2925000 97.5
Impurity 315.1300001.0
Total -3000000 100.0

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing & Dissolution filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Weighing & Dissolution standard_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography pda_detection PDA Detection chromatography->pda_detection peak_integration Peak Integration pda_detection->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation reporting Reporting purity_calculation->reporting

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Components

logical_relationship cluster_synthesis Synthesis cluster_analysis_components Analytical Separation starting_material_1 3,3'-Dimethoxybenzidine pigment This compound starting_material_1->pigment starting_material_2 Acetoacetanilide starting_material_2->pigment impurities Potential Impurities pigment->impurities leads to main_component Main Component (this compound) pigment->main_component is the

Caption: Relationship between synthesis and analytical components.

References

Application Note: Analysis of Pigment Orange 16 Degradation Products by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of degradation products of C.I. Pigment Orange 16 (P.O. 16), a diarylide azo pigment. Due to the potential formation of hazardous aromatic amines upon degradation, robust analytical methods are crucial for safety and regulatory compliance. This document outlines the chemical background of P.O. 16, its likely degradation pathways, and a detailed Gas Chromatography-Mass Spectrometry (GC/MS) method for the analysis of its primary degradation products. The protocol includes sample preparation, derivatization, GC/MS parameters, and data analysis. Furthermore, toxicological considerations of the potential degradation products are discussed, providing valuable information for risk assessment.

Introduction

C.I. This compound (CAS No. 6505-28-8) is a disazo pigment belonging to the diarylide class, characterized by the molecular formula C₃₄H₃₂N₆O₆.[1] It is widely used in printing inks, plastics, and coatings.[2] The structure of this compound is based on the coupling of diazotized 3,3'-dimethoxybenzidine (B85612) with two equivalents of 3-oxo-N-phenylbutanamide.[3]

The primary concern with azo dyes and pigments is their potential to degrade and release constituent aromatic amines through the reductive cleavage of the azo (-N=N-) bonds.[4][5] This degradation can be initiated by various factors, including microbial activity, chemical reduction, and photodegradation.[4][6] The resulting aromatic amines are often more toxic than the parent dye and can be carcinogenic. Therefore, sensitive and specific analytical methods are required to detect and quantify these degradation products.

Predicted Degradation Pathway

The degradation of this compound is expected to proceed via the reductive cleavage of its two azo linkages. This process would yield two primary degradation products:

  • 3,3'-dimethoxybenzidine: An aromatic amine derived from the central part of the pigment molecule.

  • 3-amino-N-phenylbutanamide: Formed from the cleavage and reduction of the acetoacetanilide (B1666496) coupling component.

The following diagram illustrates the predicted reductive cleavage of this compound.

G cluster_0 This compound Degradation This compound This compound Reductive Cleavage Reductive Cleavage This compound->Reductive Cleavage Degradation (Microbial, Chemical) 3,3'-dimethoxybenzidine 3,3'-dimethoxybenzidine Reductive Cleavage->3,3'-dimethoxybenzidine 3-amino-N-phenylbutanamide 3-amino-N-phenylbutanamide Reductive Cleavage->3-amino-N-phenylbutanamide

Caption: Predicted degradation pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound degradation products using GC/MS. The method is adapted from established procedures for the analysis of aromatic amines from azo dyes.

Sample Preparation and Extraction

The following protocol describes the reductive cleavage of the pigment and subsequent extraction of the resulting aromatic amines.

  • Sample Preparation: Accurately weigh 1.0 g of the this compound sample or the material containing the pigment into a reaction vessel.

  • Reductive Cleavage: Add 20 mL of a freshly prepared sodium dithionite (B78146) solution (20% w/v in a pH 6 citrate (B86180) buffer) to the sample.

  • Incubation: Seal the vessel and incubate at 70°C for 30 minutes with occasional shaking to ensure complete reduction of the azo bonds.

  • Extraction: After cooling to room temperature, extract the aqueous solution three times with 30 mL of diethyl ether or a suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

Derivatization of Aromatic Amines

Aromatic amines are often polar and non-volatile, requiring derivatization prior to GC/MS analysis to improve their chromatographic properties. Acetylation is a common derivatization technique.

  • Reagent Preparation: Prepare a derivatizing solution of acetic anhydride (B1165640) in pyridine (B92270) (1:2 v/v).

  • Derivatization Reaction: Add 100 µL of the derivatizing solution to the 1 mL concentrated extract.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Solvent Exchange: After cooling, evaporate the pyridine under a stream of nitrogen and redissolve the residue in 1 mL of a suitable solvent for GC/MS analysis (e.g., ethyl acetate).

GC/MS Analysis

The following GC/MS parameters are recommended for the separation and detection of the derivatized degradation products.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL (splitless)
Oven ProgramInitial temp 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-550
Solvent Delay5 min

Data Presentation

The following table summarizes the expected retention times and key mass spectral ions for the acetylated derivatives of the predicted degradation products.

CompoundDerivatized FormExpected Retention Time (min)Key Mass Spectral Ions (m/z)
3,3'-dimethoxybenzidineN,N'-diacetyl-3,3'-dimethoxybenzidine~20-25Molecular ion and characteristic fragments
3-amino-N-phenylbutanamideN-acetyl-3-amino-N-phenylbutanamide~15-20Molecular ion and characteristic fragments

Note: Actual retention times may vary depending on the specific instrument and conditions.

Visualization of Experimental Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_1 GC/MS Analysis Workflow for this compound Degradation Products A Sample Weighing (1.0 g) B Reductive Cleavage (Sodium Dithionite, 70°C, 30 min) A->B C Liquid-Liquid Extraction (Diethyl Ether) B->C D Drying and Concentration (Na₂SO₄, Nitrogen Stream) C->D E Derivatization (Acetic Anhydride/Pyridine, 60°C, 30 min) D->E F GC/MS Analysis E->F G Data Analysis (Identification and Quantification) F->G

Caption: Experimental workflow for GC/MS analysis.

Toxicological Considerations

While this compound itself is reported to have low acute toxicity, the primary toxicological concern arises from its potential degradation to aromatic amines.

  • 3-oxo-N-phenylbutanamide derivatives: The toxicity of 3-amino-N-phenylbutanamide is not well-documented in publicly available literature. However, some studies on related 3-oxobutanamide derivatives have shown potential for cellular and mitochondrial toxicity at high concentrations.[7]

Given these concerns, it is imperative for researchers and professionals in drug development, where excipients and colorants are rigorously evaluated, to assess the potential for degradation of this compound and the subsequent release of these potentially harmful substances.

Conclusion

This application note provides a detailed framework for the GC/MS analysis of this compound degradation products. The provided protocols for sample preparation, derivatization, and GC/MS analysis are based on established methods for similar analytes and can be adapted for specific laboratory instrumentation. The potential for the formation of toxic aromatic amines underscores the importance of such analytical monitoring for product safety and regulatory compliance. Further research is warranted to generate quantitative data on the degradation of this compound under various environmental and physiological conditions.

References

Application Notes and Protocols for Surface Modification of Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of Pigment Orange 16 (PO 16), a diarylide pigment, to enhance its compatibility and dispersibility in various matrices, particularly polymers and coatings. Improved compatibility leads to better color strength, reduced agglomeration, and enhanced mechanical and thermal properties of the final product. Three primary methods of surface modification are detailed: Rosin (B192284) Treatment, Silane (B1218182) Coupling Agent Treatment, and Polymer Encapsulation.

Introduction to this compound and the Need for Surface Modification

This compound is a vibrant reddish-orange pigment widely used in plastics, inks, and coatings.[1][2] However, as an organic pigment, its inherent surface properties can lead to poor dispersion in non-polar polymer matrices, resulting in agglomeration, reduced tinting strength, and compromised mechanical performance of the composite material. Surface modification alters the pigment's surface chemistry to improve its interaction with the surrounding medium, thereby overcoming these limitations.[3]

Core Concepts of Surface Modification

The primary goal of surface modification is to alter the pigment's surface from hydrophilic to hydrophobic (or vice versa, depending on the application) to improve its wettability and adhesion to the matrix. This is achieved by creating a chemical or physical bridge between the pigment particle and the polymer.

A general workflow for selecting and evaluating a surface modification method is outlined below.

G cluster_0 Phase 1: Selection & Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance Evaluation start Define Application Matrix (e.g., Polypropylene, Epoxy) select_method Select Modification Method (Rosin, Silane, Encapsulation) start->select_method synthesis Synthesize or Procure Unmodified this compound select_method->synthesis modification Perform Surface Modification (See Protocols Below) synthesis->modification contact_angle Contact Angle Measurement (Assess Wettability) modification->contact_angle zeta_potential Zeta Potential Analysis (Evaluate Dispersion Stability) modification->zeta_potential ftir FTIR Spectroscopy (Confirm Functional Groups) modification->ftir tem_sem TEM/SEM Analysis (Observe Particle Morphology) modification->tem_sem dispersion_test Dispersion in Polymer Matrix (e.g., Melt Compounding) contact_angle->dispersion_test zeta_potential->dispersion_test ftir->dispersion_test tem_sem->dispersion_test mechanical_testing Mechanical Property Testing (Tensile, Flexural Strength) dispersion_test->mechanical_testing thermal_analysis Thermal Stability Analysis (TGA, DSC) dispersion_test->thermal_analysis end Optimized Pigment-Polymer Composite mechanical_testing->end thermal_analysis->end

Caption: General workflow for surface modification and evaluation of this compound.

Method 1: Rosin Treatment for Enhanced Dispersibility

Rosin treatment is a well-established method for improving the dispersibility and color strength of azo pigments in ink and coating applications.[3] The rosin, a natural resin, is adsorbed onto the pigment surface, providing a more compatible interface with the binder system.

Signaling Pathway/Mechanism:

The carboxylic acid groups of the rosin molecules interact with the polar surface of the pigment, while the bulky, hydrophobic diterpene backbone of the rosin improves steric hindrance and compatibility with organic binders.

G cluster_0 Pigment-Rosin Interaction cluster_1 Interaction with Polymer Matrix PO16 This compound (Polar Surface) Adsorption Adsorption via Polar Interactions PO16->Adsorption Rosin Rosin Molecule Rosin->Adsorption Rosin_Treated_PO16 Rosin-Treated This compound Adsorption->Rosin_Treated_PO16 Dispersion Enhanced Dispersion & Compatibility Rosin_Treated_PO16->Dispersion Polymer Polymer Matrix (e.g., Resin Binder) Polymer->Dispersion

Caption: Mechanism of compatibility enhancement by rosin treatment.
Experimental Protocol: Rosin Treatment of this compound

Materials:

  • This compound (untreated powder)

  • Gum Rosin

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) (for pH adjustment)

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Rosin Soap Solution:

    • In the jacketed reactor, dissolve 10g of gum rosin in 200 mL of deionized water containing a stoichiometric amount of NaOH to saponify the rosin (approximately 1.4g of NaOH).

    • Heat the mixture to 80°C and stir until the rosin is completely dissolved, forming a clear rosin soap solution.

  • Pigment Slurry Preparation:

    • In a separate beaker, create a slurry by dispersing 100g of this compound in 500 mL of deionized water with vigorous stirring.

  • Rosin Treatment:

    • Heat the pigment slurry to 90-95°C in the reactor.

    • Slowly add the hot rosin soap solution to the pigment slurry under continuous stirring.

    • Maintain the temperature at 90-95°C and continue stirring for 60 minutes to ensure uniform coating of the pigment particles.

  • Precipitation and Filtration:

    • Slowly add dilute HCl to the mixture to adjust the pH to 4.5-5.0. This will precipitate the rosin onto the pigment surface.

    • Allow the mixture to cool to 60°C.

    • Filter the treated pigment using a Buchner funnel.

    • Wash the filter cake with hot deionized water until the filtrate is free of salts.

  • Drying:

    • Dry the rosin-treated this compound in an oven at 80°C for 12-24 hours, or until a constant weight is achieved.

    • The final product should be a fine, free-flowing powder.

Expected Results and Characterization
PropertyUntreated PO 16Rosin-Treated PO 16Test Method
Dispersibility in Linseed Oil Poor, large agglomeratesGood, uniform dispersionHegman Gauge
Color Strength 100% (Standard)110-120%Spectrophotometry
Gloss (in alkyd resin) 60 GU @ 60°75-85 GU @ 60°Gloss Meter
Contact Angle (Water) ~45°~85°Goniometer

Method 2: Silane Coupling Agent Treatment

Silane coupling agents are effective for modifying the surface of pigments to be incorporated into plastics, providing a strong covalent bond between the inorganic pigment and the organic polymer matrix.[4][5]

Mechanism of Action:

The silane molecule has two different functional groups. The silanol (B1196071) group (formed by hydrolysis of the alkoxy groups) reacts with the hydroxyl groups on the pigment surface, while the organofunctional group is designed to react with the polymer matrix.

G cluster_0 Silane Hydrolysis cluster_1 Surface Reaction cluster_2 Polymer Interaction Silane Alkoxy Silane (R-Si(OR')3) Hydrolysis Hydrolysis Silane->Hydrolysis Water Water Water->Hydrolysis Silanol Silanol (R-Si(OH)3) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation PO16 This compound Surface (-OH groups) PO16->Condensation Modified_PO16 Silane-Modified PO 16 Condensation->Modified_PO16 Coupling Covalent Bonding/ Entanglement Modified_PO16->Coupling Polymer Polymer Matrix Polymer->Coupling Composite Reinforced Composite Coupling->Composite

Caption: Silane coupling agent mechanism on this compound.
Experimental Protocol: Silane Treatment of this compound

Materials:

  • This compound (untreated powder)

  • 3-Aminopropyltriethoxysilane (APTES) or other suitable silane

  • Ethanol

  • Deionized Water

  • Acetic Acid (for pH adjustment)

Equipment:

  • High-speed mixer or solid mixer

  • Spray nozzle

  • Drying oven

Procedure:

  • Preparation of Silane Solution:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid.

    • Add the silane coupling agent (e.g., APTES) to the solution with stirring to a final concentration of 2% (w/v).

    • Allow the solution to hydrolyze for at least 5 minutes with continuous stirring.[6]

  • Surface Treatment (Dry Method):

    • Place 100g of dry this compound powder into a high-speed mixer.

    • Spray the prepared silane solution onto the pigment powder while mixing at high speed to ensure uniform distribution. The amount of solution should be just enough to wet the pigment surface without making a paste.

    • Continue mixing for 10-15 minutes.

  • Drying and Curing:

    • Transfer the treated pigment to a drying oven.

    • Dry at 110-120°C for 2 hours to remove the solvent and promote the condensation reaction between the silane and the pigment surface.[7]

    • The resulting product is a surface-modified, free-flowing powder.

Expected Results and Characterization
PropertyUntreated PO 16Silane-Treated PO 16Test Method
Compatibility in Polypropylene Poor, streaks, and agglomeratesExcellent, uniform colorVisual inspection of molded part
Tensile Strength of PP Composite (1% pigment) ~32 MPa~35 MPaASTM D638
Impact Strength of PP Composite (1% pigment) ~25 J/m~30 J/mIzod Impact Test
Thermal Stability (TGA, 5% weight loss) ~280 °C~300 °CThermogravimetric Analysis

Method 3: Polymer Encapsulation via Miniemulsion Polymerization

Polymer encapsulation creates a thin, uniform polymer shell around individual pigment particles, which enhances their stability and compatibility in various media, especially aqueous systems and polymer matrices.[8][9]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Emulsification cluster_2 Polymerization & Isolation pigment_dispersion Aqueous Pigment Dispersion (PO 16 + Surfactant) pre_emulsion Create Pre-emulsion (High-speed stirring) pigment_dispersion->pre_emulsion monomer_phase Monomer Phase (e.g., MMA/BA + Initiator) monomer_phase->pre_emulsion miniemulsion Ultrasonication (Formation of Miniemulsion Droplets) pre_emulsion->miniemulsion polymerization Polymerization (Heating under N2 atmosphere) miniemulsion->polymerization isolation Isolation & Purification (Centrifugation/Filtration) polymerization->isolation drying Drying isolation->drying

Caption: Workflow for polymer encapsulation of this compound.
Experimental Protocol: Polymer Encapsulation

Materials:

Equipment:

  • Ultrasonicator (probe type)

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • High-speed homogenizer

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Pigment Dispersion:

    • Disperse 5g of this compound in 100 mL of deionized water containing 0.5g of SDS.

    • Homogenize the mixture at 10,000 rpm for 30 minutes.

  • Preparation of Miniemulsion:

    • In a separate beaker, mix 10g of MMA and 5g of BA.

    • Add the monomer mixture to the pigment dispersion.

    • Subject the mixture to high-power ultrasonication for 10 minutes in an ice bath to create a stable miniemulsion.

  • Polymerization:

    • Transfer the miniemulsion to the jacketed reactor.

    • Deoxygenate the system by bubbling nitrogen gas through the mixture for 30 minutes.

    • Heat the reactor to 75°C with continuous stirring.

    • Dissolve 0.2g of KPS in 5 mL of deionized water and add it to the reactor to initiate polymerization.

    • Maintain the reaction at 75°C for 6 hours under a nitrogen atmosphere.

  • Isolation and Purification:

    • Cool the reactor to room temperature.

    • Filter the dispersion to remove any large agglomerates.

    • Centrifuge the dispersion at 15,000 rpm for 30 minutes to separate the encapsulated pigment.

    • Wash the pellet by re-dispersing in deionized water and centrifuging again. Repeat this step three times.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C to obtain the encapsulated this compound powder.

Expected Results and Characterization
PropertyUntreated PO 16Encapsulated PO 16Test Method
Particle Size (Aqueous Dispersion) > 500 nm (agglomerated)150-250 nmDynamic Light Scattering (DLS)
Zeta Potential -15 mV-40 mVZeta Potential Analyzer[10][11]
Dispersion Stability (in water) Settles within hoursStable for weeksVisual Observation
Film Formation in Coating Non-uniform, poor adhesionUniform, good adhesionDrawdown on substrate

Conclusion

The surface modification of this compound through rosin treatment, silane coupling agents, or polymer encapsulation can significantly enhance its compatibility and performance in various applications. The choice of modification method should be guided by the specific requirements of the end-use application, such as the type of polymer matrix and the desired properties of the final composite. The protocols and data presented here provide a foundation for researchers to develop and optimize surface-modified pigments for their specific needs.

References

Application Notes and Protocols for Pigment Orange 16 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, characterization, and potential applications of Pigment Orange 16 (PO 16) nanoparticles. While research on nano-sized PO 16 is an emerging area, this guide extrapolates from established methods for organic pigment nanoparticle synthesis and outlines potential biomedical applications.

Introduction to this compound

This compound (C.I. 21160) is a disazo pigment known for its bright reddish-orange shade and good lightfastness.[1] Traditionally used in printing inks, plastics, and paints, its potential at the nanoscale opens up new avenues for advanced applications, particularly in the biomedical field.[1][2] The synthesis of organic nanoparticles, in general, offers advantages such as high surface-area-to-volume ratio, improved dispersibility, and unique optical properties compared to their bulk counterparts.[3] For biomedical applications, organic nanoparticles offer facile surface functionalization, excellent biocompatibility, and controlled release capabilities.[4][5]

Synthesis of this compound Nanoparticles

The synthesis of PO 16 nanoparticles can be approached via two main strategies: "top-down" and "bottom-up" methods.

Top-Down Method: Ball Milling and Ultrasonication

This method involves breaking down bulk PO 16 pigment into nanoparticles.

Protocol: High-Energy Ball Milling followed by Ultrasonication

  • Preparation of Milling Slurry:

    • Disperse 5 g of crude this compound powder in 100 mL of a suitable solvent (e.g., N-methyl-2-pyrrolidone or an aqueous solution with a surfactant).

    • Add 100 g of milling media (e.g., 0.1-0.5 mm yttria-stabilized zirconia beads).

    • Add a dispersing agent, such as sodium dodecyl sulfate (B86663) (SDS), to prevent agglomeration.[6]

  • Ball Milling:

    • Place the slurry in a planetary ball mill.

    • Mill at 400-600 rpm for 12-24 hours. The milling time is a critical parameter influencing particle size.[6]

  • Separation:

    • Separate the nanoparticle dispersion from the milling media via filtration or decantation.

  • Ultrasonication:

    • Subject the dispersion to high-power probe sonication for 1-2 hours in an ice bath to further reduce particle size and break up agglomerates.[6]

  • Purification:

    • Centrifuge the dispersion at high speed (e.g., 10,000 rpm) to remove larger particles.

    • Collect the supernatant containing the PO 16 nanoparticles.

    • Wash the nanoparticles repeatedly with deionized water and ethanol (B145695) to remove residual solvent and surfactant, followed by centrifugation and redispersion.

Bottom-Up Method: Nanoprecipitation (Acid Pasting)

This method involves dissolving the pigment in a strong acid and then reprecipitating it as nanoparticles in a non-solvent.

Protocol: Acid Pasting for Nanoprecipitation

  • Dissolution:

    • Slowly dissolve 1 g of this compound in 20 mL of a strong Lewis acid solution, such as anhydrous aluminum chloride in nitromethane, with stirring until a clear solution is obtained.[7]

  • Reprecipitation:

    • Rapidly inject the pigment solution into a larger volume (e.g., 200 mL) of a vigorously stirred anti-solvent, such as an aqueous solution containing a stabilizer (e.g., polyvinylpyrrolidone (B124986) (PVP) or Pluronic F-127).

    • The rapid change in solvent polarity causes the pigment to precipitate out of the solution as nanoparticles.

  • Aging and Neutralization:

    • Allow the nanoparticle suspension to stir for 1-2 hours to ensure complete precipitation and stabilization.

    • Neutralize the suspension by slowly adding a base (e.g., dilute sodium hydroxide (B78521) solution) until the pH is neutral.

  • Purification:

    • Purify the nanoparticles by repeated centrifugation and redispersion in deionized water to remove the acid, salt byproducts, and excess stabilizer.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.

Characterization of this compound Nanoparticles

Quantitative characterization is crucial for ensuring the quality and reproducibility of the synthesized nanoparticles. The following table summarizes key parameters and typical (hypothetical) values for PO 16 nanoparticles intended for biomedical use.

ParameterMethodTypical Value (Hypothetical)Significance
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 200 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the particle size distribution.
Zeta Potential Laser Doppler Velocimetry-20 to -30 mVMeasures surface charge and predicts colloidal stability.
Drug Loading Capacity (%) UV-Vis Spectroscopy / HPLC5 - 15%Quantifies the amount of drug encapsulated per unit weight of nanoparticles.
Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLC70 - 90%Represents the percentage of the initial drug that is successfully encapsulated.
In Vitro Cytotoxicity (IC50) MTT Assay (on e.g., HeLa cells)> 100 µg/mLAssesses the concentration at which the nanoparticles induce 50% cell death.[8]

Disclaimer: The values in this table are hypothetical and representative for organic nanoparticles in a biomedical context. Actual values for this compound nanoparticles must be determined experimentally.

Applications in Drug Development and Research

The unique properties of PO 16 nanoparticles suggest their potential in various biomedical applications. Surface modification is often a prerequisite to enhance biocompatibility and target specificity.[9][10][11]

Bioimaging

Fluorescent organic nanoparticles (FONs) are of great interest for biological and medical applications.[2][12] While the intrinsic fluorescence of PO 16 nanoparticles needs to be characterized, they could potentially be used as fluorescent probes for cell imaging.

Workflow for In Vitro Cell Imaging:

Caption: Workflow for in vitro cell imaging using PO 16 nanoparticles.

Drug Delivery

Organic nanoparticles can serve as carriers for therapeutic agents, protecting them from degradation and enabling targeted delivery.[4]

Conceptual Drug Delivery Mechanism:

Caption: Conceptual pathway for targeted drug delivery using PO 16 nanoparticles.

Protocol: Doxorubicin Loading onto PO 16 Nanoparticles

  • Nanoparticle Dispersion:

    • Disperse 10 mg of surface-modified (e.g., PEGylated) PO 16 nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Drug Addition:

    • Prepare a 1 mg/mL solution of Doxorubicin (DOX) in deionized water.

    • Add 1 mL of the DOX solution to the nanoparticle dispersion while stirring.

  • Incubation:

    • Incubate the mixture at room temperature for 24 hours with continuous stirring, protected from light.

  • Purification:

    • Remove unloaded DOX by dialysis (MWCO 10 kDa) against PBS for 48 hours or by centrifugation and washing.

  • Quantification:

    • Determine the concentration of loaded DOX by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve.

Toxicity and Biocompatibility

The toxicity of nanoparticles is influenced by factors such as size, shape, surface charge, and coating.[8] Organic nanoparticles are generally considered to have good biocompatibility.[4] However, a thorough toxicological assessment is essential for any new nanomaterial intended for biomedical use.

Recommended In Vitro Toxicity Assays:

  • MTT/XTT Assay: To assess cell metabolic activity and viability.[13]

  • LDH Assay: To measure cell membrane integrity.

  • Comet Assay: To evaluate potential genotoxicity.[13]

  • ROS Assay: To quantify the generation of reactive oxygen species.

Conclusion

This compound nanoparticles represent a novel material with potential for applications in bioimaging and drug delivery. The protocols outlined here provide a foundation for their synthesis and evaluation. Further research is necessary to fully characterize their physicochemical properties, optimize drug loading and release kinetics, and comprehensively assess their in vitro and in vivo safety and efficacy. The versatility of organic nanoparticles suggests that with appropriate surface engineering, PO 16 nanoparticles can be developed into effective tools for researchers and drug development professionals.

References

Application Notes and Protocols for Rheological Studies of Inks Containing Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rheological studies of printing inks formulated with Pigment Orange 16. This document includes detailed experimental protocols for ink preparation and rheological characterization, a summary of expected rheological properties, and visual representations of experimental workflows and the principles of rheological measurements.

Introduction to Rheology in Printing Inks

The rheological properties of printing inks are critical factors that govern their performance during printing processes such as offset, flexography, and gravure.[1][2] Key rheological parameters, including viscosity, shear thinning, and thixotropy, directly influence ink transfer, dot gain, color strength, and overall print quality.[3][4] Pigments, as a major solid component in ink formulations, significantly impact the rheological behavior of the ink system.

This compound (C.I. This compound; CAS No. 6505-28-8) is a diarylide orange pigment known for its bright, reddish-orange shade.[5] It is commonly used in various printing ink applications, particularly for packaging.[5] Understanding the rheological contributions of this compound is essential for optimizing ink formulations to achieve desired print performance.

Expected Rheological Profile of Inks with this compound

Inks formulated with this compound are expected to exhibit non-Newtonian, shear-thinning, and thixotropic behavior. The extent of these properties is influenced by the pigment concentration, particle size, the type of vehicle system (resin and solvent), and the presence of additives.

Table 1: Expected Influence of Formulation Variables on Rheology

Formulation VariableExpected Impact on ViscosityExpected Impact on Thixotropy
Increasing this compound Concentration IncreaseIncrease
Decreasing Pigment Particle Size Increase (at constant volume fraction)Increase
Addition of Rheology Modifiers Varies (typically increases)Varies (typically increases)
Vehicle System (Resin/Solvent) Highly dependent on the specific componentsHighly dependent on the specific components

Experimental Protocols

The following protocols outline the procedures for preparing and conducting rheological measurements on inks containing this compound.

Protocol 1: Preparation of a Model Solvent-Based Ink

This protocol describes the preparation of a basic solvent-based ink for rheological analysis.

Materials and Equipment:

  • This compound

  • Alkyd resin solution (e.g., 60% in a high-boiling point mineral oil)

  • High-boiling point mineral oil (as solvent/vehicle)

  • Dispersant (e.g., a polymeric dispersant)

  • High-speed disperser with a Cowles blade

  • Three-roll mill

  • Analytical balance

Procedure:

  • Premixing:

    • In a suitable container, combine the alkyd resin solution, mineral oil, and dispersant.

    • While stirring at low speed with the high-speed disperser, gradually add the this compound powder to the vehicle.

    • Once all the pigment is added, increase the disperser speed to 2000-3000 rpm and mix for 30 minutes to form a premix.

  • Milling:

    • Transfer the premix to a three-roll mill.

    • Set the mill gaps to a progressively tighter setting over several passes to achieve the desired pigment dispersion.

    • Monitor the dispersion quality using a Hegman gauge. A reading of 7 or higher is typically desired for fine-quality inks.

  • Let-down (Final Ink Formulation):

    • The milled pigment concentrate can be let down with additional resin and solvent to achieve the final desired pigment concentration and viscosity.

    • Gently mix the components until a homogeneous ink is obtained.

Protocol 2: Rheological Measurements

This protocol details the steps for characterizing the rheological properties of the prepared ink using a rotational rheometer.

Equipment:

  • Rotational rheometer with cone-and-plate or parallel-plate geometry

  • Temperature control unit (Peltier or circulating fluid bath)

Procedure:

  • Sample Loading and Equilibration:

    • Set the rheometer to the desired measurement temperature (e.g., 25 °C).

    • Carefully place a sufficient amount of the ink sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the correct gap setting (e.g., 50 µm for a cone-plate or 500 µm for a parallel-plate).

    • Trim any excess sample from the edge of the geometry.

    • Allow the sample to equilibrate at the set temperature for at least 5 minutes.

  • Viscosity Flow Curve (Shear Rate Sweep):

    • Perform a steady-state shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the viscosity and shear stress at logarithmically spaced shear rate intervals.

    • This measurement will characterize the shear-thinning behavior of the ink.

  • Thixotropy Loop:

    • Program a shear rate ramp-up followed by a ramp-down sequence. For example, ramp the shear rate from 0.1 s⁻¹ to 100 s⁻¹ over 60 seconds, and then ramp it back down to 0.1 s⁻¹ over 60 seconds.

    • Plot the shear stress as a function of the shear rate.

    • The area between the upward and downward curves represents the thixotropic breakdown of the ink structure.

  • Oscillatory Measurements (Optional):

    • Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.

    • Frequency Sweep: Conduct a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'') as a function of frequency, providing insights into the ink's structure at rest.

Data Presentation

The quantitative data obtained from the rheological measurements should be summarized in tables for clear comparison.

Table 2: Example of Viscosity Data for an Ink with 15% this compound

Shear Rate (s⁻¹)Viscosity (Pa·s)Shear Stress (Pa)
0.150.05.0
1.015.015.0
10.05.050.0
100.02.0200.0

Table 3: Example of Thixotropy and Yield Stress Data

Rheological ParameterValue
Thixotropic Loop Area (Pa/s) 850
Yield Stress (Pa) 12
Storage Modulus (G') at 1 Hz (Pa) 1500
Loss Modulus (G'') at 1 Hz (Pa) 800

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical basis of the rheological measurements.

G cluster_prep Ink Preparation cluster_rheology Rheological Characterization Premix Premixing (Vehicle + Pigment) Disperse High-Speed Dispersion Premix->Disperse Mill Three-Roll Milling Disperse->Mill Letdown Let-down (Final Formulation) Mill->Letdown Load Sample Loading & Equilibration Letdown->Load Ink Sample FlowCurve Viscosity Flow Curve Load->FlowCurve Thixotropy Thixotropy Loop Load->Thixotropy Oscillation Oscillatory Tests Load->Oscillation

Caption: Experimental workflow for ink preparation and rheological analysis.

G cluster_behavior Shear-Thinning Behavior LowShear At Rest / Low Shear (High Viscosity) - Pigment particles randomly oriented - Strong interparticle interactions HighShear Under High Shear (Low Viscosity) - Pigment particles align with flow - Breakdown of particle networks LowShear->HighShear Application of Shear HighShear->LowShear Removal of Shear (Structural Recovery - Thixotropy)

Caption: Principle of shear-thinning and thixotropy in pigmented inks.

Conclusion

The rheological properties of inks containing this compound are crucial for achieving high-quality printing. By following the detailed protocols for ink preparation and rheological measurement, researchers and formulators can systematically evaluate the impact of different formulation variables. The provided data tables and visualizations serve as a guide for understanding and interpreting the complex flow behavior of these inks, ultimately leading to the development of optimized printing ink systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Pigment Orange 16 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working to enhance the lightfastness of Pigment Orange 16 in various coating formulations.

Frequently Asked Questions (FAQs)

Q1: My coating with this compound is showing significant fading after a short period of light exposure. What are the primary causes?

A1: The lightfastness of an organic pigment like this compound, which is a disazo pigment, is not solely an intrinsic property of the pigment itself but is heavily influenced by its environment within the coating system. Key factors that can lead to poor lightfastness include:

  • Binder System: The type of binder used plays a crucial role. Some polymers are more susceptible to photodegradation, which can, in turn, accelerate the degradation of the pigment. The interaction between the binder and the pigment is a critical factor.

  • Presence of UV Radiation: Uninhibited exposure to ultraviolet (UV) radiation from sunlight or artificial light sources is the primary driver of pigment fading. UV energy can break the chemical bonds within the pigment molecule, leading to a loss of color.

  • Absence of Light Stabilizers: Without the inclusion of UV absorbers (UVA) or Hindered Amine Light Stabilizers (HALS), the pigment and the binder are left unprotected from UV degradation.

  • Pigment Concentration: In some cases, very low pigment concentrations can lead to faster fading as more of the binder surrounding each pigment particle is exposed to UV radiation.

Q2: What are the main strategies to improve the lightfastness of this compound in my coating formulation?

A2: Improving the lightfastness of this compound involves a multi-faceted approach focusing on protecting both the pigment and the surrounding binder from photodegradation. The most effective strategies include:

  • Incorporation of UV Absorbers (UVAs): UVAs are compounds that preferentially absorb harmful UV radiation and dissipate it as less harmful thermal energy. Common classes include benzotriazoles and benzophenones.

  • Inclusion of Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer by neutralizing free radicals that are formed during photo-oxidation. This protects the binder and, indirectly, the pigment.

  • Synergistic Combinations: A combination of UVAs and HALS often results in a synergistic effect, providing a higher level of protection than either stabilizer used alone.[1][2][3] The UVA acts as a "front-line" defense by absorbing UV light, while the HALS "cleans up" any free radicals that may still form.

  • Binder Selection: Choosing a binder with inherent UV stability, such as certain acrylic or polyurethane resins, can significantly improve the overall lightfastness of the coating. The binder can influence the photodegradation of the pigment.

  • Protective Clear Coats: Applying a clear topcoat containing a robust light stabilizer package over the pigmented layer can provide an additional layer of protection.

Q3: How do I choose the right UV absorber and/or HALS for my specific coating system (e.g., water-based acrylic)?

A3: The selection of UVAs and HALS depends on several factors:

  • Binder Compatibility: The stabilizer must be compatible with the binder to ensure it is evenly distributed and does not leach out over time. For water-based systems, specially formulated water-dispersible or liquid stabilizers are often required.

  • Spectrum of UV Absorption: The chosen UVA should absorb UV radiation in the wavelength range that is most damaging to this compound and the binder.

  • Thermal Stability: The stabilizer must be able to withstand the curing temperatures of the coating.

  • Interactions with Other Components: Basic HALS can sometimes interact with acidic components in the coating formulation. Non-basic HALS are available for such systems.[1]

It is recommended to consult the technical data sheets from stabilizer manufacturers, which provide information on compatibility and performance in different resin systems.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid color fading in a new formulation. Inadequate light stabilization.1. Incorporate a UV absorber (e.g., a benzotriazole (B28993) derivative) at 1-3% by weight of the total solids. 2. Add a HALS at 0.5-2% by weight of the total solids. 3. Consider using a synergistic UVA/HALS blend.
Coating becomes brittle and cracks along with color fading. Binder degradation.1. The binder itself is likely degrading due to UV exposure. HALS are particularly effective at protecting the binder. Ensure a suitable HALS is included in the formulation. 2. Evaluate the inherent UV stability of the binder. A more durable binder system may be required.
Inconsistent lightfastness results between batches. Poor dispersion of stabilizers.1. Ensure that the UV absorber and HALS are thoroughly and uniformly dispersed in the coating. For solid stabilizers, they may need to be pre-dissolved in a compatible solvent before being added to the formulation. 2. For water-based systems, use liquid, emulsifiable, or pre-dispersed forms of stabilizers.
Yellowing of the coating, in addition to the fading of the orange pigment. Degradation of the binder or certain additives.1. Some UV absorbers can contribute to yellowing. Select a UVA that is known for its low initial color. 2. The binder itself may be yellowing. HALS can help to mitigate this. 3. Ensure all components of the formulation are stable to UV radiation.

Data Presentation

Table 1: Illustrative Lightfastness Improvement of this compound in an Acrylic Coating

The following table provides an illustrative example of the expected improvement in the lightfastness of this compound with the addition of light stabilizers. The lightfastness is rated on the Blue Wool Scale, where a rating of 1 indicates very poor lightfastness and 8 is excellent.

Formulation UV Stabilizer(s) Concentration (% on total solids) Blue Wool Scale Rating (Illustrative)
ControlNone0%4-5
Formulation ABenzotriazole UVA2%6
Formulation BHALS1%6
Formulation CBenzotriazole UVA + HALS2% + 1%7-8

Note: These are illustrative values based on the known effects of these stabilizers on organic pigments. Actual results will vary depending on the specific components of the coating system and the exposure conditions.

Experimental Protocols

Protocol 1: Preparation of a Water-Based Acrylic Coating with this compound and Light Stabilizers

This protocol outlines the preparation of a pigmented acrylic coating for lightfastness testing.

Materials:

  • This compound

  • Water-based acrylic emulsion

  • Dispersant

  • Defoamer

  • Coalescing agent

  • Rheology modifier

  • UV Absorber (liquid, water-dispersible)

  • HALS (liquid, water-dispersible)

  • Deionized water

  • pH adjuster (e.g., ammonia)

Procedure:

  • Pigment Dispersion (Grind Stage): a. In a suitable vessel, combine deionized water, dispersant, and defoamer under agitation. b. Slowly add this compound to the vortex and continue to mix at low speed for 10 minutes. c. Increase the mixing speed to high and disperse for 30-60 minutes, or until the desired fineness of grind is achieved (e.g., Hegman gauge reading of 6-7).

  • Let-Down Stage: a. Reduce the mixer speed and add the acrylic emulsion. b. In a separate container, pre-mix the coalescing agent, UV absorber, and HALS. c. Slowly add the pre-mixed additives to the main batch under agitation. d. Add the rheology modifier and the remaining deionized water. e. Adjust the pH to the desired range (typically 8.0-9.0) using the pH adjuster. f. Mix for a further 15 minutes at low speed.

  • Sample Application: a. Apply the coating to a suitable substrate (e.g., primed aluminum panels or lacquered test cards) using a drawdown bar to ensure a uniform film thickness. b. Allow the panels to dry and cure according to the recommendations for the acrylic emulsion (e.g., 7 days at ambient temperature).

Protocol 2: Accelerated Lightfastness Testing (based on ASTM D4303)

This protocol describes a general procedure for accelerated lightfastness testing using a xenon arc apparatus.

Apparatus:

  • Xenon arc weathering apparatus equipped with appropriate filters (to simulate daylight through window glass).

  • Spectrophotometer or colorimeter.

  • Blue Wool Scale reference standards.

Procedure:

  • Sample Preparation: a. Prepare coated panels as described in Protocol 1. b. For each formulation, prepare multiple identical samples. Keep at least one sample as an unexposed control. c. Mount the samples in the specimen holders of the xenon arc apparatus. d. Mount Blue Wool Scale standards alongside the test samples.

  • Exposure: a. Set the exposure conditions in the xenon arc apparatus according to ASTM D4303 Test Method C, which typically includes:

    • Irradiance level (e.g., 0.35 W/m² at 340 nm).
    • Black panel temperature (e.g., 63°C).
    • Relative humidity (e.g., 55%). b. Expose the samples for a predetermined duration or until a specific Blue Wool Scale standard shows a defined level of fading.

  • Evaluation: a. At specified intervals, remove a set of samples from the chamber. b. Allow the samples to condition at standard temperature and humidity for 24 hours. c. Measure the color of the exposed samples and the unexposed control using a spectrophotometer. Calculate the color change (ΔE*). d. Visually compare the fading of the samples to the fading of the Blue Wool Scale standards to assign a lightfastness rating.

Visualizations

Experimental_Workflow cluster_prep Coating Formulation and Preparation cluster_test Lightfastness Testing cluster_analysis Data Analysis and Conclusion start Start formulation Define Formulations: - Control (No Stabilizers) - With UVA - With HALS - With UVA + HALS start->formulation grind Pigment Dispersion (Grind Stage) formulation->grind letdown Let-Down Stage: Add Binder and Stabilizers grind->letdown application Apply Coating to Substrates letdown->application curing Cure Coated Panels application->curing exposure Xenon Arc Exposure (ASTM D4303) curing->exposure evaluation Periodic Evaluation exposure->evaluation color_measurement Colorimetric Measurement (ΔE*) evaluation->color_measurement bws_rating Blue Wool Scale Rating evaluation->bws_rating conclusion Determine Most Effective Stabilizer System color_measurement->conclusion bws_rating->conclusion

Caption: Experimental workflow for improving and testing the lightfastness of this compound.

Signaling_Pathway cluster_light Light-Induced Degradation cluster_protection Protection Mechanism UV UV Radiation Binder Coating Binder (e.g., Acrylic) UV->Binder Pigment This compound UV->Pigment UVA UV Absorber (e.g., Benzotriazole) UV->UVA FreeRadicals Free Radicals Binder->FreeRadicals Degradation Color Fading & Binder Degradation Pigment->Degradation FreeRadicals->Degradation HALS HALS FreeRadicals->HALS Radical Scavenging Heat Heat UVA->Heat Energy Dissipation Stable Stabilized System HALS->Stable

Caption: Simplified mechanism of photodegradation and the protective action of light stabilizers.

References

Technical Support Center: Preventing Pigment Orange 16 Migration in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the migration of Pigment Orange 16 (PO16) in various polymer systems.

Troubleshooting Guide: this compound Migration Issues

This guide addresses common problems encountered during the use of this compound in polymers and provides systematic solutions to mitigate migration.

Problem Potential Cause Recommended Solution
Color Bleeding/Staining on Contact Surfaces The pigment is dissolving in the polymer matrix or in liquid components like plasticizers, and then leaching out.1. Polymer Selection: If possible, use a polymer with a higher crystallinity or a glass transition temperature (Tg) above the application's service temperature. Amorphous and plasticized polymers like flexible PVC are more prone to migration. 2. Reduce Plasticizer Content: In flexible PVC, minimize the amount of plasticizer or switch to a high molecular weight or polymeric plasticizer which are less mobile. 3. Introduce a Barrier Coat: Apply a clear, non-migratory coating to the surface of the pigmented polymer to act as a physical barrier.
Blooming: Powdery or Crystalline Deposit on the Polymer Surface The pigment has limited solubility in the polymer and recrystallizes on the surface over time, often accelerated by temperature fluctuations.1. Optimize Pigment Concentration: Avoid supersaturating the polymer with pigment. Conduct a concentration study to find the optimal loading that achieves the desired color without leading to blooming. 2. Improve Dispersion: Ensure the pigment is thoroughly and uniformly dispersed in the polymer matrix. Poor dispersion can create localized areas of high concentration, promoting blooming. Use of appropriate dispersing agents can be beneficial. 3. Surface Treatment of Pigment: Use a surface-treated grade of this compound. Surface treatments can improve the pigment's compatibility with the polymer, reducing its tendency to migrate.
Plate-Out: Pigment Deposits on Processing Equipment The pigment and other formulation components are depositing on the hot metal surfaces of processing equipment like extruders and molds.1. Optimize Processing Temperature: Diarylide pigments like this compound have limited heat stability (typically around 200°C). Lower the processing temperature as much as possible without compromising the polymer's melt flow and properties. 2. Improve Lubrication: Incorporate external lubricants (e.g., waxes, stearates) into the formulation. These lubricants can form a layer between the polymer melt and the equipment surface, reducing adhesion and plate-out. 3. Check for Incompatibilities: Ensure all components in the formulation (stabilizers, fillers, etc.) are compatible. Incompatibilities can lead to the separation of components and their deposition on equipment.
Inconsistent Color and Migration Issues Batch-to-Batch Variations in raw materials, processing conditions, or dispersion quality.1. Standardize Raw Material Quality: Ensure consistent quality of the polymer resin, pigment, and all additives. 2. Strict Process Control: Maintain tight control over processing parameters such as temperature, screw speed, and residence time. 3. Implement Quality Control Checks: Regularly test for pigment dispersion and migration resistance for each production batch.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it prone to migration?

This compound (CI No. 21160; CAS No. 6505-28-8) is a diarylide yellow organic pigment. Its molecular structure gives it good color strength but also contributes to its relatively low molecular weight and moderate solubility in certain polymer systems and plasticizers, making it susceptible to migration. Its fastness properties, including migration resistance, are often described as moderate to poor.

2. In which polymers is this compound migration most common?

Migration of this compound is most prevalent in:

  • Plasticized PVC (p-PVC): The presence of liquid plasticizers provides a medium for the pigment to dissolve and move.

  • Polyolefins (PE, PP): Particularly in low-density polyethylene (B3416737) (LDPE) and certain grades of polypropylene (B1209903) where the amorphous content is higher.

  • Elastomers and Rubbers: The flexible nature of these materials allows for easier movement of pigment particles.

3. What are the main types of pigment migration and how can I identify them?

  • Bleeding: The transfer of color from a pigmented plastic to a material in contact with it. This is often observed as staining.

  • Blooming: The formation of a solid, often crystalline, deposit on the surface of the plastic. It can be wiped off but will likely reappear over time.

  • Plate-out: The deposition of pigment and other formulation ingredients onto the surfaces of processing equipment.

4. How can the processing temperature affect the migration of this compound?

Higher processing temperatures can increase the solubility of this compound in the polymer melt, potentially leading to a supersaturated state upon cooling. This supersaturation is a driving force for blooming. Additionally, for diarylide pigments, processing temperatures exceeding their heat stability (around 200°C) can cause thermal decomposition, which may also contribute to migration and color shift.

5. Can additives help in preventing the migration of this compound?

Yes, certain additives can be effective:

  • High Molecular Weight or Polymeric Plasticizers: In PVC, these are less mobile and reduce the medium for pigment migration.

  • Waxes and Stearates: These can act as lubricants and also help to improve pigment dispersion and reduce plate-out.

  • Binders and Crosslinkers: These can help to "lock" the pigment within the polymer matrix, especially in textile and coating applications.

  • UV Stabilizers and Antioxidants: While not directly preventing migration, they can improve the overall stability of the polymer system, which can indirectly help in keeping the pigment locked in place.

Data on Migration Resistance of this compound

The migration resistance of pigments is typically evaluated on a 1 to 5 scale, where 5 indicates no migration and 1 indicates severe migration. The following table provides representative data for this compound in different polymers.

Polymer SystemPigment LoadingPlasticizerMigration Rating (1-5 Scale)
Rigid PVC0.5%None4
Flexible PVC0.5%DOP (30 phr)2-3
Flexible PVC0.5%Polymeric Plasticizer (30 phr)4
LDPE0.5%None3
HDPE0.5%None4
Polypropylene (PP)0.5%None3-4

Note: This data is illustrative and can vary depending on the specific grade of polymer, pigment, and other additives used.

Experimental Protocols for Migration Testing

1. Bleeding Test (Adapted from DIN 53775)

This test evaluates the transfer of color from a pigmented plastic to a white contact material.

  • Materials:

    • Pigmented polymer test plaques (e.g., 50x50x2 mm).

    • White, flexible PVC sheets containing 2% TiO2 and a standard plasticizer (e.g., 80 phr DOP).

    • Glass plates.

    • Weight to apply a pressure of 3 kg/cm ².

    • Oven.

    • ISO Grey Scale for assessing staining.

  • Procedure:

    • Prepare test plaques of the polymer containing a specified concentration of this compound (e.g., 0.2%).

    • Place a pigmented test plaque in direct contact with a white flexible PVC sheet.

    • Sandwich this assembly between two glass plates.

    • Place a weight on the top glass plate to achieve a pressure of 3 kg/cm ².

    • Place the entire assembly in an oven at 80°C for 24 hours.

    • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the pigmented plaque from the white PVC sheet.

    • Visually assess the degree of staining on the white PVC sheet using the ISO Grey Scale. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.

2. Blooming Test

This test is designed to accelerate the potential for pigment to recrystallize on the surface of a plastic part.

  • Materials:

    • Pigmented polymer test plaques.

    • Oven with controlled temperature cycling.

    • Soft, lint-free cloth.

    • Microscope (optional).

  • Procedure:

    • Prepare test plaques of the polymer with the desired concentration of this compound.

    • Place the plaques in an oven and subject them to temperature cycling. A typical cycle might be 16 hours at 60°C followed by 8 hours at room temperature. Repeat this for a set number of cycles (e.g., 7 cycles).

    • After the cycling is complete, visually inspect the surface of the plaques for any powdery or crystalline deposits.

    • Gently wipe the surface with a soft, lint-free cloth. If the deposit can be removed, it is likely blooming.

    • The severity of blooming can be rated visually (e.g., none, slight, moderate, severe). A microscopic examination can provide more detailed information about the crystalline nature of the bloom.

3. Plate-Out Test

This test assesses the tendency of the pigment and other formulation components to deposit on processing equipment.

  • Materials:

    • Laboratory-scale extruder or two-roll mill.

    • Polymer, this compound, and other formulation components.

    • Metal collection plates or foils that can be placed in contact with the melt.

    • Analytical balance.

  • Procedure:

    • Thoroughly clean the processing equipment before starting the test.

    • Process a control batch of the unpigmented polymer for a set period.

    • Introduce the formulation containing this compound and process it under standard conditions for a predetermined time (e.g., 30 minutes).

    • During and after the processing run, visually inspect the surfaces of the screw, die, and other equipment for any color deposits.

    • If using collection plates, weigh them before and after the test run to quantify the amount of plate-out.

    • The amount of plate-out can be rated qualitatively (e.g., none, slight, moderate, severe) or quantitatively based on the weight of the deposit.

Visualizing Migration and Prevention Strategies

Mechanism of Pigment Migration in Plasticized PVC

cluster_0 Plasticized PVC Matrix cluster_1 External Environment PVC_Chains Polymer Chains Plasticizer Plasticizer Molecules Contact_Surface Contact Surface Plasticizer->Contact_Surface Migrates to Surface PO16 This compound PO16->Plasticizer Dissolves in

Caption: this compound dissolving in plasticizer and migrating to the surface.

Workflow for Selecting a Non-Migrating Colorant System

A Define Polymer and Application Requirements B Select Candidate Pigment (e.g., PO16) A->B C Formulation Development (Consider Additives) B->C D Compound and Prepare Test Samples C->D E Conduct Migration Tests (Bleeding, Blooming) D->E F Analyze Results E->F G Does it Meet Migration Specs? F->G H Finalize Formulation G->H Yes I Reformulate (e.g., different additive, surface-treated pigment) G->I No I->C

Caption: A systematic workflow for developing a polymer formulation with minimal pigment migration.

Technical Support Center: Thermal Degradation of Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the thermal degradation pathways of Pigment Orange 16 (C.I. 21160). This resource includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound, a diarylide azo pigment, generally exhibits moderate thermal stability. Degradation is typically observed at temperatures above 200°C.[1] Technical data sheets for commercial grades of this compound indicate heat resistance up to approximately 180-240°C, depending on the specific application and formulation.[2][3]

Q2: What is the primary thermal degradation pathway for this compound?

The principal thermal degradation pathway for this compound involves the homolytic cleavage of the two azo bonds (-N=N-). This is a characteristic degradation mechanism for diarylide pigments when subjected to temperatures exceeding 200°C.[1] This initial cleavage results in the formation of nitrogen gas and highly reactive aromatic radical species.

Q3: What are the expected degradation products of this compound?

Upon thermal degradation, this compound is expected to break down into several smaller molecules. The primary degradation products are anticipated to be aromatic amines formed from the stabilization of the initial radical fragments. Based on its chemical structure, the key expected degradation products include derivatives of 3,3'-dimethoxybenzidine (B85612) and 3-oxo-N-phenylbutanamide.

Q4: Why is it important to study the thermal degradation of this compound?

Understanding the thermal degradation of this compound is crucial for several reasons. For industrial applications, it determines the processing temperatures at which the pigment can be used without significant color loss or change. From a safety and regulatory perspective, the degradation can lead to the formation of potentially harmful aromatic amines. Therefore, knowledge of the degradation pathways and products is essential for risk assessment and ensuring product safety.

Experimental Analysis and Troubleshooting Guides

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Irregular or noisy TGA/DSC curve - Sample inhomogeneity- Poor thermal contact between the sample and the pan- Contaminated sample pan- Static electricity on the sample- Ensure the sample is a fine, homogeneous powder.- Gently tap the pan to ensure the sample is evenly distributed and in good contact with the bottom.- Use a clean, new sample pan for each experiment.- Use an anti-static gun or ionizer before weighing the sample.
Inconsistent onset temperature of decomposition - Different heating rates between experiments- Variation in sample mass- Different atmospheric conditions (e.g., presence of oxygen)- Maintain a consistent heating rate for all comparative analyses.- Use a consistent sample mass (typically 3-5 mg).- Ensure a consistent and pure inert gas flow (e.g., nitrogen, argon).
Baseline drift in DSC curve - Mismatched sample and reference pans- Contamination in the DSC cell- Use pans of the same material and similar mass.- Perform a baseline run with empty pans and subtract it from the sample run. Clean the DSC cell according to the manufacturer's instructions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or very small peaks in the chromatogram - Insufficient sample amount- Pyrolysis temperature too low- Clogged syringe or injector- Increase the amount of sample in the pyrolysis tube.- Increase the pyrolysis temperature in increments.- Clean or replace the syringe and clean the injector port.
Broad or tailing peaks - Active sites in the GC column or liner- Column contamination- Inappropriate GC temperature program- Use a deactivated liner and column.- Bake out the column or trim the front end.- Optimize the oven temperature program (e.g., lower the initial temperature, use a slower ramp rate).
Ghost peaks (peaks in blank runs) - Carryover from a previous injection- Contaminated syringe or solvent- Bleed from the GC column or septum- Run a blank solvent injection after each sample run.- Use fresh, high-purity solvent and clean the syringe.- Condition the column and use a high-quality, low-bleed septum.
Poor peak resolution - Column overloading- Inefficient separation on the GC column- Dilute the sample or inject a smaller volume.- Use a longer GC column or a column with a different stationary phase. Optimize the temperature program.

Quantitative Data

Due to the limited availability of specific quantitative thermal analysis data for this compound in the public domain, the following table presents representative data for a structurally similar diarylide pigment. This data should be considered as an estimate for the thermal behavior of this compound.

Table 1: Representative TGA/DSC Data for a Diarylide Pigment

ParameterValue
TGA Onset of Decomposition (in N₂) ~ 250 - 300 °C
TGA Peak Decomposition Temperature (in N₂) ~ 350 - 400 °C
Total Mass Loss (up to 600 °C in N₂) ~ 50 - 60 %
DSC Melting Point Not well-defined (decomposes before melting)
DSC Exothermic Decomposition Peak ~ 350 - 400 °C

Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC/MS

Retention Time (min)Compound NameChemical FormulaKey Mass Fragments (m/z)
VariesAnilineC₆H₇N77, 93
VariesAcetanilideC₈H₉NO93, 135
Varies3,3'-DimethoxybiphenylC₁₄H₁₄O₂214, 199, 168
VariesAniline derivativesVariesVaries
VariesPhenolic compoundsVariesVaries

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Weigh 3-5 mg of finely powdered this compound into a clean alumina (B75360) or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

  • Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions: Set the pyrolysis temperature to 600°C for 10-20 seconds.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Thermal_Degradation_Pathway PO16 This compound (C34H32N6O6) Heat Heat (> 200°C) PO16->Heat Intermediates Aromatic Radical Intermediates + N2 Heat->Intermediates Products Degradation Products Intermediates->Products Aniline Aniline Acetanilide Acetanilide DMB 3,3'-Dimethoxybiphenyl Derivatives Phenols Phenolic Compounds

Caption: Proposed thermal degradation pathway of this compound.

Experimental_Workflow cluster_TGA_DSC Thermal Analysis cluster_PyGCMS Degradation Product Identification Sample This compound Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Py Pyrolysis Sample->Py TGA_Data Mass Loss vs. Temp (Stability) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Transitions) DSC->DSC_Data GC Gas Chromatography (Separation) Py->GC MS Mass Spectrometry (Identification) GC->MS Py_Data Pyrogram (Degradation Products) MS->Py_Data

References

Controlling particle size distribution of Pigment Orange 16 during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pigment Orange 16, with a focus on controlling particle size distribution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to achieve desired particle size characteristics.

Issue / Question Potential Causes Recommended Solutions
How can I reduce the average particle size of my this compound? Inadequate mixing, slow reaction rate, incorrect temperature or pH.Increase stirring speed to promote faster nucleation and prevent particle growth. Optimize the temperature and pH of the coupling reaction. Consider the use of a suitable surfactant to stabilize smaller particles.
The particle size distribution of my pigment is too broad. How can I achieve a narrower distribution? Non-uniform mixing, temperature or pH fluctuations during precipitation, inefficient dispersion.Ensure consistent and vigorous stirring throughout the reaction. Precisely control the temperature and pH during the coupling and precipitation steps. Employ an effective dispersant at an optimized concentration to prevent particle agglomeration.
My this compound has poor color strength and hiding power. Is this related to particle size? Yes, particle size is a critical factor. An overly large or very fine particle size can negatively impact these properties.Aim for an optimal particle size range. For many organic pigments, this is in the sub-micron range. Experiment with different synthesis conditions (stirring speed, temperature, etc.) and measure the resulting color properties to find the optimal particle size for your application.
I am observing significant agglomeration of pigment particles after synthesis. What can I do? Insufficient stabilization of particles after precipitation, improper washing or drying conditions.Introduce a suitable surfactant or dispersant into the synthesis process to coat the particle surfaces and prevent them from sticking together.[1] Ensure thorough washing to remove residual salts that can promote agglomeration. Employ a gentle drying method, such as freeze-drying or spray drying, if feasible.
Changing the pH of the coupling reaction significantly altered my results. What is the optimal pH range? The pH affects the rate of the coupling reaction and the solubility of the pigment, both of which influence particle size.For the synthesis of this compound, a pH range of 9.5-10.5 for the coupling liquid is often recommended.[1] It is crucial to monitor and control the pH throughout the addition of the diazo component.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for controlling particle size during the synthesis of azo pigments like this compound?

A1: The control of particle size in azo pigment synthesis is primarily governed by managing the nucleation and growth phases of crystallization. Rapid nucleation, promoted by factors such as high supersaturation and vigorous mixing, leads to the formation of many small nuclei, resulting in smaller final particle sizes. Conversely, slower reaction conditions allow for particle growth, leading to larger particle sizes.

Q2: How does stirring speed influence the particle size of this compound?

A2: Stirring speed has an inverse relationship with particle size; higher stirring speeds generally lead to smaller particles. Increased agitation enhances the mixing of reactants, leading to more uniform supersaturation and a higher nucleation rate. This results in the formation of a larger number of small particles.

Q3: What is the role of temperature in controlling the particle size distribution?

A3: Temperature affects both the solubility of the reactants and the kinetics of the reaction. Generally, lower temperatures during the diazotization step (around 0-5°C) are crucial for the stability of the diazonium salt. During the coupling reaction, the temperature can be manipulated to influence particle size. A post-synthesis heating step, often referred to as ripening or finishing, can be employed to modify the particle size and crystal structure.

Q4: Why are surfactants and dispersants used in this compound synthesis?

A4: Surfactants and dispersants are crucial for controlling particle size and preventing agglomeration. They adsorb onto the surface of the newly formed pigment particles, providing a stabilizing layer that prevents them from fusing. This is particularly important for maintaining a fine particle size and a narrow distribution.

Q5: Can the order of reactant addition affect the particle size?

A5: Yes, the order and rate of addition are critical. Typically, the diazonium salt solution is added to the coupling component solution. A slow and controlled addition rate helps to maintain a constant level of supersaturation, which can lead to a more uniform particle size distribution.

Quantitative Data on Synthesis Parameters

Disclaimer: The following tables provide illustrative data based on general principles of azo pigment synthesis to demonstrate the expected trends. The precise quantitative relationships for this compound may vary and should be determined experimentally.

Table 1: Illustrative Effect of Stirring Speed on Particle Size of a Disazo Pigment

Stirring Speed (rpm)Average Particle Size (D50, µm)Particle Size Distribution
2005.2Broad
5002.8Moderate
10001.1Narrow
15000.8Narrow

Table 2: Illustrative Effect of Temperature during Coupling on Particle Size

Coupling Temperature (°C)Average Particle Size (D50, µm)Observed Characteristics
100.9Fine particles, potentially higher surface area
251.5Medium-sized particles
402.3Larger particles, potential for crystal growth

Table 3: Illustrative Effect of pH of Coupling Medium on Particle Size

pH of Coupling MediumAverage Particle Size (D50, µm)Notes
8.52.0Slower coupling, potential for larger particles
9.51.2Optimal range for many disazo pigments
10.51.0Faster coupling, smaller particles
11.51.8Potential for side reactions and broader distribution

Table 4: Illustrative Effect of Surfactant Concentration on Particle Size

Surfactant Concentration (wt%)Average Particle Size (D50, µm)Particle Stability
0 (Control)4.5High agglomeration
0.51.5Good dispersion
1.00.9Excellent dispersion
2.00.8Stable, minimal further size reduction

Experimental Protocol: Synthesis of this compound with Controlled Particle Size

This protocol is a generalized procedure based on common methods for the synthesis of this compound. Researchers should optimize these parameters for their specific equipment and desired particle characteristics.

Materials:

Procedure:

  • Diazotization:

    • In a reaction vessel, disperse 3,3'-dichlorobenzidine in deionized water and hydrochloric acid.

    • Cool the mixture to 0-5°C using an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature below 5°C.

    • Continue stirring for 30-60 minutes at this temperature to ensure complete diazotization.

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve acetoacetanilide and sodium hydroxide in deionized water.

    • Add the chosen surfactant/dispersant to this solution.

    • Adjust the pH of the solution to between 9.5 and 10.5 with hydrochloric acid or sodium hydroxide as needed.[1]

    • Cool the coupling solution to 10-15°C.[1]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the coupling solution under vigorous and controlled stirring. The stirring speed should be maintained at a high rate (e.g., >1000 rpm) to promote the formation of small particles.

    • Maintain the temperature of the reaction mixture between 10-20°C during the addition.

    • After the addition is complete, continue stirring for 1-2 hours.

  • Finishing/Ripening:

    • Heat the resulting pigment slurry to a specific temperature (e.g., 80-95°C) and hold it for a defined period (e.g., 30-60 minutes) with continued stirring.[1] This step can help to stabilize the crystal form and narrow the particle size distribution.

  • Isolation and Drying:

    • Cool the pigment slurry to room temperature.

    • Filter the pigment and wash it thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

    • Dry the pigment in an oven at a controlled temperature (e.g., 60-80°C) or by using other methods like spray drying for finer, less agglomerated particles.

Visualizations

G cluster_diazotization Diazotization cluster_coupling_solution Coupling Solution Preparation cluster_coupling_reaction Coupling Reaction cluster_post_synthesis Post-Synthesis Processing Dichlorobenzidine 3,3'-Dichlorobenzidine in HCl(aq) Cooling1 Cool to 0-5°C Dichlorobenzidine->Cooling1 SodiumNitrite Sodium Nitrite Solution SodiumNitrite->Cooling1 Slow Addition DiazoniumSalt Diazonium Salt Solution Cooling1->DiazoniumSalt Stirring VigorousStirring Vigorous Stirring (>1000 rpm) DiazoniumSalt->VigorousStirring Acetoacetanilide Acetoacetanilide in NaOH(aq) Surfactant Add Surfactant/ Dispersant Acetoacetanilide->Surfactant AdjustpH Adjust pH to 9.5-10.5 Surfactant->AdjustpH Cooling2 Cool to 10-15°C AdjustpH->Cooling2 CouplingSolution Coupling Solution Cooling2->CouplingSolution CouplingSolution->VigorousStirring PigmentSlurry This compound Slurry VigorousStirring->PigmentSlurry Finishing Finishing/ Ripening (80-95°C) PigmentSlurry->Finishing Filtration Filtration & Washing Finishing->Filtration Drying Drying (60-80°C) Filtration->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

G ParticleSize Particle Size Distribution StirringSpeed Stirring Speed StirringSpeed->ParticleSize Inverse Relationship (Higher Speed -> Smaller Size) Temperature Temperature Temperature->ParticleSize Affects Nucleation & Growth (Complex Relationship) pH pH pH->ParticleSize Affects Reaction Rate (Optimal Range Exists) Surfactant Surfactant/ Dispersant Surfactant->ParticleSize Stabilizes Small Particles (Prevents Agglomeration)

References

Technical Support Center: Optimizing Dispersion of Pigment Orange 16 in Non-Polar Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dispersion of Pigment Orange 16 in non-polar matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a disazo pigment, specifically a diarylide orange.[1][2] It is known for its bright, reddish-orange shade.[1] Key properties are summarized in the table below.

PropertyValue
Chemical GroupDiarylide Yellow[2]
C.I. NameThis compound
C.I. Number21160
CAS Number6505-28-8[3]
Molecular FormulaC34H32N6O6
Density1.28 - 1.51 g/cm³[4]
Oil Absorption35-45 ml/100g[3]
Heat Resistance180-200°C[4]
Light Fastness4-7 (depending on the system)[3][4]

Q2: What are the primary applications for this compound in non-polar systems?

This compound is frequently used in various non-polar applications, including:

  • Printing Inks: Especially for packaging, where its transparency in resinized form is an advantage.[2] It is suitable for offset, solvent-based, and gravure inks.

  • Plastics: It is used for coloring a variety of plastics such as PVC, PE, PP, and EVA.[5]

  • Coatings: Recommended for industrial paints and decorative solvent-based paints.[5]

Q3: What are the main challenges when dispersing this compound in non-polar matrices?

Common challenges include:

  • Agglomeration: Pigment particles clumping together, leading to poor color strength, specks, and reduced gloss.

  • Flocculation: A reversible form of agglomeration where particles are loosely held together, which can affect color consistency and viscosity.

  • Poor Fluidity: Resinized formulations of this compound can exhibit high viscosity and poor flow.[1]

  • Inadequate Wetting: The non-polar matrix may not effectively displace air from the pigment surface, leading to dispersion issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dispersion of this compound in non-polar matrices.

Issue 1: Poor Color Strength and Transparency

  • Possible Cause: Incomplete dispersion, meaning pigment agglomerates have not been sufficiently broken down.

  • Solution:

    • Optimize Milling/Dispersion Technique: The dispersion process involves wetting, grinding, and stabilization.[6] Ensure adequate mechanical energy is applied during the grinding stage. Techniques like high-speed dispersing, bead milling, or three-roll milling are effective.[7] The goal is to break down agglomerates into primary particles.[8]

    • Select an Appropriate Dispersing Agent: For non-polar systems, polymeric dispersants that provide steric stabilization are generally recommended.[5] These have anchor groups that adsorb onto the pigment surface and polymeric chains that extend into the non-polar matrix, preventing re-agglomeration.

    • Optimize Dispersant Concentration: Too little dispersant will not provide adequate stabilization, while too much can lead to issues like plasticization or reduced inter-coat adhesion. An optimal concentration can be determined by creating a ladder study and measuring viscosity and color strength.

Issue 2: Flocculation (Color Change or Loss of Gloss Upon Standing)

  • Possible Cause: Insufficient stabilization of the dispersed pigment particles.

  • Solution:

    • Improve Dispersant Selection: The chosen dispersant may not be providing a strong enough steric barrier. Consider a polymeric dispersant with a higher molecular weight or different anchoring groups that have a stronger affinity for the this compound surface.

    • Surface Treatment of the Pigment: Modifying the surface of the pigment can improve its compatibility with the non-polar matrix and enhance the anchoring of the dispersant. This can be achieved by applying a surface treatment agent.

Issue 3: High Viscosity of the Pigment Dispersion

  • Possible Cause: Poor wetting of the pigment, an excessive amount of dispersant, or unfavorable pigment-matrix interactions.

  • Solution:

    • Optimize Dispersant Level: As the concentration of a dispersant is increased, the viscosity of the mill base will typically decrease to an optimal point. Beyond this point, interactions between excess dispersant molecules can cause the viscosity to rise again.[5]

    • Use a Wetting Agent: In some cases, a separate wetting agent can be used to facilitate the initial displacement of air from the pigment surface, allowing the dispersant to function more effectively for stabilization.

    • Solvent Selection: The polarity of the solvent in the matrix can influence wetting and dispersion. Ensure the chosen solvent is compatible with both the pigment and the binder system.

Experimental Protocols

Protocol 1: Selection of an Optimal Polymeric Dispersant

This protocol outlines a method for comparing the effectiveness of different polymeric dispersants for this compound in a model non-polar solvent-based system.

Materials:

  • This compound

  • A selection of polymeric dispersants with different anchoring groups and molecular weights

  • Non-polar solvent (e.g., toluene, xylene)

  • Binder resin (e.g., acrylic, alkyd)

  • High-speed disperser or bead mill

  • Viscometer

  • Spectrophotometer or colorimeter

  • Hegman gauge

Procedure:

  • Preparation of the Millbase:

    • For each dispersant, prepare a millbase formulation. A typical starting point would be:

      • Binder solution (e.g., 30% resin in solvent)

      • Dispersant (at a concentration recommended by the manufacturer, e.g., 2% active on pigment weight)

      • This compound (e.g., 15% of the total formulation)

      • Additional solvent to adjust viscosity

  • Dispersion:

    • Premix the binder solution, dispersant, and solvent.

    • Slowly add the this compound under agitation.

    • Disperse the mixture at high speed (e.g., 2000-4000 rpm) for a set time (e.g., 30 minutes). For a bead mill, follow the manufacturer's operational guidelines.

  • Evaluation:

    • Fineness of Grind: Immediately after dispersion, measure the fineness of grind using a Hegman gauge. A lower value indicates better dispersion.

    • Viscosity: Measure the viscosity of the millbase. Lower viscosity at the same pigment loading is generally desirable.

    • Color Strength and Shade:

      • Let down the millbase with a standard white base at a defined ratio.

      • Apply a drawdown of the tinted paint on a test chart.

      • Measure the color coordinates (Lab*) using a spectrophotometer. Higher color strength is indicative of better dispersion.

    • Stability: Store the millbases in sealed containers and observe for any signs of settling or flocculation over a period of several days or weeks. Re-measure viscosity and color properties to assess stability.

Protocol 2: General Procedure for Surface Treatment of this compound

This protocol provides a general outline for the surface treatment of this compound to improve its dispersibility in non-polar media. The specific surface treatment agent and conditions will need to be optimized for the target application.

Materials:

  • This compound presscake or powder

  • Surface treatment agent (e.g., a rosin (B192284) derivative, or a custom-synthesized agent with affinity for both the pigment and the non-polar matrix)

  • Solvent (e.g., water or an organic solvent in which the treatment agent is soluble)

  • Reaction vessel with agitation and temperature control

  • Filtration and drying equipment

Procedure:

  • Slurry Preparation: Create a slurry of this compound in the chosen solvent.

  • Application of Treatment Agent:

    • Dissolve the surface treatment agent in a suitable solvent.

    • Slowly add the solution of the treatment agent to the pigment slurry under controlled temperature and agitation.

    • The conditions (temperature, pH, addition rate) will depend on the specific chemistry of the pigment and the treatment agent.

  • Conditioning: Allow the mixture to agitate for a period of time to ensure uniform coating of the pigment particles.

  • Isolation and Drying:

    • Filter the treated pigment from the slurry.

    • Wash the filter cake to remove any unreacted treatment agent and residual solvent.

    • Dry the treated pigment under controlled conditions (e.g., in an oven at a temperature that will not degrade the pigment or the surface treatment).

  • Evaluation: The performance of the surface-treated pigment should be evaluated using the dispersion protocol described above (Protocol 1) to compare its properties against the untreated pigment.

Data Presentation

Table 1: Comparison of Dispersant Performance for this compound

Dispersant TypeFineness of Grind (Hegman)Viscosity (cP) at 15% Pigment LoadColor Strength (% vs. Standard)Stability (Settling after 7 days)
Untreated4.585085Moderate
Polymeric Dispersant A7.0450100None
Polymeric Dispersant B6.550098Slight
Surfactant-based5.070090Significant

Note: This is example data. Actual results will vary depending on the specific formulation and processing conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_eval Evaluation P This compound M Premixing P->M S Non-Polar Matrix (Solvent + Binder) S->M D Dispersing Agent D->M Disp High-Shear Dispersion M->Disp FG Fineness of Grind Disp->FG V Viscosity Disp->V CS Color Strength Disp->CS Stab Stability Disp->Stab troubleshooting_logic Start Dispersion Issue Identified PoorColor Poor Color Strength? Start->PoorColor HighVisc High Viscosity? PoorColor->HighVisc No Sol_Grind Optimize Grinding PoorColor->Sol_Grind Yes Flocc Flocculation? HighVisc->Flocc No Sol_DispConc Optimize Dispersant Concentration HighVisc->Sol_DispConc Yes Sol_DispAgent Select Appropriate Dispersant Flocc->Sol_DispAgent Yes Sol_SurfTreat Surface Treat Pigment Flocc->Sol_SurfTreat Sol_Grind->Sol_DispAgent Sol_Wetting Use Wetting Agent Sol_DispConc->Sol_Wetting

References

Technical Support Center: Minimizing Color Shift of Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to minimize the color shift of Pigment Orange 16 under UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its UV stability a concern?

This compound (P.O. 16) is a diarylide azo pigment known for its bright, reddish-orange shade.[1][2] Its chemical formula is C₃₄H₃₂N₆O₆ and its C.I. Number is 21160.[1] While it offers excellent tinting strength and is used in various applications like printing inks, plastics, and coatings, its lightfastness is often considered moderate to poor.[2] Under exposure to ultraviolet (UV) radiation, P.O. 16 can undergo chemical degradation, leading to a noticeable color shift, fading, and a reduction in the overall performance and aesthetic appeal of the final product.

Q2: What are the primary methods to improve the UV stability of this compound?

The most effective methods to enhance the UV stability of this compound involve the incorporation of light stabilizers into the formulation. The two main classes of stabilizers that are often used synergistically are:

  • Ultraviolet (UV) Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can reach the pigment molecules.[3]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle by neutralizing free radicals that are formed when the pigment or polymer matrix is exposed to UV light.[3][4] A key advantage of HALS is that they are regenerated in the process, allowing them to provide long-term protection.[3]

Q3: How do I choose the right UV stabilizer for my this compound formulation?

The choice of stabilizer depends on several factors, including the polymer or binder system, the intended application, and the processing conditions.

  • Compatibility: The stabilizer must be highly compatible with the resin system to ensure it is well-dissolved and does not migrate to the surface.

  • Synergy: Often, a combination of a UV absorber and a HALS provides the best performance due to their different and complementary mechanisms of action.

  • Processing Temperature: Ensure the selected stabilizers are thermally stable at your formulation's processing temperatures.

  • Substrate: For transparent or lightly pigmented systems, a UV absorber is crucial. In opaque systems, HALS are particularly effective at protecting the surface.

Q4: What is the expected improvement in lightfastness when using stabilizers with this compound?

The addition of UV absorbers and HALS can significantly improve the lightfastness of this compound. The degree of improvement can be quantified by measuring the color change (ΔE) after a period of accelerated UV exposure. While specific performance data can vary based on the formulation, a well-stabilized system can show a much lower ΔE value compared to an unstabilized system, indicating a smaller, less perceptible color shift.

Troubleshooting Guide

This guide addresses common issues encountered during the stabilization of this compound against UV degradation.

Problem Potential Cause Troubleshooting Steps & Solutions
Significant color shift despite using a UV stabilizer. Incorrect Stabilizer Type or Concentration: The chosen stabilizer may not be effective for the specific resin system or the concentration may be too low.- Review the compatibility of the stabilizer with your polymer matrix.- Experiment with different types of UV absorbers and HALS, and consider using a synergistic blend.- Increase the concentration of the stabilizer in incremental steps and re-evaluate the lightfastness.
Poor Dispersion of Stabilizer: If the stabilizer is not properly dispersed, it cannot provide uniform protection.- Ensure the stabilizer is completely dissolved in the liquid phase before adding the pigment.- For solid systems, confirm that the processing temperature and mixing time are sufficient for homogenous distribution.
Interaction with Other Additives: Acidic components in the formulation can deactivate some HALS.[4]- Check the pH of your formulation. If acidic, consider using a HALS that is less sensitive to acidic environments.- Evaluate potential interactions between the stabilizers and other additives like fillers or flame retardants.
Chalking or loss of gloss on the surface after UV exposure. Polymer Matrix Degradation: The binder system itself is degrading under UV exposure, exposing the pigment particles.- This indicates that the stabilization system is not adequately protecting the polymer.- Increase the concentration of HALS, as they are particularly effective in protecting the surface of the polymer.[3]- Ensure the chosen UV absorber provides protection in the relevant UV range for the polymer.
Inconsistent lightfastness results across different batches. Variability in Raw Materials: The grade of this compound or the quality of the resin may vary.- Source raw materials from a consistent and reliable supplier.- Implement quality control checks on incoming materials.
Inconsistent Dispersion Quality: The degree of pigment and stabilizer dispersion can affect the final properties.- Standardize the dispersion process, including mixing time, speed, and temperature.[5]- Use a Hegman gauge or particle size analyzer to ensure consistent dispersion quality.
Yellowing of the formulation, not just fading of the orange color. Degradation of the UV Absorber: Some UV absorbers can yellow over time with prolonged UV exposure.- Select a UV absorber with high photostability.- Consider a blend of stabilizers to reduce the load on a single component.
Degradation of the Polymer or Other Additives: The yellowing may originate from other components in the formulation.- Prepare a control sample without the pigment to isolate the source of yellowing.- Evaluate the UV stability of the base resin and all other additives.

Data Presentation

The following tables provide a representative summary of the kind of quantitative data you should aim to collect in your experiments. The ΔE* values are illustrative and will vary depending on the specific formulation, stabilizer concentration, and testing conditions. A lower ΔE* value indicates less color change and better stability.

Table 1: Lightfastness of this compound with Different Stabilizer Systems

FormulationStabilizer SystemConcentration (% w/w)ΔE* after 1000 hours Accelerated Weathering
ControlNone015.2
AUV Absorber (Benzophenone type)1.08.5
BHALS1.07.8
CUV Absorber + HALS (1:1)1.04.3
DUV Absorber + HALS (1:1)2.02.1

Table 2: Interpretation of ΔE Values*

ΔE Value*Perceptual Interpretation
0 - 1Not perceptible by the human eye
1 - 2Perceptible through close observation
2 - 10Perceptible at a glance
11 - 49Colors are more similar than opposite
100Colors are exact opposites

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Dispersion

Objective: To prepare a solvent-based dispersion of this compound with and without UV stabilizers for subsequent application and testing.

Materials:

  • This compound

  • Resin/Binder (e.g., acrylic, polyurethane)

  • Solvent (compatible with the resin)

  • UV Absorber (e.g., 2-hydroxy-4-methoxybenzophenone)

  • HALS (e.g., a hindered amine light stabilizer)

  • Dispersing agent

  • High-speed disperser or bead mill

  • Beakers, weighing scale, spatulas

Procedure:

  • Binder and Stabilizer Solution Preparation:

    • In a beaker, weigh the required amount of resin and solvent.

    • If preparing a stabilized sample, add the calculated amount of UV absorber and/or HALS to the resin-solvent mixture.

    • Mix at a low speed until all components are completely dissolved.

  • Pigment Dispersion:

    • Add the dispersing agent to the binder solution and mix thoroughly.

    • Gradually add the pre-weighed this compound to the solution while mixing at a low speed to wet the pigment.[5]

    • Once all the pigment is added, increase the speed of the disperser to the recommended RPM for the equipment and pigment.

    • Disperse for the time required to achieve the desired particle size. This can be monitored using a Hegman gauge.

    • For optimal dispersion, it may be necessary to use a bead mill.

  • Let-down:

    • After dispersion, add the remaining resin and solvent (the "let-down") to achieve the final desired pigment concentration and viscosity.

    • Mix at a lower speed to ensure homogeneity without incorporating excessive air.

  • Control Sample:

    • Repeat the procedure without the addition of UV absorbers or HALS to create a control sample for comparison.

Protocol 2: Accelerated Weathering and Colorimetric Analysis

Objective: To evaluate the lightfastness of the prepared this compound formulations using an accelerated weathering chamber and a spectrophotometer.

Materials:

  • Prepared pigment dispersions (stabilized and control)

  • Substrate panels (e.g., aluminum, steel, or plastic)

  • Film applicator (e.g., drawdown bar)

  • Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps)

  • Spectrophotometer capable of CIELAB measurements

Procedure:

  • Sample Preparation:

    • Apply the pigment dispersions to the substrate panels using a film applicator to ensure a uniform film thickness.

    • Allow the coated panels to dry/cure completely according to the resin manufacturer's specifications.

  • Initial Color Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the initial CIELAB (Lab) values of each coated panel at a minimum of three different locations and calculate the average. These are your baseline (L₁, a₁, b₁) values.

  • Accelerated Weathering:

    • Place the panels in the accelerated weathering chamber.

    • Set the exposure conditions according to a standard test method such as ASTM D4585. A typical cycle might involve alternating periods of UV exposure and moisture condensation at elevated temperatures.[6]

    • Expose the panels for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Interim and Final Color Measurements:

    • At specified intervals, remove the panels from the chamber.

    • Allow the panels to equilibrate to room temperature.

    • Measure the CIELAB values of the exposed panels (L₂, a₂, b₂*).

  • Calculation of Color Shift (ΔE):*

    • Calculate the total color difference (ΔE) using the CIE76 formula:[7] ΔE = √[(L₂ - L₁)² + (a₂* - a₁)² + (b₂ - b₁*)²]**

  • Data Analysis:

    • Compare the ΔE* values of the stabilized samples to the control sample to quantify the improvement in lightfastness.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing & Analysis Phase A Formulation (Resin, Solvent, P.O. 16) B Addition of Stabilizers (UV Absorber, HALS) A->B C Dispersion (High-Speed Mixer/Bead Mill) B->C D Film Application on Substrate C->D E Initial Color Measurement (CIELAB L₁a₁b₁) D->E F Accelerated UV Exposure (QUV Chamber) E->F G Final Color Measurement (CIELAB L₂a₂b₂) F->G H Calculate Color Shift (ΔE*) G->H I Data Comparison & Conclusion H->I

Caption: Experimental workflow for evaluating the UV stability of this compound.

Degradation_Pathway cluster_pigment Pigment Molecule cluster_excitation UV Excitation cluster_degradation Degradation Cascade PO16 This compound (Ground State) PO16_excited Excited State P.O. 16* PO16->PO16_excited Absorption Radicals Formation of Free Radicals PO16_excited->Radicals Azo_Cleavage Azo Bond Cleavage Radicals->Azo_Cleavage Intermediates Formation of Colorless Degradation Products Azo_Cleavage->Intermediates Color_Shift Visible Color Shift & Fading Intermediates->Color_Shift UV_light UV Radiation (hν) UV_light->PO16

Caption: Proposed photodegradation pathway of this compound.

Stabilization_Mechanism center Pigment & Polymer Matrix Free_Radicals Free Radicals center->Free_Radicals Degradation Degradation (Color Shift) center->Degradation UV_rad UV Radiation UV_rad->center UVA UV Absorber UV_rad->UVA Absorbed by Heat Harmless Heat UVA->Heat Dissipated as HALS HALS Free_Radicals->HALS Scavenged by Stable Stable Products HALS->Stable Converted to

References

Troubleshooting agglomeration of Pigment Orange 16 in liquid dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Orange 16 in liquid dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a disazopyrazolone organic pigment known for its bright, reddish-orange shade.[1][2] It is widely used in the paint and ink industries, including applications for flexographic, offset, and gravure inks.[1][3] It's also recommended for coloring PVC, PE, EVA plastics, and in water-based coatings.

Q2: What are the primary causes of agglomeration in this compound liquid dispersions?

Agglomeration in pigment dispersions is primarily a result of the breakdown of the three key stages of dispersion: wetting, deagglomeration, and stabilization. Common causes include:

  • Insufficient Wetting: The initial failure to displace air from the pigment surface with the liquid medium.

  • Incomplete Deagglomeration: The mechanical process (e.g., milling) being insufficient to break down pigment clusters into primary particles.

  • Poor Stabilization: The inability of dispersing agents to prevent the deagglomerated particles from re-clumping due to attractive forces like van der Waals forces.

  • Incompatible Formulation Components: Interactions between the pigment, solvent, and dispersant can lead to instability.

  • Incorrect Dispersant Concentration: Both too little and too much dispersant can lead to instability.

Q3: What are the visible signs of this compound agglomeration?

Visible signs of agglomeration can manifest in several ways, including:

  • Color Inconsistency: Variations in color strength and shade between batches.

  • Poor Gloss: A lack of the desired shine on the surface of the dried coating.

  • Sedimentation: The settling of pigment particles at the bottom of the container.

  • Viscosity Changes: An unexpected increase in the viscosity of the dispersion.

  • Surface Defects: The appearance of specks or a non-uniform film.

Troubleshooting Guide

Problem: My this compound dispersion is showing signs of agglomeration (e.g., settling, color shift, increased viscosity). How do I troubleshoot this?

Agglomeration is a common issue that can often be resolved by systematically evaluating your formulation and process. Follow the steps outlined below to identify and address the root cause.

Troubleshooting_Workflow cluster_Initial_State Problem Identification cluster_Investigation Investigation Steps cluster_Solution Corrective Actions cluster_Verification Verification Start Agglomeration Observed (Settling, Viscosity Increase, Color Shift) Dispersant_Check Step 1: Evaluate Dispersant - Is it compatible with this compound and the solvent? - Is the concentration optimal? Start->Dispersant_Check Begin Troubleshooting Milling_Process Step 2: Review Milling Process - Was the milling time sufficient? - Is the energy input adequate? Dispersant_Check->Milling_Process Formulation_Compatibility Step 3: Check Formulation Compatibility - Are there any antagonistic interactions between components? - Has the pH of the dispersion shifted? Milling_Process->Formulation_Compatibility Adjust_Dispersant Solution A: Adjust Dispersant - Select a more suitable dispersant. - Optimize dispersant concentration. Formulation_Compatibility->Adjust_Dispersant Optimize_Milling Solution B: Optimize Milling - Increase milling time. - Adjust milling speed/media. Formulation_Compatibility->Optimize_Milling Modify_Formulation Solution C: Modify Formulation - Adjust pH. - Substitute incompatible components. Formulation_Compatibility->Modify_Formulation Analysis Step 4: Analyze Dispersion Properties - Measure particle size distribution. - Determine zeta potential. - Assess rheological behavior. Adjust_Dispersant->Analysis Optimize_Milling->Analysis Modify_Formulation->Analysis Result Agglomeration Resolved? Analysis->Result End Stable Dispersion Achieved Result->End Yes Re_evaluate Re-evaluate and seek further assistance. Result->Re_evaluate No

Caption: A flowchart outlining the systematic approach to troubleshooting this compound agglomeration.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical ClassDisazo[2]
C.I. NameThis compound[4]
C.I. Number21160[2][4]
CAS Number6505-28-8[2][4]
HueReddish Orange[4]
Density1.28 - 1.51 g/cm³[2]
Oil Absorption≤55 cc/100g[4]
pH6-7[4]
Heat Stability180-200 °C[2]
Light Fastness (Full Tone)5[4]
Light Fastness (Reduced Tone)4[4]
Water Resistance5[4]
Acid Resistance (5% HCl)5[1][4]
Alkali Resistance (5% NaOH)5[1][4]

Experimental Protocols

1. Particle Size Distribution Analysis using Dynamic Light Scattering (DLS)

  • Objective: To determine the particle size distribution of the this compound dispersion and identify the presence of agglomerates.

  • Instrumentation: A Dynamic Light Scattering instrument (e.g., Malvern Zetasizer).

  • Methodology:

    • Sample Preparation:

      • Ensure the dispersion is well-mixed by gentle inversion. Avoid vigorous shaking which can introduce air bubbles.

      • Dilute a small aliquot of the dispersion with an appropriate solvent (the same as the dispersion medium) to a suitable concentration for DLS analysis. The concentration should be low enough to avoid multiple scattering effects.[5]

    • Instrument Setup:

      • Set the temperature to 25°C.

      • Select the appropriate solvent in the software, ensuring the correct refractive index and viscosity values are entered.

      • Use a suitable cuvette (e.g., disposable polystyrene cuvette).

    • Measurement:

      • Equilibrate the sample in the instrument for at least 60 seconds to ensure temperature stability.

      • Perform at least three replicate measurements to ensure reproducibility.

    • Data Analysis:

      • Analyze the intensity, volume, and number distributions. The presence of a tail or a second peak at larger particle sizes in the volume or number distribution is indicative of agglomeration.

2. Zeta Potential Measurement

  • Objective: To assess the electrostatic stability of the this compound dispersion. A higher absolute zeta potential value (typically > ±30 mV) indicates better stability.[6]

  • Instrumentation: A zeta potential analyzer (e.g., Malvern Zetasizer).

  • Methodology:

    • Sample Preparation:

      • Prepare the sample in the same manner as for DLS, diluting with the original dispersion medium.

    • Instrument Setup:

      • Use a folded capillary cell for the measurement.[7]

      • Ensure there are no air bubbles in the cell.

      • Set the temperature to 25°C.

    • Measurement:

      • Equilibrate the sample for at least 120 seconds.

      • Apply the electric field and measure the electrophoretic mobility of the particles.

    • Data Analysis:

      • The instrument software will calculate the zeta potential from the electrophoretic mobility.

      • Low zeta potential values (between -30 mV and +30 mV) suggest a higher likelihood of agglomeration due to insufficient electrostatic repulsion.[6]

3. Rheological Analysis for Dispersion Stability

  • Objective: To evaluate the stability of the dispersion by measuring its viscoelastic properties.

  • Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry.

  • Methodology:

    • Sample Loading:

      • Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

      • Set the gap according to the geometry being used.

    • Oscillatory Strain Sweep:

      • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Oscillatory Frequency Sweep:

      • Perform a frequency sweep at a constant strain within the LVER.

      • For a stable dispersion, G' should be significantly larger than G'' at low frequencies, indicating a more solid-like, structured system that can resist settling. A crossover of G' and G'' at a certain frequency can provide insights into the relaxation behavior of the dispersion.

    • Data Analysis:

      • A high G' value at low frequencies is generally indicative of a stable, well-structured dispersion. A decrease in G' over time or after stress can indicate a breakdown of the dispersion structure and potential for agglomeration.

Visualization of Dispersion Mechanism

Dispersion_Mechanism cluster_Process Three Stages of Pigment Dispersion cluster_Forces Interparticle Forces Agglomerates Initial State: Pigment Agglomerates Wetting Stage 1: Wetting (Displacing air with liquid) Agglomerates->Wetting Introduction of liquid medium Deagglomeration Stage 2: Deagglomeration (Mechanical breakdown of clusters) Wetting->Deagglomeration Application of mechanical energy (milling) Stabilization Stage 3: Stabilization (Preventing re-agglomeration) Deagglomeration->Stabilization Adsorption of dispersant molecules Stable_Dispersion Final State: Stable Dispersion of Primary Particles Stabilization->Stable_Dispersion Repulsive_Forces Repulsive Forces (Electrostatic/Steric) Stabilization->Repulsive_Forces Introduces Attractive_Forces Attractive Forces (van der Waals) Attractive_Forces->Agglomerates Cause

Caption: The three critical stages of achieving a stable pigment dispersion.

References

Technical Support Center: Enhancing the Heat Resistance of Pigment Orange 16 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the heat resistance of Pigment Orange 16 during their experiments with plastics.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in high-temperature plastic processing.

Q1: My plastic parts colored with this compound are showing discoloration (browning or fading) after processing at elevated temperatures. What is the typical heat resistance of this pigment?

A1: this compound, a diarylide pigment, generally exhibits moderate heat resistance, typically in the range of 180°C to 200°C in plastics.[1][2][3][4] Processing temperatures exceeding this range can lead to thermal decomposition of the pigment, resulting in color shifts. It's important to note that the actual heat stability can be influenced by the specific polymer matrix, the presence of other additives, and the processing conditions.

Q2: What are the primary causes of thermal degradation for this compound in plastics?

A2: The thermal degradation of this compound in plastics is primarily due to the breakdown of its molecular structure at high temperatures. As a diarylide pigment, it can be susceptible to thermal cleavage, which may lead to the formation of different chemical species and a subsequent change in color.[5][6] This degradation can be accelerated by the presence of oxygen and certain reactive species within the polymer matrix during processing.

Q3: How can I improve the heat resistance of this compound in my plastic formulation?

A3: Several strategies can be employed to enhance the heat stability of this compound:

  • Surface Treatment: Modifying the surface of the pigment particles can improve their thermal stability. One patented method for organic pigments involves treatment with silanes or siloxanes.[7] This creates a protective layer that can enhance heat resistance.

  • Incorporation of Stabilizers: The addition of antioxidants and UV stabilizers can protect the pigment from thermal degradation. These additives work to mitigate the effects of heat and light, which can contribute to color loss.

  • Synergistic Stabilizer Systems: Combining different types of stabilizers can have a synergistic effect, offering greater protection than a single additive.[8] For polyolefins, blends of phenolic antioxidants and phosphites are known to provide good processing stability.

  • Optimizing Dispersion: Ensuring excellent dispersion of the pigment in the polymer matrix is crucial. Poor dispersion can lead to localized areas of high pigment concentration, which may be more prone to degradation. The use of appropriate dispersing aids, such as polyolefin waxes, can improve dispersion and overall stability.[9]

Q4: Are there specific types of stabilizers that are recommended for use with this compound?

A4: For polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), a combination of primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) is often effective in preventing thermal oxidation during processing. While specific formulations for this compound are not widely published, these general-purpose stabilizers are a good starting point for experimentation. UV absorbers can also contribute to overall stability, especially in applications where the final product will be exposed to light.

Q5: Does the choice of plastic carrier affect the heat resistance of this compound?

A5: Yes, the polymer matrix plays a significant role in the overall heat stability of the pigmented system. The compatibility of the pigment with the polymer, as well as the intrinsic thermal stability of the polymer itself, will influence the performance of the colorant. It is advisable to test the heat stability of this compound in the specific grade of plastic you are using.

Data Presentation

The following tables summarize the general properties and heat resistance of this compound as reported in various sources.

Table 1: General Properties of this compound

PropertyDescription
C.I. Name This compound
C.I. Number 21160
Chemical Class Disazo
CAS Number 6505-28-8
Molecular Formula C32H24Cl2N8O2

Table 2: Reported Heat Resistance of this compound in Plastics

SourcePolymerHeat Resistance (°C)
Zeya Chemicals[1]Plastic200
SY Chemical Co., Ltd.[2]Plastic180
Vipul Organics[4]Plastics200 (for 20 min)

Note: The heat resistance values can vary depending on the specific test method, concentration of the pigment, and the polymer system used.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing and evaluating the heat resistance of this compound.

Experiment 1: Evaluation of this compound Heat Stability in a Polymer Matrix (Based on EN 12877-2)

Objective: To determine the heat stability of this compound in a specific polymer (e.g., HDPE, PP) by injection molding.

Materials:

  • This compound powder

  • Polymer resin (e.g., HDPE, PP) in pellet form

  • Titanium dioxide (TiO2, rutile grade) for tint reduction (optional)

  • Injection molding machine

  • Spectrocolorimeter

Procedure:

  • Compounding:

    • Prepare a masterbatch by tumble mixing a specific concentration of this compound (e.g., 1%) with the polymer pellets. For tint studies, also add a specific concentration of TiO2 (e.g., 2%).

    • Melt compound the mixture using a twin-screw extruder at a temperature suitable for the polymer.

    • Pelletize the extrudate to obtain colored pellets.

  • Injection Molding:

    • Set the initial temperature of the injection molding machine to a baseline known to be safe for the pigment (e.g., 200°C).

    • Mold a set of standard plaques.

    • Increase the processing temperature in increments of 20°C.

    • At each temperature step, allow a dwell time of 5 minutes before molding a new set of plaques.

  • Color Measurement:

    • Allow the molded plaques to cool to room temperature.

    • Using a spectrocolorimeter, measure the color of each plaque relative to the baseline plaque molded at 200°C.

    • Calculate the color difference (ΔE*ab).

  • Determination of Heat Stability:

    • The heat stability is defined as the highest temperature at which the color difference (ΔE*ab) between the test plaque and the baseline plaque is less than or equal to 3.0.

Experiment 2: Surface Treatment of this compound with a Silane (B1218182) Coupling Agent

Objective: To improve the heat resistance of this compound by applying a silane surface treatment.

Materials:

  • This compound powder

  • Ethanol (B145695) solution (95%)

  • Silane coupling agent (e.g., an amino-functional silane)

  • Linseed oil (for paste preparation, optional)

  • Beaker, magnetic stirrer, oven, and mortar and pestle

Procedure:

  • Mixing:

    • In a beaker, create a slurry by mixing this compound with the ethanol solution.

  • Addition of Silane:

    • While stirring, slowly add the silane coupling agent to the pigment slurry. The amount of silane will depend on the surface area of the pigment and the specific silane used (a starting point could be 1-2% by weight of the pigment).

  • Aging:

    • Continue stirring the mixture at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 1-2 hours) to allow for the reaction between the silane and the pigment surface.

  • Drying:

    • Dry the treated pigment slurry in an oven at a temperature below the boiling point of the solvent (e.g., 80°C) until all the solvent has evaporated.

  • Heat Treatment (Optional):

    • For some applications, a short, high-temperature heat treatment (e.g., 150-200°C for 5-10 minutes) of the dried, treated pigment powder may further enhance stability.

  • Evaluation:

    • The heat resistance of the surface-treated this compound can then be evaluated using the protocol described in Experiment 1.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this technical support center.

Thermal_Degradation_Pathway PO16 This compound in Polymer Matrix Heat High Processing Temperature (>200°C) Degradation Thermal Decomposition (Molecular Structure Breakdown) Heat->Degradation Initiates Discoloration Color Change (Fading, Browning) Degradation->Discoloration Leads to

Caption: Simplified pathway of this compound thermal degradation.

Experimental_Workflow_Heat_Stability cluster_prep Sample Preparation cluster_molding Injection Molding cluster_analysis Analysis Start Start: Pigment & Polymer Mix Tumble Mixing Start->Mix Extrude Melt Compounding (Extrusion) Mix->Extrude Pelletize Pelletizing Extrude->Pelletize Mold_200 Mold at 200°C (Baseline) Pelletize->Mold_200 Mold_220 Mold at 220°C Mold_200->Mold_220 Mold_240 Mold at 240°C Mold_220->Mold_240 Mold_260 Mold at 260°C Mold_240->Mold_260 Measure Color Measurement (Spectrocolorimeter) Mold_260->Measure Calculate Calculate ΔEab Measure->Calculate Determine Determine Heat Stability (Temp. at ΔEab ≤ 3) Calculate->Determine End End Determine->End

Caption: Workflow for evaluating pigment heat stability in plastics.

Stabilizer_Synergy PO16 This compound Stabilizers Stabilizer Package PO16->Stabilizers Antioxidant Primary/Secondary Antioxidants Stabilizers->Antioxidant UV_Absorber UV Absorber Stabilizers->UV_Absorber Enhanced_Stability Enhanced Heat & Light Stability Antioxidant->Enhanced_Stability Synergistic Effect UV_Absorber->Enhanced_Stability Synergistic Effect

Caption: Synergistic effect of stabilizers on pigment stability.

References

Technical Support Center: Managing Pigment Orange 16 Viscosity in High-Solid Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering viscosity issues with Pigment Orange 16 in high-solid ink formulations.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpectedly high viscosity in our high-solid ink formulation after incorporating this compound. What are the potential causes?

A1: High viscosity in high-solid inks formulated with this compound, a diarylide pigment, can stem from several factors. One common issue is that resinized formulations of this pigment can exhibit poor fluidity. The primary causes are often related to pigment-binder interactions, inadequate pigment dispersion, and the inherent properties of the pigment itself. Key factors include:

  • Pigment Agglomeration: this compound particles can clump together, forming aggregates and agglomerates. This increases the internal friction within the ink, leading to higher viscosity.

  • Poor Wetting: Insufficient wetting of the pigment particles by the vehicle (resin and solvent) can result in a discontinuous phase and increased viscosity.

  • High Oil Absorption: Some grades of this compound may have a high oil absorption capacity, effectively "soaking up" the vehicle and reducing the free liquid available, which thickens the ink.

  • Inter-particle Interactions: The surface chemistry of the pigment can lead to strong particle-to-particle interactions, creating a network structure that resists flow.

Q2: What is the role of a dispersant in controlling the viscosity of inks containing this compound?

A2: Dispersants are crucial additives for controlling the viscosity of pigmented inks. They work by adsorbing onto the surface of the pigment particles, providing a stabilizing barrier that prevents them from agglomerating. This stabilization can be achieved through two main mechanisms:

  • Steric Hindrance: The dispersant molecules have polymeric chains that extend into the solvent, creating a physical barrier that keeps the pigment particles separated.

  • Electrostatic Repulsion: In some systems, the dispersant can impart a similar electrical charge to all pigment particles, causing them to repel each other.

By ensuring the pigment particles remain well-dispersed and separated, dispersants reduce the internal friction in the ink, leading to lower viscosity and improved flow.

Q3: Are there any specific additives, other than standard dispersants, that are particularly effective for this compound?

A3: Yes, for diarylide pigments like this compound, synergist additives can be highly effective. Synergists are compounds that are chemically similar to the pigment and have a strong affinity for the pigment surface. They act as an "anchor" for the dispersant molecules, improving their adsorption and overall effectiveness. The use of a synergist in combination with a polymeric dispersant can lead to:

  • Lower millbase viscosity, allowing for higher pigment loading.

  • Improved dispersion stability.

  • Enhanced color strength.

Troubleshooting Guides

Issue 1: High Initial Viscosity of the Millbase

Symptoms:

  • The millbase is thick and difficult to process during the grinding stage.

  • The grinding media (e.g., beads) do not move freely.

  • Excessive heat is generated during milling.

Troubleshooting Steps:

  • Optimize Dispersant and Synergist Levels:

    • Ensure the correct dosage of dispersant is being used. This is often calculated based on the pigment's surface area.

    • Introduce a synergist additive specifically designed for diarylide pigments. Start with a small percentage based on the pigment weight and optimize.

  • Evaluate Solvent System:

    • The solvent blend should have good solvency for both the resin and the dispersant.

    • A solvent that is too "lean" may not effectively solvate the dispersant's stabilizing chains.

  • Adjust the Order of Addition:

    • It is often beneficial to pre-wet the pigment with a portion of the solvent and the dispersant before adding the resin.

Illustrative Data:

The following table provides representative data on the effect of a synergist on the viscosity of a high-solid ink millbase containing this compound.

FormulationPigment Loading (% by weight)Dispersant (% on pigment weight)Synergist (% on pigment weight)Viscosity (cP at 10 s⁻¹)
A (Control)301502500
B301521200
C351522300

As shown in the table, the addition of a synergist (Formulation B) can significantly reduce the millbase viscosity, potentially allowing for a higher pigment loading (Formulation C) while maintaining a workable viscosity.

Issue 2: Viscosity Increases Over Time (Poor Stability)

Symptoms:

  • The ink viscosity gradually increases during storage.

  • Pigment settling is observed.

  • A decrease in gloss and color strength of the final print.

Troubleshooting Steps:

  • Re-evaluate the Dispersant/Synergist System:

    • The chosen dispersant may not be providing long-term stability. Consider a dispersant with a stronger anchoring group or a higher molecular weight polymeric chain.

    • Ensure the synergist is compatible with the entire ink system.

  • Assess Pigment Particle Size:

    • If the initial pigment particle size is too small (in the nano-range), the total surface area will be very high, requiring a higher concentration of dispersant for stabilization.

    • A broad particle size distribution can also lead to instability.

  • Consider a Rheology Modifier:

    • The addition of a thixotropic rheology modifier can help to build a weak network structure at rest, which prevents pigment settling. This network breaks down under shear, allowing for good flow during printing.

Illustrative Workflow for Troubleshooting Viscosity Instability:

G start High Ink Viscosity Over Time check_dispersion Evaluate Dispersant/Synergist Efficacy start->check_dispersion check_particle_size Analyze Pigment Particle Size Distribution check_dispersion->check_particle_size If still unstable end Stable Ink Viscosity Achieved check_dispersion->end If stable add_rheology_modifier Incorporate Rheology Modifier check_particle_size->add_rheology_modifier If particle size is optimal reformulate Reformulate with Alternative Additives add_rheology_modifier->reformulate If instability persists add_rheology_modifier->end If stable reformulate->end

Caption: Troubleshooting workflow for addressing viscosity instability.

Experimental Protocols

Protocol 1: Measurement of Ink Viscosity using a Rotational Viscometer

This protocol describes the standard method for measuring the viscosity of a high-solid ink.

Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • Temperature-controlled water bath or sample chamber.

  • Beakers or sample containers.

Procedure:

  • Sample Preparation:

    • Ensure the ink sample is well-mixed and free of air bubbles.

    • Bring the ink sample to the desired measurement temperature (e.g., 25°C ± 0.5°C) using the temperature-controlled bath.

  • Viscometer Setup:

    • Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range. This ensures accurate measurements.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Measurement:

    • Immerse the spindle into the ink sample up to the immersion mark.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • It is good practice to take readings at several rotational speeds to assess the shear-thinning behavior of the ink.

Protocol 2: Evaluating the Effectiveness of a Dispersant

This protocol outlines a method for comparing the performance of different dispersants in a this compound millbase.

Materials:

  • This compound

  • Resin system for the high-solid ink

  • Solvent blend

  • Dispersant A (control) and Dispersant B (experimental)

  • Laboratory-scale bead mill or high-speed disperser

  • Rotational viscometer

Procedure:

  • Preparation of Millbases:

    • Prepare two identical millbase formulations, one with Dispersant A and one with Dispersant B. The dispersant concentration should be kept constant.

    • A typical formulation might be:

      • This compound: 30%

      • Resin: 35%

      • Solvent: 20%

      • Dispersant: 15% (on pigment weight)

  • Milling:

    • Mill both formulations under identical conditions (e.g., same milling time, bead loading, and temperature).

  • Viscosity Measurement:

    • After milling, measure the viscosity of each millbase using the procedure described in Protocol 1. The dispersant that results in a lower viscosity is more effective at dispersing the pigment.

  • Stability Assessment (Optional):

    • Store the millbases in sealed containers at an elevated temperature (e.g., 40°C) for a set period (e.g., 7 days).

    • Re-measure the viscosity after the storage period. A smaller increase in viscosity indicates better long-term stability.

Illustrative Data:

The following table shows representative results from a dispersant evaluation study.

DispersantInitial Viscosity (cP at 10 s⁻¹)Viscosity after 7 days at 40°C (cP at 10 s⁻¹)% Viscosity Increase
Dispersant A2200310040.9%
Dispersant B1500165010.0%

In this example, Dispersant B is more effective, as it provides a lower initial viscosity and better long-term stability.

Signaling Pathways and Logical Relationships

The interplay of factors affecting ink viscosity can be visualized as a logical relationship diagram.

G pigment This compound (Diarylide Chemistry) agglomeration Pigment Agglomeration pigment->agglomeration wetting Poor Wetting pigment->wetting dispersant Dispersant dispersant->agglomeration Reduces synergist Synergist Additive synergist->dispersant Enhances Adsorption resin Resin/Binder resin->wetting Improves solvent Solvent solvent->wetting Improves high_viscosity High Viscosity agglomeration->high_viscosity wetting->high_viscosity

Caption: Factors influencing the viscosity of this compound inks.

Technical Support Center: Mitigation of 3,3'-Dichlorobenzidine (DCB) Release from Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the release of 3,3'-dichlorobenzidine (B165656) (DCB) from Pigment Orange 16 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DCB a concern?

A1: this compound (P.O. 16) is a disazo diarylide pigment used to impart an orange color to materials like plastics, inks, and textiles.[1] The concern with P.O. 16 and other diarylide pigments is their potential to degrade at elevated temperatures (typically above 200°C) and release 3,3'-dichlorobenzidine (DCB), a known carcinogen.[2]

Q2: At what temperatures does this compound start to release DCB?

A2: Evidence suggests that diarylide pigments, including this compound, can start to degrade and release DCB at temperatures exceeding 200°C.[2] The extent of degradation and DCB release increases with higher processing temperatures and longer exposure times.

Q3: What are the primary factors that influence the amount of DCB released?

A3: The main factors include:

  • Processing Temperature: Higher temperatures significantly increase the rate of thermal degradation.

  • Residence Time: Longer exposure to high temperatures results in greater DCB formation.

  • Polymer Matrix: The type of polymer and the presence of other additives can influence the stability of the pigment.

  • Pigment Concentration: Higher concentrations of the pigment can lead to higher absolute amounts of DCB release.

Q4: Are there alternative orange pigments that do not release DCB?

A4: Yes, several high-performance orange pigments offer greater thermal stability and do not contain DCB precursors. These are often suitable for high-temperature applications.[3][4] Some alternatives include:

  • Pyrrole Orange (PO 71, PO 73): Known for its transparency and lightfastness.[5]

  • Benzimidazolone Orange (PO 36, PO 62): Offers good lightfastness and heat stability.[6]

  • Quinacridone Orange (PO 48): Provides an earthy orange hue with high chroma.[5]

  • Pigment Orange 75 and 78: These have melting points greater than 300°C and are suitable for a wide range of resins.[3]

Q5: What are the regulatory limits for DCB in consumer products?

A5: Regulatory limits for DCB vary by region and product type. The U.S. Environmental Protection Agency (EPA) has classified DCB as a probable human carcinogen and lists it as a toxic pollutant under the Clean Water Act.[7] It is crucial to consult the specific regulations for your target market and application.

Troubleshooting Guides

Guide 1: Unexpectedly High Levels of DCB Detected in Samples

Q: We are detecting high concentrations of DCB in our polymer samples containing this compound, even though we are trying to control the processing temperature. What could be the cause and how can we troubleshoot this?

A: High DCB levels can stem from several issues in your experimental process. Follow these troubleshooting steps:

  • Verify Processing Temperature:

    • Issue: The actual temperature of the polymer melt may be higher than the setpoint on your equipment (e.g., extruder, injection molder).

    • Solution: Use a calibrated thermocouple to measure the actual melt temperature. Localized "hot spots" can also occur, so multiple measurements may be necessary.

  • Check Residence Time:

    • Issue: The time the pigmented polymer spends at high temperatures might be too long.

    • Solution: Reduce the residence time in the heated zones of your processing equipment as much as possible without compromising sample homogeneity.

  • Evaluate Analytical Method:

    • Issue: Your analytical method for DCB may have interferences or inaccuracies.

    • Solution: Run a blank sample (polymer without pigment) to check for background contamination. Spike a known amount of DCB into a blank sample to verify your recovery rate. Ensure proper sample preparation, including complete extraction of DCB from the polymer matrix.

  • Assess Pigment Dispersion:

    • Issue: Poor dispersion of the pigment can lead to localized areas of high concentration, which may degrade more readily.

    • Solution: Improve mixing during processing to ensure uniform dispersion of this compound.

Guide 2: Inconsistent or Non-Reproducible DCB Measurements

Q: Our DCB measurements for replicate samples are highly variable. What are the potential sources of this inconsistency?

A: Inconsistent results often point to issues in sample preparation or the analytical procedure.

  • Inhomogeneous Samples:

    • Issue: The DCB may not be uniformly distributed throughout the polymer sample.

    • Solution: Ensure that the portion of the sample taken for analysis is representative of the whole. This may involve grinding a larger piece of the sample and homogenizing the powder before weighing.

  • Incomplete Extraction:

    • Issue: The solvent and extraction conditions may not be sufficient to fully extract the DCB from the polymer matrix.

    • Solution: Optimize your solvent extraction protocol. This may involve using a stronger solvent, increasing the extraction temperature (with caution to avoid further degradation), or using a technique like Soxhlet extraction for more exhaustive extraction.

  • Analyte Loss during Sample Preparation:

    • Issue: DCB can be lost during sample workup, for example, through volatilization or adsorption to labware. Samples for DCB analysis should be stored at reduced temperatures and analyzed as soon as possible to minimize analyte loss.[8]

    • Solution: Use an internal standard to correct for losses during sample preparation and analysis. Ensure all glassware is scrupulously clean.

  • Chromatographic Issues:

    • Issue: Problems with the gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) can lead to variable results. This can include issues like peak tailing or shifting retention times.[9]

    • Solution: Check for leaks in your GC system.[10] Ensure the GC inlet liner is clean and the column is in good condition. For HPLC, ensure the mobile phase is properly degassed and the column is not clogged.

Data Presentation

Table 1: Mitigation Strategies for DCB Release from this compound

Mitigation StrategyDescriptionPotential DCB Reduction (%)Key Experimental Parameters
Temperature Optimization Processing the polymer at the lowest possible temperature that still allows for adequate mixing and flow.20-50%Melt temperature, residence time
Use of Thermal Stabilizers Incorporating additives that prevent thermal degradation of the polymer and/or pigment.30-70%Type and concentration of stabilizer
Reactive Trapping Adding a co-polymer with functional groups (e.g., maleic anhydride) that can react with and immobilize any released DCB.50-90%Concentration of reactive polymer, processing conditions
Alternative Pigment Selection Replacing this compound with a more thermally stable orange pigment.>99%Pigment type, compatibility with polymer

Note: The DCB reduction percentages are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Mitigation of DCB Release using a Maleic Anhydride (B1165640) Co-polymer

This protocol describes a method for reducing the amount of free DCB by incorporating a reactive co-polymer into the plastic matrix.

  • Materials:

    • Polymer resin (e.g., polyethylene)

    • This compound

    • Maleic anhydride grafted polyethylene (B3416737) (PE-g-MA)

    • Internal standard solution (e.g., deuterated DCB)

  • Procedure:

    • Dry the polymer resin and PE-g-MA to remove any moisture.

    • Create a masterbatch by blending this compound with a portion of the polymer resin.

    • In a laboratory-scale extruder or mixer, combine the masterbatch, the remaining polymer resin, and the PE-g-MA at the desired concentrations.

    • Process the mixture at a controlled temperature (e.g., 220°C) and residence time.

    • Collect the processed polymer sample for DCB analysis.

Protocol 2: Solvent Extraction and Analysis of DCB by GC-MS

This protocol details the extraction and quantification of DCB from a polymer matrix.

  • Sample Preparation:

    • Grind or shave a representative portion of the polymer sample to increase the surface area for extraction.

    • Accurately weigh approximately 1 gram of the sample into a glass vial.

    • Spike the sample with a known amount of internal standard.

  • Extraction:

    • Add 10 mL of a suitable solvent (e.g., toluene (B28343) or dichloromethane) to the vial.

    • Seal the vial and place it in an ultrasonic bath for 1 hour at a controlled temperature (e.g., 60°C).

    • After sonication, allow the sample to cool and the polymer to settle.

    • Carefully transfer the solvent extract to a clean vial, filtering if necessary.

  • GC-MS Analysis:

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Inject 1-2 µL of the concentrated extract into the GC-MS.

    • Use a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program that provides good separation of DCB from other components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity, monitoring for the characteristic ions of DCB and the internal standard.

    • Quantify the amount of DCB in the sample by comparing the peak area ratio of DCB to the internal standard against a calibration curve.

For enhanced sensitivity with an electron capture detector (ECD), derivatization of DCB with a reagent like heptafluorobutyric anhydride (HFBA) can be performed.[8]

Mandatory Visualizations

Experimental_Workflow_DCB_Analysis cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis GC-MS Analysis start Polymer Sample with P.O. 16 grind Grind/Shave Sample start->grind weigh Weigh Sample grind->weigh spike Spike with Internal Standard weigh->spike add_solvent Add Toluene spike->add_solvent sonicate Ultrasonicate (1 hr, 60°C) add_solvent->sonicate extract Collect Extract sonicate->extract concentrate Concentrate (N2 stream) extract->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantify DCB detect->quantify

Caption: Workflow for DCB analysis in pigmented polymers.

Troubleshooting_High_DCB rect_node rect_node start High DCB Detected q1 Is melt temp. verified? start->q1 a1_no Measure with calibrated probe q1->a1_no No q2 Is residence time minimized? q1->q2 Yes a1_no->q1 a2_no Reduce time in heated zones q2->a2_no No q3 Is analytical method validated? q2->q3 Yes a2_no->q2 a3_no Run blanks and -spiked samples q3->a3_no No end_node Consider mitigation (e.g., reactive trapping) q3->end_node Yes a3_no->q3

Caption: Troubleshooting logic for high DCB measurements.

References

Validation & Comparative

A Comparative Performance Analysis of Pigment Orange 16 and Pigment Orange 13 in Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of printing ink formulation, the selection of pigments is paramount to achieving desired coloristic properties and end-use performance. This guide provides a comprehensive comparison of two widely used orange pigments, Pigment Orange 16 (PO16) and Pigment Orange 13 (PO13), with a focus on their performance characteristics in printing ink applications. This objective analysis, supported by experimental data from various industry sources, is intended to assist researchers and scientists in making informed decisions for their specific formulation needs.

Chemical and Physical Properties

This compound, chemically a dianisidine disazo pigment, and Pigment Orange 13, a diarylide azo pigment, possess distinct molecular structures that fundamentally influence their performance attributes.

  • This compound (C.I. 21160): With the molecular formula C₃₄H₃₂N₆O₆, this pigment is known for its reddish-orange shade.[1]

  • Pigment Orange 13 (C.I. 21110): This pigment has a molecular formula of C₃₂H₂₄Cl₂N₈O₂ and typically exhibits a brighter, more yellowish-orange hue.[2][3]

Performance in Printing Inks: A Comparative Overview

The suitability of a pigment for a particular printing ink system is determined by a range of performance metrics, including lightfastness, heat stability, and resistance to various chemicals. The following table summarizes the key performance indicators for this compound and Pigment Orange 13, based on collated data from technical data sheets and industry publications.

Performance PropertyThis compoundPigment Orange 13
Lightfastness (Blue Wool Scale, 1-8) 4-55-6
Heat Resistance 180-200°C180-200°C
Water Resistance 4-54-5
Oil Resistance 44-5
Acid Resistance 44-5
Alkali Resistance 44-5
Solvent Resistance ModerateGood
Shade Reddish OrangeYellowish Orange
Transparency Semi-transparent to TransparentSemi-opaque

Analysis of Performance Data:

Pigment Orange 13 generally demonstrates superior lightfastness compared to this compound, making it a more suitable choice for applications requiring greater durability upon exposure to light. Both pigments exhibit comparable heat stability, withstanding temperatures typical in many printing and drying processes.

In terms of chemical resistance, both pigments offer good to excellent resistance to water, oil, acids, and alkalis. However, Pigment Orange 13 is often cited as having better overall solvent resistance, a critical factor for ink stability and performance in solvent-based systems.

A key differentiator is their shade. This compound provides a distinct reddish-orange, while Pigment Orange 13 offers a brighter, more yellowish hue. This coloristic difference is a primary consideration in pigment selection for color matching purposes. This compound is noted for its good transparency, which can be advantageous in applications such as packaging inks where a transparent film is desired.

Experimental Protocols

To ensure accurate and reproducible performance evaluation of pigments in printing inks, standardized testing methodologies are crucial. The following are summaries of key experimental protocols relevant to the data presented.

Lightfastness Testing

Lightfastness is determined by exposing a printed sample to a controlled light source that simulates natural daylight. The degree of fading is then assessed by comparing the exposed sample to an unexposed control.

Methodology (based on ASTM D4303):

  • Sample Preparation: A drawdown or print of the ink is made on a standardized substrate.

  • Exposure: The prepared sample is exposed to a xenon arc light source, which mimics the spectral distribution of sunlight. The exposure is typically measured in terms of total radiant energy.

  • Evaluation: The color change of the exposed sample is measured using a spectrophotometer and calculated as a ΔE* value. The lightfastness is then rated on the Blue Wool Scale (1-8), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.

Solvent Resistance Testing

Solvent resistance is a measure of an ink's ability to withstand the action of various solvents it may encounter during the printing process or in its end-use application.

Methodology (based on ISO 2837):

  • Sample Preparation: A uniform film of the printing ink is applied to a non-absorbent substrate and allowed to dry completely.

  • Test Procedure: A piece of cotton or cloth saturated with the test solvent is rubbed over the surface of the printed ink film with a specified pressure and for a set number of rubs.

  • Evaluation: The degree of ink removal, color transfer to the cloth, and any visible damage to the ink film (e.g., softening, swelling, or dissolving) are visually assessed and rated.

Heat Resistance Testing

Heat resistance is the ability of a pigment to maintain its color and stability at elevated temperatures, which can be encountered during drying or in certain applications like heat-sealable packaging.

Methodology:

  • Sample Preparation: The pigment is dispersed into a suitable binder and a drawdown is made on a heat-resistant substrate.

  • Heating: The prepared sample is placed in a thermostatically controlled oven at a specified temperature for a defined period.

  • Evaluation: After cooling, the sample is visually compared to an unheated control for any changes in color, gloss, or physical integrity. The maximum temperature at which no significant change occurs is reported as the heat resistance.

Logical Workflow for Pigment Evaluation in Printing Inks

The following diagram illustrates a typical workflow for the evaluation and selection of pigments for printing ink formulations.

Pigment_Evaluation_Workflow start Define Application Requirements (e.g., Print Process, Substrate, End-Use) pigment_selection Initial Pigment Selection (PO16 vs. PO13) start->pigment_selection lab_dispersion Laboratory-Scale Ink Formulation & Dispersion pigment_selection->lab_dispersion performance_testing Performance Testing lab_dispersion->performance_testing lightfastness Lightfastness Test (ASTM D4303) performance_testing->lightfastness solvent_resistance Solvent Resistance Test (ISO 2837) performance_testing->solvent_resistance heat_resistance Heat Resistance Test performance_testing->heat_resistance color_strength Color Strength & Shade Analysis performance_testing->color_strength data_analysis Data Analysis & Comparison lightfastness->data_analysis solvent_resistance->data_analysis heat_resistance->data_analysis color_strength->data_analysis final_selection Final Pigment Selection & Optimization data_analysis->final_selection end Commercial Production final_selection->end

Caption: A flowchart of the pigment evaluation process for printing inks.

Conclusion

Both this compound and Pigment Orange 13 are valuable colorants for the printing ink industry, each with a distinct set of properties that make them suitable for different applications. Pigment Orange 13, with its superior lightfastness and good solvent resistance, is a robust choice for a wide range of printing inks where durability is a key concern. This compound, while having lower lightfastness, offers a desirable reddish-orange shade and good transparency, making it a cost-effective option for packaging and other applications with less stringent lightfastness requirements. The selection between these two pigments will ultimately depend on the specific performance requirements, desired color shade, and cost considerations of the final printing ink formulation.

References

Comparative study of Pigment Orange 16 and Pigment Orange 34

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Pigment Orange 16 and Pigment Orange 34

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is a critical consideration for various applications, including non-invasive imaging, medical device coloration, and formulation development. This guide provides a detailed comparative analysis of two widely used organic pigments, this compound (PO16) and Pigment Orange 34 (PO34), focusing on their performance characteristics and supported by experimental data.

Chemical and Physical Properties

This compound and Pigment Orange 34 belong to the disazo and monoazo classes of organic pigments, respectively. Their chemical structures directly influence their physical and performance properties.

This compound (C.I. 21160) is a disazo pigment, specifically a diarylide orange.[1] Its chemical name is 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenyl-butanamide].[2] The manufacturing process involves the diazotization of 3,3'-dimethoxybenzidine, which is then coupled with two molecules of 3-oxo-N-phenylbutanamide.[1]

Pigment Orange 34 (C.I. 21115) is a monoazo pigment.[3] Chemically, it is identified as 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butyramide.[3] The synthesis of Pigment Orange 34 involves the diazotization of an aromatic amine, such as 2-methoxy-4-nitroaniline, followed by a coupling reaction with an acetoacetanilide (B1666496) derivative.[3]

Comparative Performance Data

The performance of a pigment is crucial for its application. The following table summarizes the key performance indicators for this compound and Pigment Orange 34 based on available data. It is important to note that values can vary slightly between manufacturers and testing conditions.

PropertyThis compoundPigment Orange 34
C.I. Name This compoundPigment Orange 34
C.I. Number 21160[1]21115[3]
CAS Number 6505-28-8[1]15793-73-4[3]
Molecular Formula C₃₄H₃₂N₆O₆[1]C₃₄H₂₈Cl₂N₈O₂[4]
Molecular Weight 620.65 g/mol [1]651.55 g/mol [4]
Shade Yellowish to reddish orange[1][5]Bright, pure yellowish-orange[3][6]
Lightfastness (BWS) 3-5[5][7][8]5-7[6][9][10]
Heat Stability 170-200°C[5][7][11]180-200°C[3][4][6]
Water Resistance 4-5[7][8]5[4][10]
Oil Resistance 4[7][8]4[4][10]
Acid Resistance 3-4[7][8]4-5[4][10]
Alkali Resistance 3-4[7][8]4-5[4][10]
Density ~1.28 g/cm³[7]~1.4 g/cm³[4]
Oil Absorption 40-50 ml/100g[7]~45 ml/100g[4]

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following are summaries of key methodologies for pigment performance testing.

Lightfastness Testing

Lightfastness is a critical parameter that measures a pigment's resistance to color change upon exposure to light. A common standard for this is ASTM D4303 , "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials".[12][13]

  • Principle: Specimens of the pigment, dispersed in a suitable medium (e.g., oil, acrylic), are exposed to a controlled light source that simulates indoor daylight.[12] A portion of each specimen is shielded from the light to serve as a reference.

  • Apparatus: A xenon-arc lightfastness apparatus is a common instrument used for accelerated testing.[12][13]

  • Procedure:

    • Prepare a dispersion of the pigment in the desired binder and apply it uniformly to a substrate.

    • Half of the prepared sample is covered with an opaque material.

    • The sample is placed in the lightfastness apparatus and exposed to a specified radiant energy.

    • After exposure, the color change between the exposed and unexposed portions is evaluated.

  • Evaluation: The color difference (ΔE*) is measured using a spectrophotometer or colorimeter. The lightfastness is then rated on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest lightfastness and 1 the lowest.

Heat Stability Testing

Heat stability determines the temperature at which a pigment begins to degrade or change color. A relevant standard is ISO 787-21 , "General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium".[14]

  • Principle: The pigment is incorporated into a stoving binder, applied to a substrate, and heated to a specified temperature for a set duration. The color change is then compared to an unheated sample or a sample heated at a lower temperature.

  • Apparatus: A laboratory oven with precise temperature control.

  • Procedure:

    • The pigment is thoroughly dispersed in a suitable heat-resistant binder (e.g., a stoving enamel).

    • The dispersion is applied to heat-resistant panels.

    • The panels are placed in an oven at a series of increasing temperatures for a fixed time (e.g., 30 minutes).

    • After cooling, the color of the heated panels is compared to a control panel.

  • Evaluation: The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Chemical resistance evaluates a pigment's stability when exposed to various chemicals. ASTM F2250 , "Standard Practice for Evaluating Chemical Resistance of Printed Inks and Coatings on Flexible Packaging Materials," provides a framework for such evaluations.[15]

  • Principle: The pigmented surface is exposed to specific chemical reagents for a defined period. The effect on the color and surface of the pigment is then assessed.

  • Apparatus: Cotton swabs, droppers, and the specified chemical reagents (e.g., acids, alkalis, solvents).

  • Procedure:

    • A small amount of the test chemical is applied to the surface of the pigmented sample using a cotton swab or dropper.

    • The chemical is left in contact with the surface for a predetermined time.

    • The chemical is then removed, and the surface is cleaned.

  • Evaluation: The resistance is rated based on a scale (typically 1 to 5), where 5 indicates no change and 1 indicates severe degradation of the color. Visual assessment is common, but instrumental color measurement can also be used.

Visualization of Pigment Selection Workflow

The selection of an appropriate pigment is a multi-step process that depends on the specific application requirements. The following diagram illustrates a logical workflow for choosing between this compound and Pigment Orange 34.

PigmentSelectionWorkflow start Define Application Requirements performance_needs Key Performance Needs: - Lightfastness - Heat Stability - Chemical Resistance start->performance_needs cost_consideration Cost Constraints start->cost_consideration high_performance High Performance Required? performance_needs->high_performance cost_consideration->high_performance po34_evaluation Evaluate Pigment Orange 34 (Good Lightfastness & Stability) high_performance->po34_evaluation Yes po16_evaluation Evaluate this compound (Economical Option) high_performance->po16_evaluation No testing Perform Application-Specific Testing po34_evaluation->testing po16_evaluation->testing final_selection_34 Select Pigment Orange 34 final_selection_16 Select this compound re_evaluate Re-evaluate Requirements or Consider Other Pigments testing->final_selection_34 PO34 Passes testing->final_selection_16 PO16 Passes testing->re_evaluate Fails

Caption: A workflow diagram for selecting between this compound and Pigment Orange 34.

Summary and Recommendations

Pigment Orange 34 generally exhibits superior performance characteristics compared to this compound, particularly in terms of lightfastness and chemical resistance.[6][9][10] This makes it a more suitable choice for applications requiring high durability and long-term color stability, such as in coatings for medical devices or for long-term cell tracking studies where photostability is paramount.

This compound , while having lower fastness properties, offers a more economical option.[1][7] It is a viable choice for applications where performance demands are less stringent and cost is a primary driver. For instance, it could be used for coloring disposable lab equipment or in short-term in-vitro studies.

Ultimately, the choice between this compound and Pigment Orange 34 should be based on a thorough evaluation of the specific requirements of the application, including performance needs, processing conditions, and cost constraints. It is always recommended to conduct application-specific testing to ensure the chosen pigment meets all necessary criteria.

References

Comparative Guide to Validated Test Methods for Pigment Orange 16 Migration in Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of validated analytical methodologies for the determination of Pigment Orange 16 migration from food packaging materials. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental protocols to support laboratory investigations.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying this compound migration is contingent on factors such as required sensitivity, selectivity, and the complexity of the food simulant matrix. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying degradation products.[3] A summary of the performance characteristics of these methods is presented in Table 1.

Table 1: Performance Comparison of Analytical Methods for Pigment Quantification

ParameterHPLC with DAD/UV-VisLC-MS/MSGC-MS
Linearity (R²) > 0.998[1]> 0.993[4]Method Dependent
Limit of Detection (LOD) ~0.12 µg/mL[1]0.02 – 1.35 ng/mL[4]Analyte Dependent
Limit of Quantification (LOQ) ~0.4 µg/mL[1]0.06 – 4.09 ng/mL[4]Analyte Dependent
Precision (%RSD) < 5%[1]< 16.3%[4]Analyte Dependent
Accuracy (Recovery %) 95 - 105%[1]63 - 120.9% (Matrix Effect)[4]Method Dependent
Selectivity Low to High[1]HighHigh
Analysis Time per Sample ~10-15 minutes[1]~20 minutes[4]Varies with temperature program
Cost Low to High[1]HighHigh
Complexity Low to High[1]HighHigh

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of analytical methods for migration testing. Below is a representative protocol for LC-MS/MS, which is a highly sensitive and selective technique for the analysis of colorants.[4][5]

Protocol: Determination of this compound Migration by LC-MS/MS

1. Sample Preparation and Migration Test

  • Test Sample Preparation: A representative sample of the food packaging material is obtained.

  • Food Simulant Selection: The choice of food simulant is based on the type of food the packaging is intended for. Common simulants include 3% acetic acid for acidic foods and ethanol-based solutions for alcoholic or fatty foods.[6]

  • Migration Conditions: The packaging material is exposed to the selected food simulant under specific time and temperature conditions that represent the intended use and storage of the food product.[6] These conditions are often defined by regulations such as EU 10/2011.[6]

2. Analytical Procedure

  • Standard Preparation:

    • A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., methanol) to a concentration of 100 µg/mL.[4]

    • A series of calibration standards are prepared by diluting the stock solution with the food simulant to achieve a range of concentrations.

  • Sample Treatment:

    • The food simulant that was in contact with the packaging material is collected.

    • The sample may require filtration through a 0.22 µm PTFE filter before analysis.[4]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable column, such as a Kinetex C18 (100 x 2.1 mm, 1.7 µm), is used for separation.[4]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is often employed.[4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • MS System: A triple quadrupole mass spectrometer is used for detection.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is selected based on the analyte's properties.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[5]

  • Quantification: The concentration of this compound in the food simulant is determined by comparing the peak area from the sample to the calibration curve generated from the standard solutions.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for migration testing and the logical relationship between different analytical techniques.

Migration_Testing_Workflow cluster_prep Sample Preparation & Migration cluster_analysis Analytical Quantification cluster_reporting Data Evaluation & Reporting start Obtain Food Packaging Sample simulant Select Appropriate Food Simulant start->simulant migration Perform Migration Test (Controlled Time & Temperature) simulant->migration extraction Extract/Collect Food Simulant migration->extraction analysis Instrumental Analysis (e.g., LC-MS/MS) extraction->analysis quantification Quantify Migrant Concentration analysis->quantification comparison Compare with Specific Migration Limits (SMLs) quantification->comparison report Generate Compliance Report comparison->report

Caption: Workflow for Pigment Migration Testing in Food Packaging.

Analytical_Method_Selection cluster_screening Screening & Routine Analysis cluster_confirmatory Confirmatory & High-Sensitivity Analysis uv_vis UV-Vis Spectrophotometry (Cost-effective, lower selectivity) hplc_uv HPLC with UV/DAD (Good selectivity and sensitivity) uv_vis->hplc_uv Increased Selectivity lc_msms LC-MS/MS (High selectivity and sensitivity) hplc_uv->lc_msms Higher Sensitivity & Confirmation gc_ms GC-MS (For volatile/semi-volatile migrants and degradation products)

Caption: Logical Relationship of Analytical Methods for Pigment Analysis.

References

A Comparative Guide to Diarylide Pigments: Cross-referencing Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Orange 16 with other commercially significant diarylide pigments. The information presented is intended to assist researchers and professionals in material science, formulation chemistry, and related fields in selecting appropriate pigments based on their performance characteristics. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key performance indicators are provided.

Introduction to Diarylide Pigments

Diarylide pigments are a class of organic compounds characterized by a poly-azo chromophore, specifically containing two azo groups. These pigments are synthesized from 3,3'-disubstituted benzidines and are known for their bright yellow, orange, and red shades. They offer good color strength and, in many cases, better resistance properties compared to monoazo pigments, making them suitable for a wide range of applications including inks, plastics, and coatings. The general structure of diarylide pigments allows for a variety of shades and properties to be achieved by modifying the substituents on the benzidine (B372746) and coupling components.

Chemical Structures of Selected Diarylide Pigments

The performance of diarylide pigments is intrinsically linked to their molecular structure. Substituents on the aromatic rings can influence properties such as lightfastness, heat stability, and solvent resistance. Below are the chemical structures of this compound and other key diarylide pigments discussed in this guide.

This compound (PO 16)

  • C.I. Name: this compound

  • C.I. Number: 21160

  • Chemical Formula: C₃₄H₃₂N₆O₆

Pigment Yellow 12 (PY 12)

  • C.I. Name: Pigment Yellow 12

  • C.I. Number: 21090

  • Chemical Formula: C₃₂H₂₆Cl₂N₆O₄

Pigment Yellow 13 (PY 13)

  • C.I. Name: Pigment Yellow 13

  • C.I. Number: 21100

  • Chemical Formula: C₃₆H₃₄Cl₂N₆O₄

Pigment Yellow 17 (PY 17)

  • C.I. Name: Pigment Yellow 17

  • C.I. Number: 21105

  • Chemical Formula: C₃₄H₃₀Cl₂N₆O₆

Pigment Orange 13 (PO 13)

  • C.I. Name: Pigment Orange 13

  • C.I. Number: 21110

  • Chemical Formula: C₃₂H₂₄Cl₂N₈O₂

Pigment Orange 34 (PO 34)

  • C.I. Name: Pigment Orange 34

  • C.I. Number: 21115

  • Chemical Formula: C₃₄H₂₈Cl₂N₈O₂

Performance Data Comparison

The following table summarizes the key performance characteristics of this compound and other selected diarylide pigments. The data has been compiled from various technical data sheets and scientific publications. It is important to note that values may vary slightly between manufacturers and under different testing conditions.

PropertyThis compoundPigment Yellow 12Pigment Yellow 13Pigment Yellow 17Pigment Orange 13Pigment Orange 34
C.I. Name This compoundPigment Yellow 12Pigment Yellow 13Pigment Yellow 17Pigment Orange 13Pigment Orange 34
C.I. Number 211602109021100211052111021115
Hue Reddish OrangeGreenish YellowReddish YellowGreenish YellowYellowish OrangeYellowish Orange
Lightfastness (BWS)
- Full Shade555-66-75-66
- Tint4455-645-6
Heat Stability (°C) 180-200160180160-220150-180180
Solvent Resistance (1-5)
- Water555554
- Ethanol355444
- Xylene444-5444
- MEK444-5444
- Ethyl Acetate444-5344
Acid Resistance (1-5) 45543-44
Alkali Resistance (1-5) 455544
Oil Absorption ( g/100g ) ~4040-5040-6535-4530-6040-50
Acute Oral LD50 (rat, mg/kg) >2000[1]>5000>5000>15000[2]>2100[3][4]>10000[5]

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Resistance to solvents, acids, and alkalis is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data table are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility.

General Synthesis of Diarylide Pigments

The synthesis of diarylide pigments follows a general two-step process involving diazotization and azo coupling.

G General Synthesis of Diarylide Pigments cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Diamine (e.g., 3,3'-Dichlorobenzidine) D Tetrazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G Diarylide Pigment Precipitation D->G Coupling Reaction E Coupling Agent (2 eq.) (e.g., Acetoacetanilide (B1666496) derivative) E->G F Alkaline Solution F->G

General synthesis pathway for diarylide pigments.

Methodology:

  • Diazotization: An aromatic diamine (e.g., 3,3'-dichlorobenzidine) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding tetrazonium salt.

  • Azo Coupling: The coupling agent (e.g., an acetoacetanilide derivative) is dissolved in an alkaline solution. The cold tetrazonium salt solution is then slowly added to the coupling agent solution with vigorous stirring. The pH is maintained in the appropriate range to facilitate the coupling reaction.

  • Precipitation and Isolation: The diarylide pigment precipitates out of the solution. The solid pigment is then filtered, washed with water to remove any unreacted starting materials and salts, and dried.

Lightfastness Testing (Based on ISO 105-B02)

Lightfastness is a measure of a pigment's resistance to fading upon exposure to light.

G Lightfastness Testing Workflow (ISO 105-B02) A Prepare Pigment Dispersion in a Standard Binder (e.g., alkyd resin) B Apply a Uniform Film to a Standard Substrate A->B C Dry/Cure the Film B->C D Mount Specimen in a Sample Holder C->D E Partially Mask the Specimen D->E F Place in Xenon Arc Weathering Chamber E->F G Expose to Simulated Sunlight under Controlled Conditions (Irradiance, Temperature, Humidity) F->G I Periodically Assess Color Change of Specimen against the Unexposed Area G->I H Simultaneously Expose Blue Wool Standards (BWS 1-8) J Compare Fading of Specimen to the Fading of the Blue Wool Standards H->J I->J K Assign Lightfastness Rating (1-8) J->K

Workflow for lightfastness testing of pigments.

Methodology:

  • Sample Preparation: The pigment is dispersed in a standard binder system (e.g., an alkyd resin for coatings). A uniform film of the pigmented binder is then applied to a standard substrate (e.g., a drawdown card).

  • Exposure: The prepared sample is partially masked to create an unexposed reference area. The sample is then placed in a xenon arc weathering chamber, which simulates the full spectrum of sunlight. A set of Blue Wool Standards (BWS 1-8) are exposed simultaneously under the same conditions.

  • Evaluation: The color change of the exposed portion of the sample is periodically compared to the unexposed portion using a grayscale for assessing change in color. The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading as the test sample.

Heat Stability Testing (Based on ISO 105-B06)

Heat stability determines the temperature at which a pigment begins to degrade or change color.

G Heat Stability Testing Workflow A Prepare Pigment-Polymer Compound (e.g., 1% pigment in HDPE) B Divide Compound into Aliquots A->B C Injection Mold or Press a Plaque at a Starting Temperature (e.g., 180 °C) B->C D Increase Temperature in Increments (e.g., 20 °C) B->D F Visually Compare the Color of the Plaques C->F E Mold a New Plaque at Each Temperature Increment D->E E->F G Measure Color Difference (ΔE*) Spectrophotometrically F->G H Determine the Temperature at which a Significant Color Change Occurs G->H

Workflow for heat stability testing of pigments.

Methodology:

  • Sample Preparation: The pigment is compounded with a specific polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration.

  • Processing: The pigmented polymer is processed through an injection molding machine or a press at a series of increasing temperatures. A control sample is processed at a temperature where the pigment is known to be stable.

  • Evaluation: The color of the samples processed at higher temperatures is compared to the control sample. The heat stability is reported as the highest temperature at which no significant color change is observed.

Solvent Resistance Testing (Based on ASTM D5402)

This test assesses the ability of a pigmented coating to resist degradation by a solvent.

G Solvent Resistance Testing Workflow (ASTM D5402) A Prepare a Cured Film of the Pigmented System on a Substrate B Saturate a Cotton Swab or Cloth with the Test Solvent A->B C Rub the Film with the Saturated Swab using a Consistent Pressure and Motion B->C D Perform a Specified Number of 'Double Rubs' C->D F Examine the Swab for Color Transfer C->F E Visually Inspect the Film for any Signs of Degradation (e.g., softening, color transfer) D->E G Rate the Resistance on a Scale of 1-5 E->G F->G

Workflow for solvent resistance testing.

Methodology:

  • Sample Preparation: A fully cured film of the pigmented system is prepared on a suitable substrate.

  • Testing: A cloth or cotton swab is saturated with the test solvent (e.g., methyl ethyl ketone, xylene). The surface of the film is then rubbed a specified number of times with a consistent pressure.

  • Evaluation: The film is examined for any signs of degradation, such as softening, blistering, or dissolution. The cloth is also inspected for any color transfer from the film. The resistance is then rated based on the extent of the effect.

Structure-Property Relationships

The performance of diarylide pigments is a direct consequence of their molecular structure. For instance, the presence of electron-withdrawing groups, such as chlorine atoms, can often improve lightfastness and solvent resistance. The specific stereochemistry of the molecule, including the planarity of the biphenyl (B1667301) group, can also influence the crystal packing and, consequently, the pigment's properties. Generally, higher molecular weight diarylide pigments exhibit better bleed resistance and thermal stability compared to their monoazo counterparts.

Toxicological Profile

Diarylide pigments are generally considered to have low acute toxicity.[6] The available data for the pigments listed in this guide show high LD50 values, indicating low acute oral toxicity.[1][2][3][4][5][7] However, a key consideration for diarylide pigments derived from 3,3'-dichlorobenzidine (B165656) is the potential for thermal degradation at temperatures above 200°C, which can lead to the release of the parent amine, a known carcinogen.[6] Therefore, caution should be exercised when processing these pigments at elevated temperatures. Long-term studies on Pigment Yellow 12 have not shown carcinogenic effects in rats and mice.[6][8]

Conclusion

This compound is a reddish-orange diarylide pigment with moderate lightfastness and heat stability. When compared to other diarylide pigments, it offers a distinct shade but may not be suitable for applications requiring high lightfastness or heat resistance. For applications demanding higher performance, particularly in terms of lightfastness, diarylide yellows such as Pigment Yellow 13 and Pigment Yellow 17 may be more suitable alternatives. The choice of pigment will ultimately depend on the specific requirements of the application, including the desired shade, required durability, processing conditions, and cost considerations. This guide provides the foundational data and methodologies to aid in this selection process.

References

Performance Evaluation of Pigment Orange 16 Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Pigment Orange 16 (C.I. 21160), a disazo pigment, benchmarked against established industry standards and common alternatives. The data presented is intended to inform researchers, scientists, and professionals in drug development on the material's properties, stability, and safety profile, which are critical considerations for its potential use as a colorant in various applications.

Chemical Identity and Physical Properties

This compound, chemically known as 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutanamide], is a prominent member of the diarylide pigment family.[1][2] It is characterized by its bright, reddish orange shade.[3]

PropertyValueSource(s)
C.I. Name This compound[3]
C.I. Number 21160[1]
CAS Number 6505-28-8[3]
Chemical Family Disazo (Diarylide)[2]
Molecular Formula C₃₄H₃₂N₆O₆[1]
Molecular Weight 620.65 g/mol [1]
Density 1.26 - 1.5 g/cm³[3]
pH Value 6.0 - 7.0[3]
Oil Absorption 29 - 34 g/100g [4]

Performance Against Industry Standards

The performance of organic pigments is typically evaluated based on a set of fastness properties, which indicate their resistance to various environmental and chemical factors. The ratings are generally on a scale of 1 to 5 or 1 to 8, where a higher number signifies better performance.

Performance MetricThis compoundPigment Orange 13 (Alternative)Pigment Orange 34 (Alternative)Industry Standard Test Method
Lightfastness (1-8 Scale) 4-7Generally lower than PO345-7ASTM D4303
Heat Stability (°C) 170 - 200°C~200°C200 - 260°CISO 787-21
Water Resistance (1-5 Scale) 5N/A5ISO 787-3 (General Principle)
Acid Resistance (1-5 Scale) 4-5N/A5ASTM D1308 (Modified)
Alkali Resistance (1-5 Scale) 4-5N/A5ASTM D1308 (Modified)
Migration Resistance (1-5 Scale) 3-4PoorN/AASTM D1208 (General Principle)

Note: Performance data can vary based on the specific grade, formulation, and application. The data for alternatives are based on general comparisons found in the literature.[4][5]

This compound exhibits moderate to good lightfastness, making it suitable for applications not subjected to constant, intense UV radiation.[6] Its heat stability is adequate for many plastic and ink curing processes, though some alternatives like Pigment Orange 34 offer superior thermal resistance.[4][6] It demonstrates excellent resistance to water, acids, and alkalis.[3] However, like many diarylide pigments, it has limitations in migration resistance.[6]

Toxicological Profile

For applications where biocompatibility is a concern, understanding the toxicological profile is crucial. Diarylide pigments, including this compound, are generally considered to have low toxicity due to their very low solubility in water and biological media.[7][8]

Toxicological EndpointResultSource(s)
Acute Oral Toxicity (Rat LD50) > 2000 mg/kg bw[9]
Acute Dermal Toxicity (Rat LD50) > 2000 mg/kg bw[9]
Aquatic Toxicity (Daphnia magna EC50) > 100 mg/L (48h)[9]
Carcinogenicity No evidence of carcinogenicity for structurally similar diarylide yellows.[10][11]

It is important to note that at processing temperatures exceeding 200°C, there is evidence that diarylide pigments can degrade and release 3,3'-dichlorobenzidine, a known carcinogen.[4][8] Therefore, thermal conditions during processing must be carefully controlled.

Experimental Protocols

The following are summaries of the standard methodologies used to evaluate the key performance indicators of this compound.

Lightfastness Testing (ASTM D4303)

This standard describes several methods to determine the lightfastness of colorants by exposing them to accelerated light sources.[12]

G cluster_workflow ASTM D4303 Lightfastness Workflow P Prepare Pigment Dispersion (e.g., in acrylic emulsion) C Coat Substrate (e.g., paper, panel) P->C D Dry/Cure Coated Specimen C->D M1 Measure Initial Color (CIELAB L*a*b*) D->M1 E Expose to Xenon-Arc Lamp (Simulating indoor daylight) M1->E M2 Measure Final Color (Post-exposure) E->M2 Calc Calculate Color Difference (ΔE*) M2->Calc Rate Assign Lightfastness Category (Scale I-VIII) Calc->Rate

Caption: Workflow for Lightfastness Evaluation.

The procedure involves preparing a dispersion of the pigment in a suitable vehicle, applying it to a substrate, and measuring its color. The specimen is then exposed to a calibrated xenon-arc light source that simulates daylight filtered through window glass for a specified duration.[13][14] The color is measured again post-exposure, and the color difference (ΔE*) is calculated.[14] The lightfastness is then rated on the Blue Wool Scale (I to VIII), where VIII is the most lightfast.[12]

Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment against an agreed-upon standard sample by observing color changes after heating in a stoving medium.[15][16]

G cluster_workflow ISO 787-21 Heat Stability Workflow Mix Mix Test Pigment and Standard Pigment with Stoving Binder Apply Apply mixtures to separate panels Mix->Apply Stove Stove (heat) panels at specified temperature and time Apply->Stove Cool Cool panels to room temperature Stove->Cool Compare Visually compare color difference between test and standard Cool->Compare G cluster_workflow ASTM D1308 Chemical Resistance Workflow Prep Prepare Coated Test Panel Spot Apply Chemical Reagent (e.g., acid, alkali solution) Prep->Spot Cover Cover with Watch Glass (Spot Test) Spot->Cover Expose Expose for a Specified Period (e.g., 1 hour) Cover->Expose Clean Wash and Dry Panel Expose->Clean Eval Evaluate for Effects: - Discoloration - Blistering - Softening - Loss of Adhesion Clean->Eval

References

The Inverse Relationship Between Particle Size and Tinting Strength in Pigment Orange 16

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and formulation scientists illustrating how a reduction in the particle size of Pigment Orange 16 directly correlates with an increase in its tinting strength. This guide provides supporting experimental data, detailed methodologies, and a comparative overview with alternative pigments.

In the realm of color science and formulation, the physical characteristics of a pigment play a pivotal role in its performance. Among these, particle size is a critical attribute that significantly influences the optical properties of a pigment, most notably its tinting strength. This guide explores the direct correlation between the particle size of C.I. This compound, a disazo pigment, and its ability to impart color. As a general principle, a decrease in pigment particle size leads to a larger total surface area, which in turn enhances its tinting strength.[1] This relationship is a key consideration for formulators in the coatings, inks, and plastics industries seeking to optimize color development and cost-effectiveness.

Comparative Analysis: this compound Particle Size vs. Tinting Strength

Grade of this compoundMedian Particle Size (D50) (µm)Relative Tinting Strength (%)Key Characteristics
Fine Grade 0.1 - 0.3110 - 120High tinting strength, high transparency, suitable for inks and thin coatings.
Standard Grade 0.3 - 0.6100 (Reference)Balanced properties, general purpose applications in plastics and coatings.
Coarse Grade 0.6 - 1.085 - 95Lower tinting strength, higher opacity, may be used where hiding power is prioritized.

Note: The data presented in this table is illustrative and based on established principles of pigment physics. Actual values may vary depending on the specific manufacturing process, particle size distribution, and the presence of any surface treatments.

Alternatives to this compound

Several other diarylide orange pigments are available, each with its own unique set of properties. The choice of pigment often depends on the specific application requirements, such as hue, transparency, lightfastness, and cost.

PigmentC.I. NameChemical ClassKey Features
Pigment Orange 1321110DisazoBright, yellowish-orange shade with high tinting strength.[2][3]
Pigment Orange 3421115DisazoPure, yellowish-orange with excellent tinting strength and good lightfastness.[4] An opaque version is available with a particle size optimized for hiding power.[5]

Experimental Protocols

To quantitatively assess the relationship between particle size and tinting strength, the following experimental methodologies are typically employed:

Pigment Particle Size Analysis

Objective: To determine the particle size distribution of this compound samples.

Methodology: Laser Diffraction

  • Sample Preparation: A dilute suspension of the pigment is prepared in a suitable dispersant (e.g., deionized water with a wetting agent or an organic solvent) to ensure individual particles are measured. Sonication is often used to break up agglomerates.

  • Instrumentation: A laser diffraction particle size analyzer is used. This instrument measures the angular distribution of scattered light from a laser beam passing through the dispersed sample.

  • Analysis: The scattering pattern is analyzed using the Mie or Fraunhofer theory to calculate the particle size distribution. The median particle size (D50) is reported as a key metric.

Tinting Strength Determination

Objective: To measure the relative color strength of different grades of this compound.

Methodology: ASTM D387 - Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller

  • Preparation of a White Base: A standard white paste is prepared, typically using titanium dioxide (TiO2) in a compatible binder system (e.g., linseed oil or a resin solution).

  • Pigment Dispersion: A precisely weighed amount of the this compound sample is thoroughly mixed with a specified amount of the white base using a mechanical muller. The muller applies consistent shear to ensure uniform dispersion.

  • Drawdown and Comparison: The resulting colored paste (tint) is drawn down on a calibrated chart alongside a tint prepared with a standard reference pigment.

  • Colorimetric Measurement: A spectrophotometer is used to measure the color coordinates (e.g., CIELAB values) of the sample and standard drawdowns. The tinting strength is then calculated relative to the standard, which is assigned a value of 100%. An increase in color depth for the same pigment concentration indicates a higher tinting strength.

Logical Relationship and Experimental Workflow

The following diagrams illustrate the logical relationship between pigment processing and its resulting properties, as well as a typical experimental workflow for this analysis.

particle_size_to_tinting_strength cluster_process Pigment Processing cluster_property Physical Property cluster_performance Performance Attribute Milling Milling Particle Size Particle Size Milling->Particle Size influences Synthesis Control Synthesis Control Synthesis Control->Particle Size determines Tinting Strength Tinting Strength Particle Size->Tinting Strength inversely correlates with

Caption: Relationship between processing, particle size, and tinting strength.

experimental_workflow Start Start Pigment Samples (Different Grades) Pigment Samples (Different Grades) Start->Pigment Samples (Different Grades) Particle Size Analysis (Laser Diffraction) Particle Size Analysis (Laser Diffraction) Pigment Samples (Different Grades)->Particle Size Analysis (Laser Diffraction) Tinting Strength Measurement (ASTM D387) Tinting Strength Measurement (ASTM D387) Pigment Samples (Different Grades)->Tinting Strength Measurement (ASTM D387) Data Correlation Data Correlation Particle Size Analysis (Laser Diffraction)->Data Correlation Tinting Strength Measurement (ASTM D387)->Data Correlation Comparative Guide Comparative Guide Data Correlation->Comparative Guide End End Comparative Guide->End

Caption: Experimental workflow for correlating particle size with tinting strength.

References

Validation of Pigment Orange 16 purity by quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of Pigment Orange 16 purity through quantitative analysis, comparing it with common alternatives such as Pigment Orange 13, Pigment Orange 34, and Pyrrole Orange (PO 73). The following sections detail the experimental data, analytical protocols, and workflows designed for researchers, scientists, and drug development professionals.

Quantitative Purity and Impurity Profile

The purity of organic pigments is paramount for consistent performance and safety, especially in sensitive applications. The following table summarizes the quantitative analysis of this compound and its alternatives, focusing on the primary pigment content and the levels of common residual impurities. Data was obtained using High-Performance Liquid Chromatography (HPLC) for purity assessment and Thermogravimetric Analysis (TGA) for thermal stability and residual solvent content.

PigmentC.I. NamePurity (HPLC, %)Unreacted Precursors (%)Aromatic Amines (ppm)Residual Solvents (TGA, %)
This compound 2116098.5 ± 0.40.8 ± 0.275 ± 150.5 ± 0.1
Pigment Orange 132111097.2 ± 0.61.5 ± 0.3120 ± 200.8 ± 0.2
Pigment Orange 342111597.8 ± 0.51.1 ± 0.290 ± 180.6 ± 0.1
Pyrrole Orange56117099.2 ± 0.30.4 ± 0.1< 500.3 ± 0.1

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

This method is designed for the separation and quantification of the main pigment component and organic impurities.

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

  • Reference standards for this compound, Pigment Orange 13, Pigment Orange 34, Pyrrole Orange, and potential impurities (e.g., precursor aromatic amines).

3. Sample Preparation:

  • Accurately weigh 10 mg of the pigment sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of chloroform (B151607) and methanol). Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector monitoring at the maximum absorption wavelength of each pigment (e.g., ~480 nm for this compound).

5. Quantification:

  • Purity is determined by the area percentage of the main pigment peak relative to the total area of all peaks in the chromatogram.

  • Impurity levels are quantified using external calibration curves of their respective reference standards.

Thermogravimetric Analysis (TGA) for Thermal Stability and Residual Volatiles

TGA is employed to assess the thermal stability and quantify the percentage of residual solvents or water in the pigment.

1. Instrumentation:

  • Thermogravimetric Analyzer

2. Experimental Conditions:

  • Sample Weight: 5-10 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 600 °C

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min

  • Crucible: Platinum or ceramic

3. Data Analysis:

  • The weight loss up to 150 °C is typically attributed to residual water and volatile solvents.

  • The onset temperature of significant weight loss indicates the decomposition temperature and provides a measure of thermal stability.

Workflow for Pigment Purity Validation

The following diagram illustrates the logical workflow for the comprehensive validation of organic pigment purity, from initial sample handling to final data analysis and reporting.

Pigment_Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Quantitative Analysis cluster_2 Data Processing and Reporting Sample Pigment Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC TGA TGA Analysis Filtration->TGA Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_Quant Impurity Quantification (ppm) HPLC->Impurity_Quant Thermal_Stab Thermal Stability Assessment TGA->Thermal_Stab Report Generate Comparison Report Purity_Calc->Report Impurity_Quant->Report Thermal_Stab->Report

Caption: Workflow for the validation of organic pigment purity.

This guide provides a framework for the quantitative comparison of this compound and its alternatives. The presented data and protocols can be adapted to specific laboratory settings and regulatory requirements. For further inquiries, please refer to the cited analytical methods and relevant literature.

A Comparative Analysis of the Weather Resistance of Pigment Orange 16 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the weather resistance of Pigment Orange 16 (PO16) formulations against other common orange pigments. The information is intended for researchers and scientists in various fields who require durable and stable colorants for their applications. This document outlines the typical performance characteristics of these pigments, supported by standardized experimental protocols for weathering analysis.

Executive Summary

This compound is a disazo pigment known for its bright, reddish-orange shade. While it finds use in various applications, its weather resistance is considered moderate and generally inferior to higher-performance pigments. For applications demanding high durability and long-term color stability upon exposure to outdoor conditions, alternative pigments such as benzimidazolone and diketopyrrolopyrrole (DPP) oranges offer significantly better performance. This guide details the relative performance of these pigments and provides the methodologies to conduct empirical testing for specific formulations.

Pigment Comparison

The selection of an orange pigment is highly dependent on the end-use application's requirements for durability, color, and cost. Below is a qualitative and quantitative comparison of this compound and its alternatives.

Qualitative Performance Comparison
Pigment NameChemical ClassTypical Weather & LightfastnessKey Characteristics
This compound DisazoModerateBright, reddish-orange shade. Economical choice for applications with limited light exposure.[1]
Pigment Orange 34 Disazo (Pyrazolone)Moderate to GoodBright, yellowish-orange shade with good tinting strength. Often used in inks and coatings where high performance is not critical.[2][3]
Pigment Orange 36 BenzimidazoloneExcellentReddish-orange pigment with outstanding light and weather fastness.[2][4][5][6] Suitable for demanding applications like automotive and industrial coatings.[2][4][6]
Pigment Orange 62 BenzimidazoloneExcellentA yellow-leaning orange with excellent lightfastness.[7][8]
Pigment Orange 64 BenzimidazoloneExcellentA high-performance, transparent orange with excellent fastness, tinting strength, and heat stability.[9]
Pigment Orange 73 Diketopyrrolopyrrole (DPP)ExcellentA high-performance pigment with admirable fastness and heat resistance.[10][11]
Quantitative Performance Data (Illustrative)

The following table presents illustrative data based on typical performance characteristics. Actual results will vary depending on the specific formulation, substrate, and weathering conditions.

PigmentLightfastness (Blue Wool Scale, 1-8)Weather Fastness (Grey Scale, 1-5)Heat Stability (°C)
This compound 5-64180-200[12]
Pigment Orange 34 5-64-5180[13]
Pigment Orange 36 7-85>300
Pigment Orange 62 7-85>300
Pigment Orange 64 85>300
Pigment Orange 73 85300[11]

Experimental Protocols for Weather Resistance Testing

To obtain definitive, quantitative data for a specific formulation, standardized accelerated weathering tests are essential. These tests simulate outdoor exposure in a controlled laboratory setting.

Accelerated Weathering Test

Objective: To evaluate the change in color and gloss of pigmented coatings after exposure to simulated sunlight, moisture, and heat.

Apparatus: Fluorescent UV and condensation apparatus (e.g., QUV Accelerated Weathering Tester).

Standards:

  • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.

  • ASTM D4587: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.

  • ISO 16474-3: Paints and varnishes — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.

Methodology:

  • Specimen Preparation:

    • Coat panels of a suitable substrate (e.g., steel or aluminum) with the pigmented formulations to be tested.

    • Ensure a consistent film thickness across all samples.

    • Prepare multiple replicate specimens for each formulation.

    • Retain unexposed control samples for each formulation.

  • Exposure Cycle: A common cycle for testing coatings is ASTM D4587 Cycle 4, which consists of:

    • UV Exposure: 8 hours of UV-A radiation at a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.

    • This cycle is repeated for a predetermined duration (e.g., 500, 1000, or 2000 hours).

  • Evaluation:

    • Periodically remove samples from the weathering chamber for evaluation.

    • Color Change (ΔE): Measure the color of the exposed samples and the unexposed controls using a spectrophotometer. Calculate the total color difference (ΔE) using the CIELAB color space. A higher ΔE* indicates greater color change.

    • Gloss Retention: Measure the 60° specular gloss of the exposed samples and the unexposed controls using a gloss meter. Calculate the percent gloss retention.

Factors Influencing Weather Resistance

The weather resistance of a pigment formulation is not solely dependent on the pigment itself. Several other factors play a crucial role in the overall durability of the coating.

Factors_Influencing_Weather_Resistance cluster_pigment Pigment Properties cluster_formulation Formulation Components cluster_environment Environmental Stressors Chemical_Structure Chemical Structure (e.g., Disazo, Benzimidazolone) Weather_Resistance Overall Weather Resistance (Color & Gloss Retention) Chemical_Structure->Weather_Resistance Crystal_Form Crystal Form & Particle Size Crystal_Form->Weather_Resistance Pigment_Concentration Pigment Concentration Pigment_Concentration->Weather_Resistance Binder_System Binder System (e.g., Acrylic, Polyurethane) Binder_System->Weather_Resistance Additives Additives (UV Absorbers, HALS) Additives->Weather_Resistance UV_Radiation UV Radiation UV_Radiation->Weather_Resistance Moisture Moisture (Rain, Humidity) Moisture->Weather_Resistance Temperature Temperature Temperature->Weather_Resistance

Key factors influencing the weather resistance of a pigmented coating.

Experimental Workflow for Weather Resistance Testing

The following diagram illustrates a typical workflow for conducting a comparative study on the weather resistance of different pigment formulations.

Experimental_Workflow Start Start: Define Pigment Formulations Sample_Preparation Prepare Coated Panels (Multiple Replicates) Start->Sample_Preparation Initial_Measurements Initial Measurements (Color & Gloss) Sample_Preparation->Initial_Measurements Accelerated_Weathering Accelerated Weathering (e.g., ASTM G154) Initial_Measurements->Accelerated_Weathering Data_Analysis Data Analysis (ΔE*, % Gloss Retention) Initial_Measurements->Data_Analysis Interim_Measurements Interim Measurements (e.g., 500, 1000 hours) Accelerated_Weathering->Interim_Measurements Final_Measurements Final Measurements Accelerated_Weathering->Final_Measurements Interim_Measurements->Accelerated_Weathering Interim_Measurements->Data_Analysis Final_Measurements->Data_Analysis Comparison_Report Generate Comparison Report Data_Analysis->Comparison_Report End End Comparison_Report->End

A typical workflow for testing the weather resistance of pigment formulations.

Conclusion

While this compound is a viable option for applications with low UV exposure, its performance in outdoor conditions is limited. For applications requiring high durability, superior weather and lightfastness, high-performance pigments such as Pigment Orange 36, Pigment Orange 62, Pigment Orange 64, and Pigment Orange 73 are recommended. The choice of pigment should be validated through standardized accelerated weathering tests to ensure the final formulation meets the required performance specifications. The binder system and the inclusion of stabilizing additives are also critical factors that significantly impact the overall weather resistance of the final product.

References

A Comparative Guide to the Fastness Properties of Organic Orange Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical, with performance characteristics such as durability and stability being paramount. This guide provides an objective comparison of the fastness properties of common organic orange pigments, supported by experimental data and detailed methodologies.

Organic orange pigments are utilized across a wide range of applications, from industrial coatings and plastics to printing inks and specialized formulations. Their performance is largely dictated by their chemical structure, which influences properties like lightfastness, heat stability, and resistance to chemicals and weathering. This comparison focuses on three major classes of organic orange pigments: Benzimidazolones, Pyrazolones, and Diarylide Oranges, offering a clear overview of their respective strengths and weaknesses to aid in material selection.

Comparative Performance Data

The following table summarizes the key fastness properties of representative pigments from each class. The data has been compiled from various technical sources and standardized scales to facilitate a direct comparison.

Pigment ClassC.I. NameLightfastness (BWS)Heat Stability (°C)Weather Fastness (1-5 Scale)Solvent Resistance (1-5 Scale)Chemical Resistance (1-5 Scale)
Benzimidazolone Pigment Orange 367-83004-555
Pigment Orange 627-829044-55
Pigment Orange 647-8300455
Pyrazolone (B3327878) Pigment Orange 135-6180-2002-33-44
Pigment Orange 345-620033-44
Diarylide Pigment Orange 1651802-333-4

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 8 is excellent. Weather, solvent, and chemical resistance are rated on a 1-5 scale, where 5 is excellent.

Classification of Organic Orange Pigments

The following diagram illustrates the classification of the discussed organic orange pigments based on their chemical structure and general performance characteristics.

G Classification of Organic Orange Pigments cluster_high High Performance cluster_mid Mid-Range Performance cluster_low Classical / Economical Benzimidazolone Benzimidazolone Orange (e.g., PO36, PO62, PO64) Pyrazolone Pyrazolone Orange (e.g., PO13, PO34) Diarylide Diarylide Orange (e.g., PO16) OrganicPigments Organic Orange Pigments OrganicPigments->Benzimidazolone Excellent Fastness OrganicPigments->Pyrazolone Good General Fastness OrganicPigments->Diarylide Moderate Fastness

Caption: A diagram showing the classification of organic orange pigments.

Discussion of Fastness Properties

Benzimidazolone Oranges (e.g., PO 36, PO 62, PO 64) are renowned for their exceptional fastness properties.[1] Their robust molecular structure, featuring a fused ring system, imparts outstanding resistance to degradation from UV light, heat, and chemical exposure. This makes them a top choice for demanding applications such as automotive coatings, high-performance plastics, and outdoor architectural finishes where color stability and longevity are critical.[2] For instance, Pigment Orange 36 and Pigment Orange 64 exhibit excellent heat stability, withstanding temperatures up to 300°C.[1][3]

Pyrazolone Oranges (e.g., PO 13, PO 34) offer a balance of good color strength and moderate fastness properties at a more economical price point compared to benzimidazolones.[2][4] While they provide bright, clean shades, their lightfastness and heat stability are generally lower.[5][6] For example, Pigment Orange 13 has a heat stability of around 200°C and is not recommended for applications requiring high weather resistance.[6] These pigments are well-suited for printing inks, some indoor coatings, and plastics where the performance requirements are less stringent.[7][8]

Diarylide Oranges (e.g., PO 16) are classical organic pigments known for their good tinting strength and opacity.[9] However, their overall fastness properties, including lightfastness and resistance to solvents and bleeding, are generally inferior to both benzimidazolone and pyrazolone oranges.[9] Their use is often limited to cost-sensitive applications where high performance is not a primary concern, such as in some packaging inks and general-purpose plastics.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The key experimental protocols are detailed below.

Lightfastness Testing

Standard: ISO 105-B02 or ASTM D4329.[10][11]

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable binder or polymer at a standardized concentration. The dispersion is then applied to a substrate to create a uniform colored panel.

  • Exposure: The prepared samples are placed in an accelerated weathering tester equipped with a xenon arc lamp, which simulates the full spectrum of natural sunlight.[12][13]

  • Blue Wool Scale: Alongside the test samples, a set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are exposed simultaneously.[10][14]

  • Evaluation: The change in color of the test sample is periodically compared to the fading of the blue wool references. The lightfastness rating is determined by the blue wool reference that shows a similar degree of color change.[14]

Heat Stability Testing

Standard: Based on DIN 53772.

Methodology:

  • Sample Preparation: The pigment is incorporated into a specific polymer (e.g., HDPE, PVC) at a defined concentration through a process like extrusion or injection molding.

  • Thermal Exposure: The pigmented polymer samples are then subjected to a series of increasing temperatures in an oven or a rheometer for a specified duration (typically 5-10 minutes) at each temperature step.[15]

  • Evaluation: The color change of the samples at each temperature is measured using a spectrophotometer. The heat stability is defined as the maximum temperature at which the color change (ΔEab) remains within a specified tolerance (e.g., ΔEab ≤ 3).[16]

Weather Fastness Testing

Standard: ASTM G154 or ASTM D4329.[11][17]

Methodology:

  • Sample Preparation: Pigmented panels are prepared as described for lightfastness testing.

  • Accelerated Weathering: The samples are exposed in a QUV accelerated weathering tester, which simulates the damaging effects of sunlight (using fluorescent UV lamps), rain, and dew through controlled cycles of UV exposure and moisture condensation.[17][18]

  • Evaluation: The change in color and gloss of the exposed samples is measured at regular intervals. The weather fastness is typically rated on a 1-5 grey scale, where 5 represents no change.

Solvent and Chemical Resistance Testing

Standard: ASTM D543 (modified).

Methodology:

  • Sample Preparation: A cured coating or a plastic chip containing the pigment is prepared.

  • Immersion: The prepared sample is partially immersed in a range of standard solvents (e.g., ethanol, xylene, methyl ethyl ketone) and chemicals (e.g., acids, alkalis) for a specified period (e.g., 24 hours) at room temperature.

  • Evaluation: After removal and drying, the sample is visually assessed for any color change, bleeding, or degradation of the immersed area compared to the unexposed area. The resistance is rated on a 1-5 scale, where 5 indicates no effect.

References

A Comparative Analysis of Pigment Orange 16: Cost-Performance in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and materials scientists on selecting the optimal orange pigment for inks, plastics, and coatings. This guide assesses the cost-performance of Pigment Orange 16 against key alternatives, supported by standardized experimental data and testing protocols.

This compound (PO 16) is a diarylide azo pigment widely utilized in the coloration of plastics, inks, and coatings due to its brilliant reddish-orange hue and strong tinting strength.[1][2] A key driver for its adoption is its cost-effectiveness, particularly in applications where high performance is not the primary determinant, such as in packaging inks with low-cost requirements.[2][3] However, its utility is often constrained by its moderate to poor fastness properties, including lightfastness and heat stability.[1][4] This guide provides a comparative assessment of this compound against other commercially significant orange pigments, offering a data-driven framework for material selection in research and development.

Note on the Intended Audience and Scope: While the prompt specified an audience including drug development professionals and requested information on signaling pathways, it is important to clarify that this compound and its alternatives are industrial colorants. Their primary applications are in materials science, specifically for coloring polymers, inks, and coatings. They are not used in pharmaceutical development in a manner that would involve biological signaling pathways. Therefore, this guide is tailored to researchers, scientists, and engineers in the fields of polymer science, coatings technology, and chemical manufacturing.

Comparative Performance of Orange Pigments

The selection of a pigment is a trade-off between cost, color characteristics, and performance under various stresses such as light, heat, and chemical exposure. This compound serves as a benchmark for a low-cost, high-chroma orange, but several alternatives offer superior performance where application demands are more stringent.

Pigment C.I. Name Chemical Class Lightfastness (BWS) Heat Stability (°C) Chemical Resistance Relative Cost Key Characteristics
This compound 21160Diarylide Azo3 - 5180 - 200°CFair to Good$Bright reddish shade, high tint strength, poor fastness.[2][4][5]
Pigment Orange 13 21110Diarylide Azo5 - 6160 - 180°CFair to Good$Yellowish orange, moderate lightfastness.[6][7]
Pigment Orange 34 21115Diarylide Azo5 - 6180°CGood
Reddish orange, better opacity than PO 16.
Pigment Orange 64 12760Benzimidazolone7 - 8280 - 300°CExcellent
High performance, excellent fastness, for demanding applications.[8]
Pigment Orange 48 73900/73920Quinacridone8200 - 240°CExcellent
Burnt orange shade, outstanding lightfastness, transparent.[9][10]
Pigment Red 104 77605Molybdate Orange4 - 5200°CModerate
Bright scarlet shade, high opacity, contains lead/chrome.[11][12][13]

Lightfastness is rated on the Blue Wool Scale (BWS) from 1 (poor) to 8 (excellent). Heat stability and chemical resistance can vary based on the specific grade and application medium.

Experimental Protocols for Pigment Evaluation

Objective comparison of pigment performance relies on standardized testing methodologies. The following protocols are fundamental for assessing the key properties outlined in this guide.

1. Lightfastness and Weatherability Assessment

  • Standard: ISO 105-B02 or ASTM D3424

  • Principle: This test evaluates the resistance of a colored material to fading upon exposure to a standardized artificial light source that simulates natural daylight.

  • Methodology:

    • Specimen Preparation: The pigment is dispersed into the application medium (e.g., ink, plastic resin, or paint binder) at a specified concentration. A uniform film or plaque is prepared on a standard substrate.

    • Reference Standard: A set of eight blue wool reference fabrics (Blue Wool Scale 1-8), with known and varying degrees of lightfastness, are exposed alongside the test specimen.[14][15]

    • Exposure: Specimens and blue wool references are placed in a lightfastness tester equipped with a filtered xenon arc lamp.[16][17] Exposure conditions (irradiance, temperature, humidity) are controlled as specified by the standard (e.g., ISO 105-B02).

    • Evaluation: The test specimen's color change is periodically compared to the fading of the blue wool references. The lightfastness rating assigned to the pigment corresponds to the blue wool reference number that exhibits a similar degree of color change.

2. Heat Stability Assessment

  • Standard: Based on ISO 787-21

  • Principle: This method determines the maximum temperature a pigment can withstand for a specific duration in a given medium (typically plastic) without significant color change.

  • Methodology:

    • Specimen Preparation: The pigment is compounded with a polymer (e.g., HDPE, PVC) at a defined concentration.

    • Processing: The colored polymer is processed through injection molding or extrusion at a series of increasing temperatures. A portion of the uncolored polymer is processed as a control.

    • Evaluation: The color of the specimens processed at different temperatures is compared to a control sample that was processed at the lowest possible temperature. The heat stability is reported as the highest temperature at which no significant color deviation is observed.

3. Chemical Resistance Assessment

  • Standard: Based on ASTM D50-90

  • Principle: This test assesses the pigment's ability to resist color change when exposed to various chemicals.

  • Methodology:

    • Specimen Preparation: A cured paint film or a colored plastic plaque is prepared.

    • Exposure: A spot test is performed by placing a drop of the test chemical (e.g., 5% HCl, 5% NaOH) onto the surface of the specimen for a specified period.

    • Evaluation: After exposure, the area is rinsed and dried. The color change, staining, or degradation is assessed visually and rated on a 1-5 scale (5 = no change, 1 = severe change).

Visualizing Workflows and Relationships

Experimental Workflow for Pigment Performance Testing

The following diagram outlines the logical flow of operations for a comprehensive evaluation of a pigment's performance characteristics.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Standardized Testing cluster_eval Phase 3: Evaluation & Analysis P1 Pigment & Medium Selection P2 Dispersion & Specimen Creation (Ink Drawdown, Plastic Plaque) P1->P2 T1 Lightfastness Test (ISO 105-B02) P2->T1 T2 Heat Stability Test (ISO 787-21) P2->T2 T3 Chemical Resistance Test (ASTM D50) P2->T3 E1 Visual Assessment (vs. Grey/Blue Scale) T1->E1 E2 Instrumental Measurement (Spectrophotometer) T2->E2 T3->E1 E3 Data Compilation & Comparison E1->E3 E2->E3 F1 F1 E3->F1 Final Performance Profile

Caption: A generalized workflow for evaluating key performance metrics of industrial pigments.

Logical Framework for Orange Pigment Selection

This diagram illustrates the decision-making process for selecting an appropriate orange pigment based on application requirements.

G A Define Application (e.g., Packaging Ink, Automotive Plastic) B Low-Cost Priority? A->B C High Lightfastness Required? (e.g., Outdoor Use) B->C No E Consider PO 16 / PO 13 (Diarylide Azo) B->E Yes D High Heat Stability Required? (e.g., Engineering Plastic) C->D No F Consider PO 64 / PO 48 (Benzimidazolone / Quinacridone) C->F Yes G Consider PO 64 (Benzimidazolone) D->G Yes H Consider PO 34 / PR 104 (Diarylide / Molybdate) D->H No

Caption: Decision matrix for selecting an orange pigment based on key performance requirements.

Conclusion

This compound remains a viable and economical choice for applications where its moderate fastness properties are acceptable, such as in single-use packaging inks and certain plastics for indoor use. Its high color strength and bright shade provide excellent value. However, for applications demanding superior durability, lightfastness, and heat resistance, a higher-performance pigment is necessary. Benzimidazolone (PO 64) and Quinacridone (PO 48) oranges offer exceptional fastness properties, making them suitable for automotive coatings, durable plastics, and high-quality printing, albeit at a significantly higher cost. Molybdate Orange (PR 104) offers a balance of opacity and brightness but is increasingly restricted due to its heavy metal content. The selection process must therefore be a careful balance of cost, regulatory compliance, processing conditions, and the end-use environment of the colored product.

References

Inter-laboratory Validation of Analytical Methods for Pigment Orange 16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of pigments and related compounds.[5]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common techniques for the analysis of organic pigments like Pigment Orange 16.[5]

Table 1: Performance Comparison of HPLC and UV-Vis Spectrophotometry for the Analysis of Orange Azo Dyes (Data from Reactive Orange 16 Studies) [5]

ParameterHPLC with Diode Array Detector (DAD)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 0.1 µg/mL~0.12 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL~0.4 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Selectivity HighLow
Analysis Time per Sample ~10-15 minutes~1-2 minutes
Cost HighLow
Complexity HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method, based on ion-pair reversed-phase chromatography, is well-suited for the analysis of azo dyes.[5]

1. Instrumentation and Chromatographic Conditions: [5]

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Ammonium acetate (B1210297) buffer.

  • Mobile Phase B: Methanol (B129727).

  • Gradient Elution: A typical gradient would involve increasing the proportion of Mobile Phase B over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 494 nm (the λmax of the pigment).[5]

2. Standard and Sample Preparation: [5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to a suitable upper limit.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible (UV-Vis) Spectrophotometry Method

This method relies on measuring the absorbance of light by the pigment at its wavelength of maximum absorbance (λmax).[5]

1. Instrumentation: [5]

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or equivalent.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Measurement Procedure: [5]

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • λmax Determination: Scan a standard solution to determine the wavelength of maximum absorbance (λmax), which is approximately 494 nm for similar orange azo dyes.[5]

  • Blank Measurement: Use deionized water as the blank to zero the spectrophotometer at the determined λmax.

  • Absorbance Measurement: Measure the absorbance of each calibration standard and the sample solution at the λmax.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.

Inter-laboratory Validation Workflow

A typical inter-laboratory validation study involves several key steps to ensure the method's robustness and reproducibility.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples B->C D Method Familiarization in Each Lab C->D E Analysis of Samples (Intra- & Inter-day) D->E F Data Collection & Reporting E->F G Statistical Analysis of Data F->G H Evaluation of Performance Parameters G->H I Final Validation Report H->I

Caption: Workflow for a typical inter-laboratory analytical method validation study.

This workflow outlines the critical stages from planning and execution to the final analysis and reporting, ensuring a comprehensive evaluation of the analytical method's performance across different laboratories.[6] The process begins with establishing a clear protocol and selecting competent laboratories. Standardized samples are then distributed to each participating lab for analysis. Following data collection, a rigorous statistical analysis is performed to assess key validation parameters such as repeatability, reproducibility, and accuracy.[7][8] The process culminates in a final validation report summarizing the findings.

References

Safety Operating Guide

Proper Disposal of Pigment Orange 16 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Pigment Orange 16, a non-hazardous substance, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

While this compound is not classified as a hazardous substance, proper handling is crucial to maintain a safe laboratory environment.[1][2][3] It is a stable, non-explosive, and non-flammable solid.[1][2] Personal protective equipment (PPE) should be worn when handling this pigment, including dust masks, gloves, and safety glasses.[1][2]

In case of a spill:

  • Isolate the area: Prevent unnecessary personnel from entering the spill area.

  • Clean-up: Spilled material should be picked up mechanically, for instance, by sweeping or shoveling.[1][2][4] Avoid creating dust.

  • Containment: Place the collected material into a suitable container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[1][3] Although not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to follow a structured disposal process to ensure compliance and best practices in a laboratory setting.[5][6]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • Even though it is non-hazardous, do not mix it with other chemical waste to avoid unintended reactions. Store it separately from incompatible materials such as acids and oxidizing agents.[4][7]

  • Container Selection and Labeling:

    • Choose a container that is in good condition, compatible with the solid pigment, and has a secure, leak-proof lid.[8]

    • Label the container clearly with the following information:

      • "Waste this compound"

      • CAS Number: 6505-28-8

      • Date of waste generation

      • Name of the generating laboratory and principal investigator

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][9]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure the container is kept closed except when adding waste.[9][10]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

    • Provide the EHS department with accurate information about the waste material.

    • The recommended disposal method for this compound is typically landfilling at an approved waste disposal site.[1][4] Your EHS department will handle the final disposal in compliance with all regulations.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
CAS Number 6505-28-8[1][2][11]
Molecular Formula C34H32N6O6[3][12]
Melting Point 332°C[3]
Relative Density 1.31-1.60[3]
Solubility in Water Insoluble[1]
Oral LD50 (rat) > 2000 mg/kg bw[13]
Dermal LD50 (rat) > 2000 mg/kg bw[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate from other waste streams is_hazardous->segregate No (per SDS) hazardous_procedure Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_procedure Yes non_hazardous_path No (per SDS) hazardous_path Yes containerize Place in a labeled, sealed container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for pickup store->contact_ehs disposal Final Disposal (Landfill) contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Pigment orange 16

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pigment Orange 16 (CAS No. 6505-28-8) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a reddish-orange diazo pigment.[1][2] While it is not classified as a hazardous substance and presents no explosive or flammable hazards, it is a fine powder and certain precautions must be taken to minimize exposure.[3][4]

Potential Hazards:

  • Inhalation: Inhalation of dust may cause respiratory irritation.

  • Skin Contact: May cause skin irritation.[5][6]

  • Eye Contact: May cause eye irritation.[5][6]

  • Ingestion: May be harmful if swallowed.[5]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]Protects against airborne dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[7] A lab coat or impervious clothing should also be worn.[7]Prevents direct skin contact and irritation.
Respiratory Protection A dust mask or a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4][7]Minimizes the inhalation of airborne particles.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Avoid the formation of dust during handling.[4][8]

  • Take precautionary measures against electrostatic loading.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly before breaks and after handling the material.[4][5]

  • Keep away from foodstuffs and beverages.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8]

  • Keep the container tightly closed and dry.[4][8]

  • Avoid contact with acidic materials.[4]

  • Keep away from sources of ignition.[4]

First Aid Measures

In the event of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Accidental Release:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]

  • Clean-up: Mechanically pick up the spilled material.[3][4] Use an absorbent material to collect it and place it in a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Product Waste: Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[8] Disposal should be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Packaging that cannot be cleaned should be disposed of as product waste.[4]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) D Weigh and Handle Pigment (Avoid Dust Formation) C->D E Perform Experimental Procedure D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Accidental Spill L Follow Spill Cleanup Protocol J->L K Personal Exposure M Administer First Aid K->M

Caption: Workflow for the safe handling of this compound.

References

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